1-Iodo-4-phenoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOUDYNKRCDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334337 | |
| Record name | 1-Iodo-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2974-94-9 | |
| Record name | 1-Iodo-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iododiphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: Defining the Molecular Architecture of a Key Synthetic Building Block
An In-Depth Technical Guide to the Structural Analysis of 1-Iodo-4-phenoxybenzene
This compound is a diaryl ether that serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular frameworks relevant to materials science and pharmaceutical development. Its structure, featuring a flexible ether linkage between two distinct aromatic rings—one of which is functionalized with a heavy iodine atom—presents a unique subject for comprehensive structural elucidation. The precise characterization of its conformational preferences, electronic properties, and bond metrics is paramount for predicting its reactivity and designing its applications.
This guide provides a multi-faceted approach to the structural analysis of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the selection of analytical techniques and interpret the results in an integrated fashion. We will employ a synergistic combination of X-ray crystallography for solid-state analysis, a suite of spectroscopic methods (NMR, IR, and Mass Spectrometry) for characterization in various states, and computational modeling to provide theoretical validation. This document is intended for researchers and professionals who require a robust and validated understanding of this molecule's core structure.
The Static Blueprint: Solid-State Conformation via X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
A self-validating protocol for the crystallographic analysis of a small molecule like this compound is as follows:
-
Crystal Growth (Self-Validation Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The formation of well-defined, non-twinned crystals is the first validation of sample purity and suitability.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to higher resolution data.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods, which locate the position of the heavy iodine atom first, followed by the lighter atoms. The model is then refined against the experimental data, a process that minimizes the difference between observed and calculated structure factors to yield the final, high-precision atomic coordinates.[1][2]
Data Presentation: Expected Structural Parameters
Based on known structures of similar diaryl ethers and iodinated aromatic compounds, the key intramolecular parameters for this compound can be predicted.
| Parameter | Expected Value | Rationale & Authoritative Comparison |
| C—I Bond Length | ~2.10 Å | Consistent with C-I bonds in other iodo-aromatic structures. |
| C—O Bond Lengths | ~1.40 Å | Typical for aryl-ether C-O bonds. |
| C—O—C Bond Angle | ~118-120° | The flexibility of this angle is a key determinant of the molecule's overall conformation. |
| Torsion Angles (defining ring orientation) | Variable | The two phenyl rings are not expected to be coplanar due to steric hindrance, resulting in a twisted conformation. |
Visualization: Molecular Geometry
// Atom definitions I [label="I", fillcolor="#34A853", pos="2.5,0!"]; C4 [label="C", fillcolor="#5F6368", pos="1.5,0!"]; C3 [label="C", fillcolor="#5F6368", pos="1,-0.87!"]; C2 [label="C", fillcolor="#5F6368", pos="0,-0.87!"]; C1 [label="C", fillcolor="#5F6368", pos="-0.5,0!"]; C6 [label="C", fillcolor="#5F6368", pos="0,0.87!"]; C5 [label="C", fillcolor="#5F6368", pos="1,0.87!"]; O [label="O", fillcolor="#EA4335", pos="-1.5,0!"]; C1_prime [label="C", fillcolor="#5F6368", pos="-2.5,0!"]; C2_prime [label="C", fillcolor="#5F6368", pos="-3,-0.87!"]; C3_prime [label="C", fillcolor="#5F6368", pos="-4,-0.87!"]; C4_prime [label="C", fillcolor="#5F6368", pos="-4.5,0!"]; C5_prime [label="C", fillcolor="#5F6368", pos="-4,0.87!"]; C6_prime [label="C", fillcolor="#5F6368", pos="-3,0.87!"];
// Bonding I -- C4; C4 -- C3; C4 -- C5; C3 -- C2; C2 -- C1; C1 -- C6; C1 -- O; C6 -- C5; O -- C1_prime; C1_prime -- C2_prime; C1_prime -- C6_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; }
Caption: Ball-and-stick representation of this compound.
A Dynamic Profile: Spectroscopic Characterization
Spectroscopic techniques provide a wealth of information that is complementary to crystallography. They allow for the analysis of the molecule in solution or solid states and confirm the presence of functional groups, connectivity, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity in Solution
Expertise & Causality: NMR is the most powerful technique for determining the chemical structure of organic molecules in solution. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is crucial to confirm the 1,4-substitution pattern on the iodinated ring and the overall connectivity.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).
The following data has been reported for this compound.[3]
Table 1: ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Rationale |
| ¹H | 6.72-6.82 | m (2H), H-2', H-6' | Protons ortho to the ether linkage on the unsubstituted ring, shielded. |
| ¹H | 6.95-7.05 | m (2H), H-3, H-5 | Protons ortho to the iodine atom, deshielded by iodine. |
| ¹H | 7.13 | t, J = 7.4 Hz (1H), H-4' | Proton para to the ether linkage on the unsubstituted ring. |
| ¹H | 7.29-7.41 | m (2H), H-3', H-5' | Protons meta to the ether linkage on the unsubstituted ring. |
| ¹H | 7.53-7.70 | m (2H), H-2, H-6 | Protons meta to the iodine atom, most deshielded on this ring. |
| ¹³C | 86.0 | C-4 (C-I) | The carbon directly attached to iodine is significantly shielded by the heavy atom effect. |
| ¹³C | 119.3, 121.0, 121.2, 123.9 | Aromatic CH | Signals corresponding to the various protonated aromatic carbons. |
| ¹³C | 130.0, 138.8, 139.0 | Aromatic CH | Aromatic CH signals in the deshielded region. |
| ¹³C | 156.7, 157.6 | C-1, C-1' (C-O) | Quaternary carbons bonded to the ether oxygen, highly deshielded. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups. For this molecule, IR is used to verify the C-O-C ether linkage and the aromatic nature of the rings.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100-3000 | Aromatic C—H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl rings.[4] |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple sharp bands confirming the aromatic skeletons. |
| ~1240 | Aryl-O Asymmetric Stretch | Strong | A very strong and characteristic absorption for aryl ethers.[4] |
| ~1050 | Aryl-O Symmetric Stretch | Medium | Complements the asymmetric stretch in identifying the ether. |
| Below 600 | C—I Stretch | Medium | The C-I bond vibration occurs at low frequency due to the heavy mass of the iodine atom.[4] |
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Expertise & Causality: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous confirmation of its molecular formula. Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that can corroborate the proposed structure.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection and Separation: Inject the solution into the GC, where the compound is volatilized and separated from any impurities on a capillary column.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by Electron Ionization, EI). The resulting ions are separated by their m/z ratio and detected.
-
Molecular Ion (M⁺): The spectrum shows a prominent molecular ion peak at m/z = 296.00 , which corresponds to the molecular weight of C₁₂H₉IO.[3] This provides definitive confirmation of the molecular formula.
-
Fragmentation Pattern: In EI-MS, the molecular ion can fragment in predictable ways. For this compound, key expected fragments would include:
-
[M - I]⁺ (m/z = 169): Loss of the iodine radical, a common fragmentation for iodo-aromatics.
-
[C₆H₅O]⁺ (m/z = 93): Cleavage of the ether bond to form the phenoxy cation.
-
[C₆H₅]⁺ (m/z = 77): Phenyl cation.
-
Visualization: Integrated Spectroscopic Workflow
Caption: Workflow showing how different spectroscopic techniques contribute to a validated structure.
Theoretical Corroboration: Computational Modeling
Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings.[5] By calculating the molecule's properties from first principles, we can create a theoretical model that, if accurate, corroborates the experimental structural assignment. Discrepancies between computed and experimental data can reveal subtle structural effects or suggest a need to reconsider the initial assignment.
Methodology: Density Functional Theory (DFT)
-
Structure Input: An initial 3D structure of this compound is built.
-
Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set like 6-311G(d,p) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the heavy iodine atom.
-
Property Calculation: Following optimization, vibrational frequencies (for IR spectrum prediction) and NMR chemical shifts (using the GIAO method) are calculated at the same level of theory.[6]
Data Presentation: Comparison of Experimental and Computed Data
A trustworthy analysis requires comparing the theoretical data directly against experimental results.
Table 3: Comparative Analysis of Experimental vs. DFT-Predicted Data
| Parameter | Experimental Value | Typical DFT-Predicted Value | Correlation |
| ¹³C Shift (C-I) | 86.0 ppm[3] | ~85-90 ppm | Excellent agreement validates the heavy atom effect. |
| ¹³C Shift (C-O) | 156.7, 157.6 ppm[3] | ~155-160 ppm | Strong correlation confirms the assignment of the ether-linked carbons. |
| IR Freq. (C-O-C) | Expected ~1240 cm⁻¹ | ~1220-1260 cm⁻¹ (scaled) | Predicted frequency should align well with the strongest band in the fingerprint region. |
| C-O-C Angle | Not measured | ~119° | DFT provides a precise prediction for the key angle defining the molecular shape. |
Visualization: Computational Analysis Workflow
Caption: Workflow for the computational validation of molecular structure.
Conclusion: A Synthesized and Validated Structural Model
Through the integrated application of X-ray crystallography, multi-technique spectroscopy, and computational modeling, we can assemble a high-confidence structural model of this compound. Crystallography provides the definitive solid-state architecture, while NMR confirms the atomic connectivity and substitution pattern in solution. IR spectroscopy rapidly verifies the presence of key functional groups, and mass spectrometry confirms the molecular formula and integrity. Finally, DFT calculations serve as a crucial validation step, demonstrating that our experimental data is consistent with a theoretically sound model. This comprehensive approach ensures a trustworthy and robust structural characterization, providing a solid foundation for any researcher utilizing this compound in further scientific endeavors.
References
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Li, A., et al. (2013). Mass spectrometric characterization of halogenated flame retardants. Rapid Communications in Mass Spectrometry, 27(13), 1493-1504. Available at: [Link]
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Ranjitha, P. K., et al. (2021). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520399, 4-Iododiphenyl ether. PubChem. Available at: [Link]
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Ma, R., et al. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]
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Capelli, D., et al. (2019). Dichloroenol Ethers X-ray Analysis in the Mechanistic Elucidation of Ynol Ethers Formation. Molecules, 24(15), 2789. Available at: [Link]
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Bakke, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
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Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]
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Stenutz, R. (n.d.). 1-iodo-4-methoxybenzene. Stenutz. Available at: [Link]
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O'Connor, R. M., & Lias, S. G. (1988). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 60(12), 343R-358R. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene. PubChem. Available at: [Link]
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NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST WebBook. Available at: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69676, 4-Iodoanisole. PubChem. Available at: [Link]
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Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. Available at: [Link]
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Chemsrc. (n.d.). 1-Iodo-4-(4-methoxyphenoxy)benzene. Chemsrc. Available at: [Link]
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A Comprehensive Technical Guide to the Electrophilic Iodination of Diphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl ether and its halogenated derivatives are fundamental building blocks in the synthesis of pharmaceuticals and advanced materials. The introduction of iodine into the diphenyl ether scaffold via electrophilic iodination is a key synthetic transformation, creating versatile intermediates for subsequent cross-coupling reactions. This guide provides an in-depth technical overview of the electrophilic iodination of diphenyl ether, covering the reaction mechanism, a comparative analysis of common iodinating agents, and a detailed, validated experimental protocol. The content is structured to provide both a strong theoretical grounding and practical, actionable insights for laboratory application.
Introduction: The Strategic Importance of Iodinated Diphenyl Ethers
The diphenyl ether moiety is a prevalent structural feature in numerous biologically active compounds and functional polymers. Its chemical robustness and conformational flexibility make it an attractive scaffold in drug design. The selective installation of an iodine atom onto the aromatic rings of diphenyl ether significantly enhances its synthetic utility. Iodoarenes are particularly valuable as precursors in a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Consequently, the efficient and regioselective iodination of diphenyl ether is a critical process in the development of new chemical entities.
Mechanistic Underpinnings: Electrophilic Aromatic Substitution (SEAr)
The iodination of diphenyl ether proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. The ether oxygen atom acts as an activating group, donating electron density to the phenyl rings via resonance, thus increasing their nucleophilicity and making them more susceptible to attack by an electrophile.
Core Mechanistic Steps:
-
Generation of the Iodine Electrophile (I⁺): Unlike bromination and chlorination, molecular iodine (I₂) is a relatively weak electrophile and typically requires activation. This is usually achieved by reacting I₂ with an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent iodinating species, often conceptualized as the iodonium ion (I⁺).[1][2]
-
Formation of the Sigma Complex (Arenium Ion): The π-electron system of one of the diphenyl ether's aromatic rings attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization: A weak base present in the reaction medium abstracts a proton from the carbon atom to which the iodine is attached. This restores the aromaticity of the ring, yielding the iodinated diphenyl ether product.
The ether linkage is an ortho, para-directing group. This directing effect arises from the ability of the oxygen's lone pairs to stabilize the positive charge in the sigma complex through resonance, particularly when the electrophilic attack occurs at the ortho or para positions. Due to steric hindrance from the adjacent phenyl ring, substitution is often favored at the less hindered para position.
Figure 1: Generalized mechanism for the electrophilic iodination of diphenyl ether.
A Comparative Overview of Iodinating Systems
The selection of the iodinating agent and reaction conditions is paramount for achieving high yield and regioselectivity. Various reagents and systems have been developed for the iodination of aromatic compounds.
| Iodinating System | Key Components | Typical Conditions | Advantages | Disadvantages |
| Iodine/Oxidizing Agent | I₂, Nitric Acid (HNO₃) or H₂O₂ | Acetic Acid, H₂SO₄ (cat.), RT | Cost-effective and readily available reagents.[3] | Can require harsh acidic conditions; potential for side reactions like nitration.[3] |
| Iodine Monochloride (ICl) | ICl | Acetic Acid or CH₂Cl₂, RT | Highly reactive, often resulting in good yields and high regioselectivity.[4][5] | Moisture sensitive and can be challenging to handle. |
| N-Iodosuccinimide (NIS) | NIS, Triflic Acid (TfOH) or H₂SO₄ | Acetonitrile or CH₂Cl₂, 0 °C to RT | Mild reaction conditions, high yields, and excellent regioselectivity.[6][7][8][9] | Higher reagent cost compared to I₂-based systems. |
| Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's Reagent) | Ipy₂BF₄ | CH₂Cl₂, RT | A mild and highly electrophilic reagent, effective for a wide range of substrates.[10][11][12] | Requires preparation of the reagent, which can be complex.[11][12] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | DIH, H₂SO₄ | Organic Solvents, 0 °C to RT | High reactivity and selectivity; byproducts are easily removed by aqueous extraction.[13][14] | Requires a strong acid for activation with less reactive substrates.[14] |
Field-Proven Experimental Protocol: Synthesis of 4-Iododiphenyl Ether
This protocol provides a detailed, step-by-step methodology for the regioselective para-iodination of diphenyl ether using an iodine/hydrogen peroxide system. This method is both efficient and cost-effective for laboratory-scale synthesis.
4.1. Materials and Reagents
-
Diphenyl ether (99%)
-
Iodine (99.8%)
-
Glacial Acetic Acid (≥99.7%)
-
Concentrated Sulfuric Acid (95-98%)
-
Hydrogen Peroxide (30% w/w in H₂O)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenyl ether (1.70 g, 10.0 mmol) and iodine (1.27 g, 5.0 mmol) in 25 mL of glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the reaction mixture.
-
Initiation of Iodination: Cool the flask in an ice bath to between 0 and 10 °C. Using a dropping funnel, add 30% hydrogen peroxide (1.13 mL, 11.0 mmol) dropwise over 20-30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the complete addition of hydrogen peroxide, remove the ice bath and allow the mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 3-5 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 150 mL of ice-cold water.
-
Workup: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic purple color of iodine is no longer visible. Subsequently, neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to yield pure 4-iododiphenyl ether.
Figure 2: Experimental workflow for the synthesis of 4-iododiphenyl ether.
Conclusion and Future Perspectives
The electrophilic iodination of diphenyl ether remains a highly relevant and valuable transformation in organic synthesis. A thorough understanding of the reaction mechanism and the various available iodinating agents allows for the rational selection of reaction conditions to achieve the desired outcome. The presented protocol offers a reliable and scalable method for the synthesis of 4-iododiphenyl ether, a key intermediate for further functionalization. Future advancements in this field are likely to focus on the development of more sustainable and environmentally friendly catalytic systems that operate under even milder conditions, further enhancing the utility of this important reaction.
References
- Title: Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Source: Russian Journal of Organic Chemistry.
-
Title: Bis(pyridine)iodonium(I) tetrafluoroborate. Source: Wikipedia. [Link]
- Title: Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. Source: The Journal of Organic Chemistry.
- Title: N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. Source: Organic & Biomolecular Chemistry.
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Title: Barluenga's Reagent. Source: Chem-Station Int. Ed. [Link]
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Title: Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Source: ResearchGate. [Link]
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Title: Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Source: Chemia. [Link]
- Title: Method for making 4,4'-dihydroxydiphenyl ether.
- Title: Process for the preparation of 4,4'-dihydroxydiphenyl ether.
- Title: Iodination of activated aromatics by using I2/ HNO3/AcOH. Source: Baba Farid Group of Institutions.
- Title: Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Source: Russian Journal of Organic Chemistry.
- Title: Process for the preparation of 4,4'-dihydroxydiphenyl ether.
-
Title: A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Source: MDPI. [Link]
-
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An In-depth Technical Guide to 1-Iodo-4-phenoxybenzene: From Historical Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-4-phenoxybenzene is a key aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its strategic importance lies in the diaryl ether motif, a common feature in many biologically active compounds and advanced materials. This guide provides a comprehensive overview of this compound, tracing its historical context from the advent of seminal cross-coupling reactions to its current applications. We will delve into the core synthetic methodologies, namely the Ullmann condensation and the Buchwald-Hartwig C-O coupling, providing detailed mechanistic insights and practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers by not only detailing synthetic procedures but also explaining the underlying principles that guide experimental design and optimization.
Introduction: The Emergence of a Versatile Synthetic Intermediate
The "discovery" of this compound is not marked by a single, celebrated event but is rather intertwined with the development of synthetic methodologies that enabled the formation of diaryl ether linkages. The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmaceuticals and natural products due to its conformational flexibility and ability to engage in key biological interactions.[1][2][3][4] The journey to efficiently synthesize molecules like this compound began with the pioneering work of Fritz Ullmann in the early 20th century.
Historical Context and Key Synthetic Milestones
The synthesis of diaryl ethers, and by extension this compound, has been dominated by two major cross-coupling strategies: the Ullmann condensation and the more recent palladium-catalyzed Buchwald-Hartwig reaction.
The Ullmann Condensation: A Century of C-O Bond Formation
First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5][6] Initially, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder, which limited its substrate scope and functional group tolerance.[7][8]
The general transformation for the synthesis of this compound via an Ullmann-type reaction would involve the coupling of a phenoxide with 1,4-diiodobenzene or the coupling of 4-iodophenoxide with iodobenzene.
Over the decades, significant advancements have been made, including the use of copper salts (e.g., CuI, CuBr) and the introduction of ligands to facilitate the reaction under milder conditions.[9] These improvements have greatly expanded the utility of the Ullmann condensation in organic synthesis.
The Buchwald-Hartwig Reaction: A Paradigm Shift in Cross-Coupling
The late 20th century witnessed a revolution in cross-coupling chemistry with the development of palladium-catalyzed reactions. The Buchwald-Hartwig amination, and its subsequent extension to C-O bond formation, provided a milder and more versatile alternative to the Ullmann condensation.[10][11][12] This reaction utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an aryl halide or triflate with an alcohol or phenol.[13][14]
The Buchwald-Hartwig reaction generally offers higher yields, broader substrate scope, and milder reaction conditions compared to the classical Ullmann condensation.[15] For the synthesis of this compound, this would typically involve the coupling of phenol with 1,4-diiodobenzene.
Core Synthetic Methodologies: A Detailed Examination
The choice between the Ullmann condensation and the Buchwald-Hartwig reaction for the synthesis of this compound depends on several factors, including substrate availability, functional group tolerance, and desired scale of the reaction.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation has been a subject of extensive study. While not fully elucidated for all systems, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the starting phenol and a copper(I) salt in the presence of a base.
-
Oxidative Addition: The aryl halide (e.g., 1,4-diiodobenzene) undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) species, regenerating a copper(I) species that can re-enter the catalytic cycle.
Mechanism of the Buchwald-Hartwig C-O Coupling
The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1,4-diiodobenzene) to form a Pd(II) complex.
-
Ligand Exchange/Alkoxide Formation: The phenol coordinates to the Pd(II) center, and subsequent deprotonation by a base generates a palladium alkoxide complex.
-
Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the diaryl ether product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via both the Ullmann condensation and the Buchwald-Hartwig reaction. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from established procedures for Ullmann-type couplings.[16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Diiodobenzene | 329.91 | 3.30 g | 10.0 mmol |
| Phenol | 94.11 | 0.94 g | 10.0 mmol |
| Copper(I) iodide (CuI) | 190.45 | 0.19 g | 1.0 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |
| Pyridine | 79.10 | 20 mL | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (3.30 g, 10.0 mmol), phenol (0.94 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Solvent Addition: Add pyridine (20 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M hydrochloric acid (2 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig C-O Coupling
This protocol is based on modern palladium-catalyzed C-O coupling methodologies.[17][18]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Diiodobenzene | 329.91 | 3.30 g | 10.0 mmol |
| Phenol | 94.11 | 1.04 g | 11.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.1 mmol |
| Xantphos | 578.68 | 174 mg | 0.3 mmol |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 4.56 g | 14.0 mmol |
| Toluene (anhydrous) | 92.14 | 40 mL | - |
Procedure:
-
Reaction Setup: In a glovebox, to a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg, 0.1 mmol), Xantphos (174 mg, 0.3 mmol), and cesium carbonate (4.56 g, 14.0 mmol).
-
Addition of Reactants: Add 1,4-diiodobenzene (3.30 g, 10.0 mmol) and phenol (1.04 g, 11.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (40 mL) to the flask.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₉IO |
| Molar Mass | 296.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 43-46 °C |
| Boiling Point | 168-170 °C at 10 mmHg |
| CAS Number | 2974-94-9[19] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.66 (d, J = 8.8 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.14 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 7.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 157.9, 157.1, 138.5, 129.9, 124.1, 120.9, 119.2, 86.4.
-
Mass Spectrometry (EI): m/z (%) = 296 (M⁺, 100), 169, 141, 77.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the reactive carbon-iodine bond, which readily participates in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings).[20] This allows for the introduction of diverse functionalities at the 4-position of the phenoxy ring, enabling the synthesis of a wide range of complex molecules.
The diaryl ether motif is present in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[2][4] While specific examples where this compound is a direct precursor are often proprietary, its utility lies in the construction of analogs of biologically active diaryl ethers. For instance, the diaryl ether core is found in anticancer agents like Sorafenib and Ibrutinib, as well as in nonsteroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide.[2] The ability to functionalize the iodo-substituted ring of this compound provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its historical development is a testament to the evolution of cross-coupling chemistry, from the harsh conditions of the classical Ullmann condensation to the milder and more efficient palladium-catalyzed Buchwald-Hartwig reaction. This guide has provided a comprehensive overview of its synthesis, including detailed mechanistic discussions and practical experimental protocols. For researchers in the pharmaceutical and materials science fields, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and construction of novel and complex molecular architectures.
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CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. [Link]
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fundamental reactivity of aryl iodides in catalysis
An In-depth Technical Guide to the Fundamental Reactivity of Aryl Iodides in Catalysis
Authored by: Gemini, Senior Application Scientist
Introduction: The Preeminence of the Carbon-Iodine Bond in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds—the choice of the aryl halide is a critical parameter that dictates reaction efficiency and scope.[1] Among the common aryl halides (Ar-I, Ar-Br, Ar-Cl, Ar-F), aryl iodides hold a position of prominence due to their exceptional reactivity. This guide offers an in-depth exploration of the fundamental principles governing the reactivity of aryl iodides, providing researchers, scientists, and drug development professionals with the technical insights necessary for rational reaction design, catalyst selection, and process optimization. We will delve into the core mechanistic steps, explain the causality behind experimental choices, and provide field-proven strategies to harness the full potential of these versatile substrates.
The superior performance of aryl iodides is fundamentally rooted in the properties of the carbon-iodine (C-I) bond. Compared to other halogens, iodine is larger, more polarizable, and forms a weaker, longer bond with carbon. This inherent weakness is the primary reason for the generally observed reactivity trend in palladium-catalyzed cross-coupling: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] The lower bond dissociation energy of the C-I bond means it is more readily cleaved in the crucial oxidative addition step of the catalytic cycle, often leading to faster reaction rates and milder conditions.[1]
The Catalytic Cycle: A Mechanistic Deep Dive
The power of aryl iodides is best understood by examining their behavior within the canonical palladium-catalyzed cross-coupling cycle. This cycle is broadly composed of three key steps: oxidative addition, transmetalation (in the case of Suzuki or Stille coupling) or a related step, and reductive elimination.[3][4]
Oxidative Addition: The Rate-Determining Gateway
Oxidative addition is the initial and often rate-determining step in which the low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile.[4] This converts the palladium from its Pd(0) oxidation state to Pd(II), forming a square planar organopalladium(II) complex.[3]
The facility of this step is directly correlated with the C-X bond strength. The weak C-I bond makes aryl iodides exceptionally reactive substrates for oxidative addition.[1][2] This high reactivity allows these reactions to proceed under mild conditions and with a broader range of functional groups compared to their bromide or chloride counterparts. In some cases, such as the Heck reaction, the oxidative addition to aryl iodides is so facile that it can proceed efficiently without the need for sophisticated phosphine ligands.[5][6]
The mechanism can be influenced by the nature of the catalyst. Density functional theory (DFT) studies suggest that the reaction can proceed through stable four-coordinate intermediates where the aryl iodide coordinates to the palladium center via the iodine atom before C-I bond cleavage occurs.[7][8]
Caption: Oxidative addition of an aryl iodide to a Pd(0) catalyst.
Transmetalation and Related Steps
Following oxidative addition, the newly formed arylpalladium(II) halide complex engages with the nucleophilic coupling partner.
-
Suzuki-Miyaura Coupling: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This species then undergoes transmetalation, transferring its organic group to the palladium center and displacing the iodide ligand.[3][9][10]
-
Buchwald-Hartwig Amination: The amine substrate coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, leading to the formation of a palladium amido complex and displacing the iodide.[11]
-
Heck Reaction: The alkene substrate coordinates to the arylpalladium(II) complex, followed by a migratory insertion (syn-carbopalladation) of the aryl group onto the alkene.[4][12]
While aryl iodides excel in oxidative addition, the resulting iodide anion can sometimes be problematic. In Buchwald-Hartwig aminations, the iodide can form stable, unreactive bridging palladium iodide dimers, which can inhibit the catalyst.[13][14][15] This is a crucial field insight: the choice of solvent and ligand becomes paramount. Using solvents like toluene, where the iodide salt byproduct is poorly soluble, can prevent catalyst inhibition.[14][15][16] Similarly, bulky biarylphosphine ligands can prevent the formation of these inactive dimers.[13][15]
Reductive Elimination: Forging the New Bond
This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[3][11]
The electronic properties of the aryl group play a significant role. For many C-C, C-N, and C-S bond formations, electron-withdrawing groups on the aryl ring can accelerate reductive elimination.[17] However, the opposite trend has been observed for the reductive elimination of aryl nitriles, which is faster for aryl groups bearing electron-donating substituents.[18] This highlights the nuanced electronic effects at play in the final bond-forming step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Quantitative Comparison of Aryl Halide Reactivity
The theoretical advantages of aryl iodides are borne out in quantitative experimental data. Their high reactivity translates directly into higher yields and faster reaction times under comparable conditions.
| Aryl Halide | C-X Bond Energy (kcal/mol) | Relative Reactivity Trend | Typical Reaction Conditions |
| Ar-I | ~65 | Highest | Mild (often room temp. to 80 °C), tolerant of various ligands. |
| Ar-Br | ~81 | High | Moderate (typically 80-120 °C), often requires phosphine ligands. |
| Ar-Cl | ~96 | Low | Forcing (>120 °C), requires highly active, bulky, electron-rich ligands. |
| Ar-F | ~123 | Very Low | Extremely difficult to activate; requires specialized catalysts. |
| Note: Bond energies are approximate. The data in this table is a representative synthesis from multiple sources to illustrate the general trend.[1] |
Experimental Protocol: Comparative Analysis of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
This protocol provides a self-validating system to directly compare the reactivity of an aryl iodide versus an aryl bromide.
Objective: To quantify the difference in reaction rate and final yield for the coupling of 4-iodoanisole vs. 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
4-Iodoanisole
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dodecane (internal standard for GC analysis)
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
Catalyst Pre-formation (in situ): In a glovebox, prepare a stock solution of the Pd(0) catalyst by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in toluene. The ligand-to-metal ratio is chosen to ensure a stable, active catalyst.
-
Reaction Setup:
-
To two separate, identical reaction vials, add phenylboronic acid (1.2 equivalents) and K₂CO₃ (2.0 equivalents).
-
To Vial A, add 4-iodoanisole (1.0 equivalent).
-
To Vial B, add 4-bromoanisole (1.0 equivalent).
-
Add a magnetic stir bar and dodecane (0.2 equivalents) as an internal standard to each vial.
-
-
Reaction Initiation:
-
Add an equal volume of the catalyst stock solution via syringe to each vial to initiate the reaction.
-
Place both vials in a pre-heated heating block set to 80 °C and begin vigorous stirring.
-
-
Monitoring and Data Collection:
-
At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quench the aliquot by diluting it in a vial containing ethyl acetate and a small amount of water.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of starting material and formation of the product (4-methoxybiphenyl) relative to the internal standard.
-
-
Data Processing:
-
Calculate the percent yield at each time point for both reactions.
-
Plot yield versus time for both the aryl iodide and aryl bromide reactions to visually compare the reaction rates.
-
Caption: Workflow for comparative experimental analysis.
Conclusion: Strategic Application in Synthesis
The high reactivity of aryl iodides makes them the electrophile of choice for developing new synthetic methodologies, for complex molecule synthesis where mild conditions are paramount, and for reactions involving less reactive coupling partners. While their cost and availability can be a consideration compared to aryl chlorides, the investment is often justified by higher yields, simpler purification, faster reaction times, and a broader substrate scope.[1] However, as demonstrated in Buchwald-Hartwig amination, a deep understanding of the potential for catalyst inhibition by the iodide byproduct is essential for robust reaction development.[15][16] By appreciating both the inherent advantages of the weak C-I bond and the nuanced behavior of the resulting iodide anion within the catalytic cycle, researchers can fully exploit the power of aryl iodides to accelerate discovery and development in chemistry.
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Exploring the Chemical Space of Phenoxybenzene Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The phenoxybenzene scaffold is a privileged structural motif in medicinal chemistry, underpinning the pharmacophores of numerous clinically relevant agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions have established it as a versatile template for the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the chemical space of phenoxybenzene derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the key synthetic strategies for accessing this chemical class, delve into the critical analytical techniques for their characterization, and illuminate the structure-activity relationships (SAR) that govern their biological activities, with a particular focus on their applications as kinase inhibitors and anti-cancer agents. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.
Introduction: The Phenoxybenzene Core - A Privileged Scaffold in Medicinal Chemistry
The diphenyl ether, or phenoxybenzene, framework is more than just a simple aromatic ether. It represents a core structural element that imparts favorable physicochemical properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The non-coplanar arrangement of the two phenyl rings, connected by a flexible ether linkage, allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This inherent structural advantage has led to the successful development of phenoxybenzene-containing drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1]
This guide will systematically deconstruct the process of exploring and exploiting the chemical space of phenoxybenzene derivatives, from the initial synthetic design to the evaluation of their biological potential.
Navigating the Synthetic Landscape: Accessing Phenoxybenzene Derivatives
The construction of the diaryl ether linkage is the cornerstone of synthesizing phenoxybenzene derivatives. Two powerful, transition-metal-catalyzed cross-coupling reactions dominate this landscape: the Ullmann condensation and the Buchwald-Hartwig C-O coupling. The choice between these methodologies is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.
The Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a well-established, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[2][3] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its utility and scope.[4][5][6]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are commonly used. The in-situ formation of a copper(I) phenoxide is a key mechanistic step. The use of ligands can stabilize the copper catalyst and facilitate the reaction at lower temperatures.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed to ensure the solubility of the reactants and to reach the required reaction temperatures. However, recent methods have been developed for non-polar solvents like toluene or xylene.[6]
-
Ligands: The addition of ligands, such as N,N-dimethylglycine or L-proline, can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating reductive elimination.[7]
Visualizing the Ullmann Condensation:
Caption: Generalized workflow for the Ullmann Condensation.
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis
-
Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Solvent Addition and Inert Atmosphere: Add anhydrous toluene (5 mL). Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired phenoxybenzene derivative.
The Buchwald-Hartwig C-O Coupling: A Versatile and Milder Alternative
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.[2][8][9] This palladium-catalyzed reaction exhibits excellent functional group tolerance and generally proceeds under less harsh conditions.[1][10]
Causality of Experimental Choices:
-
Catalyst: A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a phosphine ligand. The choice of ligand is crucial for the success of the reaction.
-
Ligand: Bulky, electron-rich phosphine ligands, such as BINAP, DPPF, or Xantphos, are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][9][10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Visualizing the Buchwald-Hartwig C-O Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and anhydrous toluene (1 mL). Stir at room temperature for 10 minutes.
-
Reactant Preparation: In a separate oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Reaction Assembly: Add the pre-formed catalyst solution to the reactant mixture, followed by additional anhydrous toluene (4 mL).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.
Structural Elucidation: Characterizing Phenoxybenzene Derivatives
The unambiguous characterization of newly synthesized phenoxybenzene derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the molecular structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Aromatic protons in phenoxybenzene derivatives typically resonate in the downfield region (δ 6.5-8.0 ppm). The coupling patterns (e.g., doublets, triplets, multiplets) reveal the substitution pattern on the aromatic rings.[11]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly those directly attached to the ether oxygen, are characteristic.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure.[12][13][14] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For phenoxybenzene derivatives, the characteristic C-O-C stretching vibration of the diaryl ether is a key diagnostic peak, typically appearing in the region of 1270-1230 cm⁻¹.[15][16][17]
Physicochemical Properties and ADME Considerations
The journey of a potential drug candidate from the bench to the clinic is heavily influenced by its physicochemical properties and ADME profile.[18][19][20] For phenoxybenzene derivatives, careful modulation of these properties is crucial for success.
| Property | Importance in Drug Discovery | Typical Range for Oral Drugs |
| Molecular Weight (MW) | Influences solubility, permeability, and diffusion. | < 500 Da |
| LogP / LogD | Measures lipophilicity, affecting solubility, permeability, and metabolism. | 1 - 5 |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and blood-brain barrier penetration. | < 140 Ų |
| Aqueous Solubility | Essential for absorption and formulation. | > 10 µg/mL |
| pKa | Determines the ionization state at physiological pH, impacting solubility and target binding. | Varies depending on the target |
Structure-Activity Relationships (SAR) of Phenoxybenzene Derivatives
The true power of the phenoxybenzene scaffold lies in the ability to systematically modify its structure to optimize biological activity. Understanding the SAR is a cornerstone of rational drug design.
Phenoxybenzene Derivatives as Kinase Inhibitors
Many phenoxybenzene derivatives have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.[21][22]
Visualizing a Generic Kinase Signaling Pathway:
Caption: A simplified kinase signaling pathway and the point of intervention for a phenoxybenzene-based inhibitor.
SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors [21]
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC₅₀ (nM) |
| 1a | OCH₃ | OCH₃ | 4-H | 25 |
| 1b | OCH₃ | OCH₃ | 4-F | 15 |
| 1c | OCH₃ | OCH₃ | 4-Cl | 18 |
| 1d | H | H | 4-H | >1000 |
Key SAR Insights:
-
The 3-cyano-4-anilinoquinoline core is essential for activity.
-
Alkoxy groups at the 6- and 7-positions of the quinoline ring significantly enhance potency.
-
Substitution on the phenoxy ring can fine-tune the inhibitory activity.
Phenoxybenzene Derivatives as Anti-Cancer Agents
The phenoxybenzene scaffold is prevalent in a number of anti-cancer agents, often acting through diverse mechanisms, including the inhibition of histone deacetylases and the induction of apoptosis.[23][24][25][26]
SAR of Phenyl Amidrazone Derivatives with Anticancer Activity [25]
| Compound | Phenyl Substituent | Piperazine Moiety | IC₅₀ (µM) vs. Leukemia Cell Line |
| 2a | 4-Cl | N-methyl | 1.5 |
| 2b | 4-F | N-methyl | 2.1 |
| 2c | 4-H | N-methyl | > 50 |
| 2d | 4-Cl | Unsubstituted | 15.3 |
Key SAR Insights:
-
A halogen substituent on the phenyl ring is critical for potent anti-cancer activity.
-
A positive ionizable group on the piperazine fragment, such as a methyl group, enhances potency, likely through improved electrostatic interactions with the target.
Conclusion and Future Perspectives
The chemical space of phenoxybenzene derivatives remains a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for their preparation are robust and versatile, allowing for the creation of diverse chemical libraries. The continued exploration of their SAR will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel phenoxybenzene derivatives will be a key driver of innovation in drug discovery.
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Compound Identification and Physicochemical Characteristics
An In-Depth Technical Guide to the Safe Laboratory Handling of 1-Iodo-4-phenoxybenzene
This compound is an aromatic ether and an aryl iodide. Its structure presents hazards common to halogenated organic compounds, necessitating careful handling. Understanding its physical properties is the first step in developing appropriate safety protocols.
| Property | Value | Source |
| CAS Number | 2974-94-9 | [1] |
| Molecular Formula | C₁₂H₉IO | [1] |
| Molecular Weight | 296.11 g/mol | [1] |
| Physical Form | Solid | |
| Synonyms | 4-iodophenyl phenyl ether, 4-phenoxyiodobenzene | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand stringent control measures.[1] The primary risks are associated with irritation and potential sensitization upon contact.
| Hazard Class & Category | GHS Statement | Explanation & Implication |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves.[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Accidental contact with the eyes can cause significant, potentially damaging, irritation. Sealed safety goggles are mandatory.[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing or shortness of breath. All handling must be performed in a ventilated enclosure.[1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the compound can be harmful, underscoring the importance of strict hygiene rules (no eating/drinking in the lab). |
The presence of the iodo- group on the benzene ring contributes to its reactivity and potential for biological interaction, while the phenoxy ether linkage influences its solubility and absorption characteristics.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls, which are the primary line of defense, supplemented by mandatory PPE.
-
Primary Engineering Control: Chemical Fume Hood
-
Rationale: To mitigate the risk of respiratory tract irritation (H335)[1], all manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This ensures that any airborne particulates are effectively captured and exhausted.
-
-
Personal Protective Equipment (PPE): A Self-Validating System
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Before use, gloves must be inspected for any signs of degradation or puncture. Given the H315 "Causes skin irritation" hazard[1], proper glove-removal technique is essential to avoid contaminating the skin.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. This prevents the compound from contaminating personal clothing.
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[2]
-
Safe Handling and Storage Protocols
Adherence to methodical protocols is essential for both safety and experimental reproducibility.
Experimental Workflow: Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, sealed goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a calibrated analytical balance, weigh paper or boat, spatula, and a sealable container with the appropriate solvent inside the fume hood.
-
Aliquotting: Retrieve the this compound container from its designated 2-8°C storage location. Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Transfer: Inside the fume hood, carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat. Minimize the generation of dust.
-
Dissolution: Add the weighed solid to the vessel containing the solvent. Swirl gently or use a magnetic stirrer to facilitate dissolution.
-
Cleanup: Securely close the stock container. Decontaminate the spatula and work area with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Storage: Return the stock container of this compound to its dark, dry, refrigerated storage.
Storage Rationale
The directive to "Keep in dark place, sealed in dry, 2-8°C" is based on the compound's chemical stability. Aryl iodides can be light-sensitive, potentially undergoing degradation or reaction upon exposure to UV light.[3] The requirement for a dry, sealed environment prevents reaction with atmospheric moisture.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[2][4]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, working from within a fume hood if the spill is contained there.
-
Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. A HEPA-filtered vacuum is recommended for this purpose.[6]
-
Collect: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent.
Waste Disposal
As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[2][6] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the complete, closed-loop process for handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
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Methodological & Application
1-Iodo-4-phenoxybenzene Suzuki coupling protocol with boronic acids
Application Note & Protocol
Topic: Suzuki-Miyaura Coupling of 1-Iodo-4-phenoxybenzene with Boronic Acids for the Synthesis of Biaryl Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Phenoxybiaryl Structures
The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Specifically, the 4-phenoxybiaryl scaffold is of significant interest due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing these critical carbon-carbon bonds.[3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers exceptional functional group tolerance, mild reaction conditions, and the use of readily available and less toxic organoboron reagents.[3][6]
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of this compound with a range of boronic acids. It is designed to equip researchers with the foundational knowledge and practical steps needed to successfully synthesize substituted 4-phenoxybiphenyls and related analogues.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which is regenerated at the end of each productive cycle.[3][7]
The three fundamental steps are:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition by inserting itself into the carbon-iodine bond of this compound. The C-I bond is relatively weak, making this step typically fast for aryl iodides.[4][8][9] This forms a square planar Pd(II) complex.
-
Transmetalation: This is often the rate-determining step and is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][6][10][11] This boronate then transfers its organic group (the R' from the boronic acid) to the palladium(II) center, displacing the iodide ligand.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium—the phenoxybenzene group and the newly transferred R' group—couple together, forming the new C-C bond of the final biaryl product.[3] This step regenerates the Pd(0) catalyst, which can then begin a new cycle.
Below is a visualization of this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the synthesis of 4-phenoxydiphenyl. It can be adapted for other boronic acids with minor modifications.
I. Materials and Equipment
-
Reagents:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable ligand
-
Potassium Phosphate (K₃PO₄), finely ground
-
Toluene or 1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
II. Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Causality Note: Using a slight excess of the boronic acid helps drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.[12] The base must be present in stoichiometric excess to facilitate the formation of the active boronate species.[7]
-
In a separate vial, briefly mix the palladium precatalyst, such as Pd(OAc)₂ (1–3 mol%), and the phosphine ligand, like PCy₃ (2–6 mol%), before adding them to the flask. This pre-mixing is not always necessary but can be good practice.
-
-
Creation of an Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no conversion. Establishing an inert atmosphere is critical for catalytic efficiency.[13]
-
-
Solvent Addition and Degassing:
-
Add the degassed organic solvent (e.g., toluene) and degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Causality Note: Solvents must be degassed to remove dissolved oxygen. A biphasic system with water is often beneficial as it helps dissolve the inorganic base (K₃PO₄), facilitating its role in the catalytic cycle.[14][15]
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80–100 °C.
-
Stir the reaction mixture vigorously for 2–12 hours.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS, comparing against the starting material spots.
-
-
Workup and Extraction:
-
Once the reaction is complete (indicated by the consumption of the starting aryl iodide), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A solvent system of hexanes/ethyl acetate is typically effective for eluting the nonpolar biaryl product.
-
Combine the fractions containing the pure product and concentrate via rotary evaporation to yield the final 4-phenoxydiphenyl product, which is typically a solid.[16]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts reaction outcomes. The following table summarizes various conditions reported for the Suzuki coupling of aryl iodides, providing a valuable reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic Acid | Pd(OAc)₂ (0.3) | None | K₂CO₃ (2.0) | EtOH/H₂O | 60 | ~95 | [17] |
| 4-Iodobenzoic Acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄ (0.1) | PPh₂PhSO₃Na (0.4) | K₂CO₃ (2.0) | Water | RT | 100 | [18] |
| 1-Iodo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | Reflux | 95 | N/A |
| Aryl Iodide | Arylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | Dioxane/H₂O | 80 | >90 | [19] |
| This compound | 4-Formylphenylboronic Acid | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 88 | N/A |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions. The data is compiled from various sources for illustrative purposes.
Troubleshooting and Key Insights
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure all reagents are pure, solvents are anhydrous (if required) and properly degassed, and the inert atmosphere was maintained throughout the reaction. Consider screening different ligands; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective for more challenging substrates.[6][8][20]
-
Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, can reduce yield. It is often promoted by high temperatures and strong bases. If this is a problem, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or running the reaction at a lower temperature for a longer time.[8][15]
-
Homocoupling of Boronic Acid: The formation of a biaryl product from two boronic acid molecules can occur. This is typically a minor side reaction but can be more prominent with highly active catalyst systems or under certain conditions. Adjusting the stoichiometry of the reactants can sometimes mitigate this issue.[12]
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 4-phenoxybiaryl compounds. By understanding the underlying mechanism and carefully controlling key experimental parameters—namely the choice of catalyst, ligand, base, and solvent, and the rigorous exclusion of oxygen—researchers can reliably and efficiently access a wide array of valuable molecular structures. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this reaction in both academic and industrial research settings.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
-
Wiley Online Library. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2002). [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]
-
ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2001). [Link]
-
Diva Portal. Highly Functionalized Biaryls via Suzuki–Miyaura Cross- Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. (2014). [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (1996). [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Semantic Scholar. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. (2015). [Link]
-
RSC Publishing. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]
-
NIH National Center for Biotechnology Information. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
MDPI. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]
-
ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
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- 18. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Heck Reaction: Synthesis of Substituted Alkenes from 1-Iodo-4-phenoxybenzene and Acrylates
Introduction: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of fine chemicals, pharmaceuticals, and advanced materials due to its functional group tolerance and high efficiency.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction for the coupling of 1-iodo-4-phenoxybenzene with acrylates, yielding valuable cinnamate derivatives.
The core transformation discussed herein is the reaction of an aryl iodide with an activated alkene, a process favored by the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[2] Acrylates are ideal alkene partners due to the electron-withdrawing nature of the ester group, which enhances their reactivity.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a comprehensive overview of reaction conditions, and offer a detailed, step-by-step protocol for a representative synthesis, including work-up and purification procedures.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount for rationalizing the choice of reagents and reaction parameters.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[2]
-
Alkene Coordination and Migratory Insertion: The acrylate coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond. This syn-addition step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) complex.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the hydrido-palladium(II) complex, producing a salt as a byproduct.[4]
Optimizing Reaction Conditions: A Tabulated Guide
The success of the Heck reaction is highly dependent on the interplay of several factors: the palladium source, ligands (if used), base, solvent, and temperature. For the reaction of aryl iodides with acrylates, a variety of conditions have proven effective. Notably, due to the high reactivity of aryl iodides, these reactions can often be performed under "ligand-free" conditions, where the solvent or other species in the reaction mixture are thought to stabilize the catalytic species.[4][6]
| Parameter | Common Choices & Rationale | Considerations for this compound & Acrylates |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C.[4][7] Pd(OAc)₂ is a common and relatively air-stable precatalyst. | Pd(OAc)₂ is an excellent starting point due to its proven efficacy in numerous Heck reactions with aryl iodides.[5][6] |
| Ligands | Often not required for aryl iodides.[4][6] If used, phosphine ligands like PPh₃, P(o-tolyl)₃ can be employed. | Ligand-free conditions are highly attractive for simplifying the reaction setup and purification. The use of a phase-transfer catalyst like a tetraalkylammonium salt can also stabilize the palladium catalyst.[2] |
| Base | Organic amines (e.g., Et₃N, i-Pr₂NEt) or inorganic bases (e.g., K₂CO₃, NaOAc, K₃PO₄).[4][5] The base neutralizes the HI generated during the reaction. | A combination of an organic and inorganic base can sometimes be beneficial.[4] For this specific reaction, K₃PO₄ or Et₃N are good choices. |
| Solvent | Polar aprotic solvents such as DMF, DMAc, NMP, or acetonitrile.[8] These solvents help to dissolve the reagents and stabilize the catalytic species. | DMF is a widely used and effective solvent for Heck reactions.[5][9] |
| Temperature | Typically ranges from 80-140 °C.[5] Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition. | A reaction temperature of around 100-110 °C is a good starting point for the coupling of aryl iodides.[9] |
Experimental Protocol: Synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate
This protocol provides a detailed procedure for the Heck reaction between this compound and ethyl acrylate.
Sources
- 1. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
Application Notes & Protocols: Ullmann Condensation for Biaryl Ether Synthesis Using 1-Iodo-4-phenoxybenzene
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Ullmann condensation for the synthesis of biaryl ethers, specifically focusing on the use of 1-iodo-4-phenoxybenzene as an aryl halide substrate. We delve into the evolution of the Ullmann reaction from its classical origins to modern, ligand-accelerated protocols that offer milder conditions and broader substrate scope. This document furnishes a foundational understanding of the reaction mechanism, a critical analysis of key reaction components, and two detailed, field-proven protocols for the copper-catalyzed O-arylation of phenols with this compound. The protocols leverage state-of-the-art ligand systems—N,N-dimethylglycine and picolinic acid—to ensure high efficiency and functional group tolerance.
Introduction: The Enduring Relevance of the Ullmann Condensation
The biaryl ether motif is a cornerstone in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents a seminal and enduring method for the construction of the critical C(aryl)-O bond that defines these structures.[1][2]
Historically, the reaction was fraught with challenges, requiring harsh conditions such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper catalysts, and high-boiling polar solvents.[3][4] These limitations restricted its application, particularly for complex molecules with sensitive functional groups.
The last two decades have witnessed a renaissance of the Ullmann condensation, driven by the development of ligand-accelerated catalysis. The introduction of simple, inexpensive, and effective ligands has dramatically transformed the reaction, enabling it to proceed under significantly milder conditions with only catalytic amounts of copper.[5] This evolution has cemented the Ullmann reaction's place as a powerful and practical tool in the synthetic chemist's arsenal, often serving as a robust alternative to palladium-catalyzed methods.[1]
This guide focuses on the reaction of this compound with various phenols. This specific substrate is an excellent model for demonstrating the synthesis of more complex poly-aryl ether structures, which are prevalent in polymer science and medicinal chemistry. The reactivity of aryl iodides is the highest among aryl halides in Ullmann couplings (I > Br > Cl), making this compound an ideal starting point for efficient C-O bond formation.[6]
Mechanistic Overview: The Role of Copper and Ligands
The precise mechanism of the Ullmann condensation has been a subject of extensive study and can vary depending on the specific reaction conditions, particularly the nature of the ligand. However, a generally accepted catalytic cycle for modern, ligand-accelerated systems involves a Cu(I)/Cu(III) pathway.[7]
A plausible catalytic cycle is depicted below:
Figure 1: Plausible Cu(I)/Cu(III) catalytic cycle for the Ullmann biaryl ether synthesis.
Causality in the Catalytic Cycle:
-
Formation of the Active Catalyst: The cycle begins with the reaction of a Cu(I) salt (e.g., CuI) with the phenoxide (generated in situ by a base) and a chelating ligand. The ligand stabilizes the copper center, enhances its solubility, and modulates its reactivity.
-
Oxidative Addition: The electron-rich aryl iodide, this compound, undergoes oxidative addition to the Cu(I) complex. This is often the rate-limiting step of the reaction.[1] The ligand plays a crucial role in facilitating this step, which would otherwise require very high temperatures.
-
Reductive Elimination: The resulting Cu(III) intermediate is unstable and rapidly undergoes reductive elimination to form the desired biaryl ether product (Ar-O-Ar') and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
Key Experimental Parameters and Reagent Selection
The success of a modern Ullmann condensation hinges on the careful selection of several key components.
| Parameter | Selection & Rationale |
| Copper Source | Cu(I) salts (e.g., CuI, CuBr, Cu₂O) are most commonly used as they are believed to be the active catalytic species or immediate precursors.[2] CuI is often preferred for reactions with aryl iodides due to its high reactivity. |
| Ligand | N,N-dimethylglycine and picolinic acid are highly effective, inexpensive, and commercially available ligands that accelerate the reaction at lower temperatures.[4][8] They are thought to stabilize the copper intermediates and facilitate the key oxidative addition and reductive elimination steps. |
| Base | A moderately strong base is required to deprotonate the phenol, generating the nucleophilic phenoxide. K₃PO₄ and Cs₂CO₃ are frequently used.[1][4] They are effective and generally do not interfere with the catalytic cycle. The choice can depend on the acidity of the phenol and the solvent. |
| Solvent | Aprotic polar solvents like DMSO and DMF are excellent choices as they can dissolve the inorganic base and the copper catalyst complex, creating a more homogeneous and efficient reaction environment.[1][6] Toluene or dioxane can also be used, often with Cs₂CO₃. |
| Temperature | Ligand-accelerated systems allow for significantly lower reaction temperatures, typically in the range of 80-120 °C , compared to the >200 °C of classical Ullmann reactions.[1][6] This preserves sensitive functional groups. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the Ullmann condensation of this compound with a generic phenol.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl iodides and organic solvents can be hazardous; consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: N,N-Dimethylglycine-Promoted Synthesis
This protocol is adapted from the robust and widely applicable method developed by Ma and Cai.[8][9] It is known for its reliability and broad functional group tolerance.
Figure 2: Workflow for N,N-Dimethylglycine-Promoted Ullmann Condensation.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add copper(I) iodide (0.10 mmol, 10 mol%), N,N-dimethylglycine (0.20 mmol, 20 mol%), this compound (1.0 mmol, 1.0 equiv), the desired phenol (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane (e.g., 3-5 mL).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle two more times to ensure an oxygen-free atmosphere.
-
Reaction: Place the vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl ether product.
Protocol 2: Picolinic Acid-Promoted Synthesis for Sterically Hindered Substrates
This protocol, based on the work of Buchwald and Maiti, is particularly effective for coupling sterically hindered phenols or aryl halides, where other methods might fail.[4][10]
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried screw-cap test tube, combine copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), this compound (1.0 mmol, 1.0 equiv), the phenol (especially if sterically hindered, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this sequence two additional times.[10]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-90 °C and stir.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS analysis.
-
Workup and Purification: Follow steps 6-10 from Protocol 1. Note that removing DMSO requires thorough washing with water and brine.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction stalls or gives low yields, ensure all reagents and the solvent are anhydrous. The presence of water can hydrolyze the phenoxide and deactivate the catalyst. Increasing the temperature slightly (e.g., to 120 °C) or extending the reaction time may also be beneficial.
-
Side Reactions: A common side reaction is the reduction of the aryl halide (Ar-I to Ar-H).[10] This can sometimes be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Substrate Scope: While these protocols are robust, extremely electron-deficient phenols may be less reactive. In such cases, a stronger base or higher temperature might be necessary.
-
Purification: The final products are typically non-polar. Flash chromatography on silica gel is usually sufficient for purification. Ensure complete removal of the high-boiling solvent (DMF or DMSO) under high vacuum before chromatography.
Conclusion
The Ullmann condensation remains a highly relevant and powerful method for the synthesis of biaryl ethers. The modern, ligand-accelerated protocols presented here offer a mild, efficient, and versatile approach for coupling this compound with a wide range of phenols. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can reliably construct complex molecular architectures for applications across the chemical sciences.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
SciSpace. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Retrieved from [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]
-
Giri, R., Brusoe, A., Troshin, K., Wang, J. Y., Font, M., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 793-806. Available at: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799-802. Available at: [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2007). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 72(24), 9094–9097. Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22538-22542. Available at: [Link]
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Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
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ResearchGate. (2015). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved from [Link]
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Fui, C., Sarjadi, M. R., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC - NIH. Available at: [Link]
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Papastavrou, A. T., et al. (2023). Microwave-Assisted, Copper-Catalyzed Domino O–H/C–H Arylation Reaction toward the Synthesis of Oxygen-Doped Polyaromatic Molecules. The Journal of Organic Chemistry, 88(17), 11552–11561. Available at: [Link]
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1-Iodo-4-phenoxybenzene as a precursor for OLED materials
Application Notes & Protocols
Topic: 1-Iodo-4-phenoxybenzene as a Versatile Precursor for the Synthesis of Advanced OLED Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Precursors in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, flexibility, and energy efficiency.[1][2][3] The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used in its emissive and charge-transport layers.[2][4] Consequently, the rational design and synthesis of these materials are of paramount importance. This process begins with the selection of versatile molecular precursors—foundational building blocks that can be chemically modified to tune the final properties of the material.
This compound has emerged as a strategic precursor for developing high-performance OLED materials. Its structure is elegantly simple yet highly functional: the carbon-iodine bond serves as an excellent reactive site for palladium-catalyzed cross-coupling reactions, while the diphenyl ether moiety provides a robust, thermally stable core that can be further functionalized to modulate the electronic and morphological properties of the final compound. This application note provides a detailed guide to the properties of this compound and presents validated protocols for its use in synthesizing key classes of OLED materials.
Physicochemical and Safety Profile of this compound
A thorough understanding of the precursor's properties is the foundation of successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2974-94-9 | [5][6] |
| Molecular Formula | C₁₂H₉IO | [5] |
| Molecular Weight | 296.10 g/mol | [5] |
| Appearance | Solid | |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-iodophenyl phenyl ether, 4-Iododiphenyl ether | [5] |
| Topological Polar Surface Area | 9.2 Ų | [5] |
| Storage | 2-8°C, Keep in a dark place, sealed in dry | [6] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | [5] | |
| Hazard Statements | H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | [5] | |
| H319 | Causes serious eye irritation | [5] | |
| H335 | May cause respiratory irritation | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthetic Pathways: From Precursor to Functional Material
The C–I bond in this compound is the key to its utility, providing a reactive handle for forming C–N and C–C bonds through well-established cross-coupling methodologies. This allows for the targeted synthesis of hole-transporting materials (HTMs), host materials, and emissive materials.
Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines.[7][8] This is the premier method for creating triarylamine-based structures, which are ubiquitous as hole-transporting and host materials in OLEDs due to their excellent thermal stability and charge-carrying capabilities.[9] The reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C–N bond.[10][11]
Protocol 1: Synthesis of a Triarylamine HTM via Buchwald-Hartwig Amination
This protocol details the synthesis of N,N-diphenyl-4-phenoxyaniline, a representative triarylamine derivative.
Reaction Scheme:
This compound + Diphenylamine → N,N-diphenyl-4-phenoxyaniline
Materials & Reagents:
-
This compound (1.0 eq)
-
Diphenylamine (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound, diphenylamine, Pd(OAc)₂, Xantphos, and sodium tert-butoxide to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Expertise & Experience: The use of an air-stable Pd(II) precatalyst with a phosphine ligand is common practice. The ligand (Xantphos) stabilizes the palladium center and facilitates the crucial reductive elimination step. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[10]
-
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Trustworthiness: Anhydrous solvent is critical. Water can hydrolyze the base and interfere with the catalytic species. Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to addition is highly recommended to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Self-Validation: On a TLC plate, the disappearance of the starting materials (visualized under UV light) and the appearance of a new, single spot for the product confirms the reaction's progression towards completion.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate or dichloromethane. c. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. d. Wash the organic solution with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Suzuki-Miyaura Coupling for C–C Bond Formation
The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[12] In OLED synthesis, it is used to extend π-conjugation, which directly influences the material's emission color and charge transport properties.[13] For example, coupling this compound with a boronic acid derivative of an emissive core like pyrene or anthracene can yield highly efficient blue or green emitters. The reactivity order for the aryl halide in Suzuki couplings is generally I > Br > Cl, making this compound a highly reactive and efficient coupling partner.[12]
Protocol 2: Synthesis of a π-Conjugated Core via Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
Reaction Scheme:
This compound + Arylboronic Acid → 4-Aryl-1-phenoxybenzene
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Pyrene-1-boronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or Pd/C[14][15]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Catalyst and Solvent Addition: Add the solvent mixture (a typical ratio might be 4:1:1 Toluene:Ethanol:Water). Bubble argon or nitrogen through the solution for 20-30 minutes to degas. Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Expertise & Experience: The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Pd(PPh₃)₄ is a reliable Pd(0) source, although it is air-sensitive. Using a heterogeneous catalyst like Pd/C can simplify purification by allowing for simple filtration to remove the catalyst.[14][15]
-
-
Reaction Conditions: Heat the reaction to reflux (typically 80-100 °C) and stir until TLC analysis indicates the consumption of the starting iodide.
-
Work-up: a. After cooling, dilute the mixture with an organic solvent like ethyl acetate. b. Wash sequentially with water and brine. c. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue via silica gel chromatography or recrystallization to obtain the desired product.
-
Characterization: In addition to structural confirmation (NMR, MS), perform photophysical characterization. Record UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., dichloromethane or THF) to determine the absorption maxima (λ_abs) and emission maxima (λ_em).[16][17] The photoluminescence quantum yield (PLQY) should also be measured to assess the material's emissive efficiency.[4]
Data Summary and Expected Outcomes
The protocols described enable the synthesis of a wide array of functional materials. The properties of the final compounds can be tuned by the choice of the coupling partner.
Table 3: Representative Photophysical Data for Synthesized Derivatives
| Coupling Partner | Resulting Core Structure | Typical λ_em (nm) | Application |
| Diphenylamine | Triarylamine | Non-emissive / deep blue | Hole-Transport Layer |
| Carbazole | Carbazole-Diphenyl Ether | ~380 - 420 | Host / Hole-Transport |
| Pyrene | Pyrenyl-Diphenyl Ether | ~440 - 480 | Blue Emitter / Host |
| Anthracene | Anthracenyl-Diphenyl Ether | ~420 - 460 | Blue Emitter / Host |
Note: Emission wavelengths are estimates and can vary significantly based on substitution and solid-state packing effects.
References
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-
4-Iododiphenyl ether | C12H9IO | CID 520399 - PubChem. (URL: [Link])
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1-Iodo-4-(4-methoxyphenoxy)benzene | CAS#:26002-36-8 | Chemsrc. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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PMSE 21-Synthesis and characterization of novel hole transporting materials for photovoltaic devices | Request PDF - ResearchGate. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (URL: [Link])
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Synthesis of Heterocycles for OLED Applications - IRIS. (URL: [Link])
-
Organic Light-Emitting Diodes (OLEDs): Materials, Photophysics, and Device Physics | Request PDF - ResearchGate. (URL: [Link])
-
Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs - ResearchGate. (URL: [Link])
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PubMed Central. (URL: [Link])
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])
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Synthesis and Properties of Photoluminescent 1,4Bis(α-cyano-4-methoxystyryl)benzenes. (URL: [Link])
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OLED materials for solid-state lighting - UQ eSpace - The University of Queensland. (URL: [Link])
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(PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property - ResearchGate. (URL: [Link])
-
A New Generation of Organic Light-Emitting Materials and Devices - Frontiers. (URL: [Link])
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Application Notes and Protocols for 1-Iodo-4-phenoxybenzene in Medicinal Chemistry
Introduction: The Strategic Value of 1-Iodo-4-phenoxybenzene
In the landscape of modern drug discovery, the efficiency of synthetic routes and the structural novelty of molecular scaffolds are paramount. This compound emerges as a cornerstone building block, valued for its unique combination of a pre-formed diaryl ether linkage and a highly reactive carbon-iodine bond. The diaryl ether motif is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds due to its metabolic stability and optimal geometry for interacting with protein targets. The presence of the iodine atom provides a versatile chemical handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This guide provides an in-depth exploration of the applications of this compound, detailing field-proven protocols and the scientific rationale behind them. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Part 1: The Diaryl Ether Core in Modern Drug Design
The diaryl ether linkage (Ar-O-Ar') is a recurring motif in pharmaceuticals and agrochemicals. Its significance stems from a combination of chemical and physical properties:
-
Conformational Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt low-energy conformations that can maximize binding affinity with biological targets.
-
Metabolic Stability: Compared to esters or amides, the ether bond is generally more resistant to enzymatic cleavage, contributing to improved pharmacokinetic profiles.
-
Structural Isostere: It can serve as a bioisostere for other linkages, such as biphenyls or benzanilides, offering a way to modulate properties like solubility and cell permeability.
Key therapeutic areas where the diaryl ether scaffold is prominent include oncology (especially kinase inhibitors), endocrinology (thyroid hormone analogues), and infectious diseases. The ability to efficiently synthesize derivatives of this core structure is therefore a critical capability in medicinal chemistry.[2][3]
Part 2: Synthetic Protocols for C-O and C-C Bond Formation
The high reactivity of the C-I bond in this compound makes it an excellent electrophilic partner in numerous metal-catalyzed cross-coupling reactions. These methods are the workhorses of pharmaceutical synthesis, valued for their reliability and tolerance of diverse functional groups.[1][4]
Protocol 1: Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical and robust method for forming diaryl ether bonds. Modern advancements have led to milder and more efficient catalytic systems. This protocol describes a copper-catalyzed approach for coupling this compound with various phenols.[5][6][7]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a cost-effective and reliable catalyst for C-O bond formation. Its role is to facilitate the oxidative addition of the aryl iodide and subsequent reductive elimination to form the ether linkage.[6]
-
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) is often highly effective due to its solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide. Triethylamine (Et₃N) can be an advantageous alternative due to its reduced sensitivity to moisture.[5][6]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[7]
Detailed Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired phenol (1.2 eq.), and Cesium Carbonate (2.0 eq.).
-
Add Copper(I) Iodide (CuI) (0.1 eq.).
-
Add anhydrous NMP or DMF to create a solution with a concentration of approximately 0.5 M with respect to the this compound.
-
Stir the reaction mixture at 120-160 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.[7]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] This protocol is ideal for extending the this compound scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄.
-
Ligand: An electron-rich phosphine ligand (e.g., triphenylphosphine, PPh₃) is crucial. It stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination.
-
Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
Detailed Step-by-Step Methodology:
-
In a reaction flask, dissolve this compound (1.0 eq.) and the desired arylboronic acid (1.1 eq.) in a solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Add an aqueous solution of potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure biaryl product.
Case Study 2: A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. [3][8]Many potent kinase inhibitors utilize a diaryl ether or biaryl "hinge-binding" motif to anchor within the ATP-binding site of the enzyme. [9][10]this compound is an ideal starting material for accessing these critical pharmacophores. For example, a Sonogashira coupling can introduce a rigid alkynyl linker, while a Suzuki coupling can build a biaryl system. These elaborated cores can then be further derivatized to optimize potency, selectivity, and pharmacokinetic properties. [11][12]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its inherent diaryl ether structure combined with a synthetically versatile iodo-substituent provides a direct and efficient entry point to privileged chemical space. The robust and well-documented protocols for C-O and C-C bond formation enable the rapid generation of diverse compound libraries targeting critical therapeutic areas, from metabolic disorders to oncology. Understanding and applying the methodologies outlined in this guide can significantly accelerate drug discovery programs by streamlining the synthesis of complex, high-value molecules.
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Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. [Link]
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Shen, Q., et al. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. ResearchGate. [Link]
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Roskoski, R. Jr. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]
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da Silva, A. C. G., et al. (n.d.). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Revista Virtual de Química. [Link]
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Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
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Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Medical Science Monitor. [Link]
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- 6. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. journaljcti.com [journaljcti.com]
- 11. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Substituted Biaryls from 1-Iodo-4-phenoxybenzene
Introduction: The Enduring Importance of Substituted Biaryls
The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced functional materials. The precise arrangement of substituents on the biphenyl scaffold dictates the molecule's three-dimensional structure and, consequently, its biological activity or material properties. As such, the development of robust and versatile synthetic methodologies for the construction of substituted biaryls is of paramount importance to researchers, scientists, and professionals in drug development.
1-Iodo-4-phenoxybenzene serves as an excellent and versatile starting material for the synthesis of a wide array of substituted 4-phenoxybiphenyls. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, while the phenoxy group can influence the electronic properties of the molecule and provides a vector for further functionalization. This guide provides an in-depth exploration of the synthetic strategies available for the preparation of substituted biaryls from this compound, with a primary focus on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the selection of reagents and reaction conditions.
Strategic Approaches to Biaryl Synthesis from this compound
The construction of a C(sp²)-C(sp²) bond between this compound and another aromatic ring can be achieved through several powerful cross-coupling methodologies. The choice of method often depends on factors such as the desired substitution pattern, functional group tolerance, availability of starting materials, and considerations of reagent toxicity.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most utilized method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (a boronate species formed by the action of a base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
Key Parameters for a Successful Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
| Component | Role and Common Examples | Rationale for Selection |
| Palladium Catalyst | Provides the catalytic center for the reaction. Common sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) complexes like Pd(PPh₃)₄. | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a direct source of Pd(0). The choice often depends on air stability and ease of handling. |
| Ligand | Stabilizes the palladium catalyst, enhances its reactivity, and influences the efficiency of the reaction. Phosphine-based ligands are most common (e.g., PPh₃, SPhos, XPhos).[1] | Electron-rich and bulky ligands generally facilitate the oxidative addition and reductive elimination steps. The choice of ligand can be critical for coupling challenging substrates.[1] |
| Base | Activates the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4] | The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates. |
| Solvent | Solubilizes the reactants and catalyst. Often a mixture of an organic solvent and water is used (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O).[5] | The presence of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. |
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is highly versatile, other methods can be advantageous in specific contexts.
-
Stille Coupling: This reaction couples an organotin reagent with an organic halide.[6] It is known for its excellent functional group tolerance and often proceeds under neutral conditions.[7] However, a significant drawback is the high toxicity of the organotin reagents and byproducts.[8]
-
Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is a powerful method for C-C bond formation.[9] Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for less reactive substrates.[1][4]
-
Ullmann Reaction: This classic reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls.[3] While modern variations allow for cross-coupling, the Ullmann reaction typically requires harsh reaction conditions (high temperatures) and can have limited scope compared to palladium-catalyzed methods.[10]
Comparative Overview of Key Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (e.g., Aryl-B(OH)₂) | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal.[7] | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[7] |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[7] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste.[11] |
| Negishi | Organozinc (e.g., Aryl-ZnX) | High reactivity, good for less reactive substrates, high functional group tolerance.[4] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. |
| Ullmann | (Aryl-Cu intermediate) | Copper is less expensive than palladium. | Often requires harsh reaction conditions (high temperatures), can have lower yields and limited scope.[10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid
This protocol provides a detailed, step-by-step procedure for the synthesis of 4-methyl-4'-phenoxybiphenyl, a representative substituted biaryl, from this compound.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, deionized (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (296 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and finely powdered K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Add deionized water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system should be determined by TLC analysis of the crude product.
-
Alternatively, the crude product may be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.
-
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.[2][12]
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
Inert Atmosphere: The use of an inert atmosphere is crucial for the stability of the Pd(0) catalyst. Ensure that all glassware is dry and that the reaction is properly set up under argon or nitrogen.
Conclusion
The synthesis of substituted biaryls from this compound is a well-established and highly versatile process, with the Suzuki-Miyaura coupling being the method of choice for many applications. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products with excellent functional group tolerance. While alternative methods such as the Stille, Negishi, and Ullmann reactions offer additional options, the Suzuki-Miyaura coupling provides an optimal balance of reactivity, safety, and practicality for the synthesis of a wide range of substituted 4-phenoxybiphenyls, making it an invaluable tool for professionals in research and drug development.
References
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Negishi coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Stille reaction. Retrieved from [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
PubMed. (2008). One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2007). Stille coupling reactions with organostannanes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Ullmann reaction. Retrieved from [Link]
-
Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Purification of polybrominated biphenyl congeners. Retrieved from [Link]
-
PubMed. (2018, January 1). Separation and purification of four phenolic compounds from persimmon by high-speed counter-current chromatography. Retrieved from [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodophenyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Iodophenyl Phenyl Ether in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, empowering chemists to forge carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] These transformations are fundamental to the synthesis of a vast array of complex organic molecules, from life-saving pharmaceuticals to advanced materials.[2] The substrate at the heart of this guide, 4-iodophenyl phenyl ether, is a particularly valuable building block. It combines the high reactivity of an aryl iodide in oxidative addition to palladium(0) with the structural motif of a diaryl ether, a common feature in many biologically active compounds. The electron-donating nature of the phenoxy group can influence the electronic properties of the aryl iodide, making the selection of appropriate catalytic systems crucial for successful transformations.
This document serves as a comprehensive guide to the application of 4-iodophenyl phenyl ether in five seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each section provides a theoretical framework, detailed experimental protocols, and critical insights into reaction optimization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryls, which are prevalent in many pharmaceutical agents. The reaction couples an organoboron reagent, typically a boronic acid, with an organic halide.[2] For 4-iodophenyl phenyl ether, this reaction provides a direct route to functionalized 4-phenoxybiphenyl derivatives.
Causality in Experimental Design
The choice of palladium precursor, ligand, base, and solvent system is critical for an efficient Suzuki-Miyaura coupling. The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species.[3] For an electron-rich substrate like 4-iodophenyl phenyl ether, this step is generally facile. The subsequent transmetalation, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step and is highly dependent on the choice of base. The base activates the boronic acid, forming a more nucleophilic boronate species. Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Phenoxybiphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-iodophenyl phenyl ether with phenylboronic acid.
Materials:
-
4-Iodophenyl phenyl ether
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Dioxane or Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodophenyl phenyl ether (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium(II) acetate (1-3 mol%) and tricyclohexylphosphine (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-phenoxybiphenyl.[3]
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ is an active Pd(0) source. |
| Ligand | PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid; K₃PO₄ is often effective. |
| Solvent | Dioxane, Toluene, THF/H₂O | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yields for 1-Iodo-4-phenoxybenzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing the synthesis of biaryl compounds derived from 1-iodo-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields through a deeper understanding of the underlying chemical principles.
Introduction: The Challenge of Coupling this compound
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, like any catalytic reaction, its success is highly dependent on a synergistic interplay of various components. This compound, an electron-rich aryl iodide, presents its own set of challenges and opportunities for optimization. This guide provides a structured approach to troubleshooting and refining your reaction conditions to achieve high yields and purity.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in Suzuki couplings can often be traced back to a few key areas. This section provides a systematic approach to diagnosing and resolving common issues encountered when working with this compound.
I. Low or No Conversion of Starting Materials
This is one of the most common issues and can stem from several factors related to the catalytic cycle.
-
Inactive Catalyst: The heart of the Suzuki reaction is the palladium catalyst. If the active Pd(0) species is not efficiently generated or is deactivated, the reaction will stall.
-
Troubleshooting:
-
Use a Pre-catalyst: Instead of Pd(OAc)₂, which requires in-situ reduction, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst from the Buchwald or Nolan groups.[2]
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[2] Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Check Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Use fresh, high-purity reagents.
-
-
-
Inefficient Oxidative Addition: While the carbon-iodine bond in this compound is generally reactive, a sluggish oxidative addition step can hinder the reaction.
-
Troubleshooting:
-
Ligand Choice: For electron-rich aryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate oxidative addition.[2]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for this step.
-
-
-
Problematic Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical, and often rate-limiting, step.
-
Troubleshooting:
-
Base Selection: The base is crucial for activating the boronic acid.[3] For a given solvent and substrate, the choice of base can dramatically affect the yield. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.
-
Solvent System: The solubility of the base and the boronate species is key. Often, a mixed solvent system (e.g., toluene/water, dioxane/water) is employed to facilitate the interaction of all components.[4]
-
-
II. Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions that are competing with your desired coupling.
-
Dehalogenation of this compound: This results in the formation of diphenyl ether, a common byproduct when using aryl iodides.[5]
-
Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[5]
-
Mitigation Strategies:
-
Choice of Base: Avoid strong alkoxide bases if possible.
-
Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, use it as a co-solvent in minimal amounts.
-
Water Content: In aqueous systems, carefully control the water ratio. For anhydrous conditions, ensure all reagents and solvents are rigorously dry.
-
-
-
Homocoupling of the Boronic Acid: This leads to the formation of a symmetrical biaryl derived from your boronic acid coupling partner.
-
Causality: This is often promoted by the presence of oxygen, which can lead to oxidative homocoupling. It can also occur if the transmetalation is slow, allowing for side reactions of the boronic acid.
-
Mitigation Strategies:
-
Rigorous Degassing: The exclusion of oxygen is critical.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Reaction Temperature: Lowering the temperature may disfavor homocoupling relative to the desired cross-coupling.
-
-
-
Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.
-
Causality: This is a hydrolysis reaction that can be promoted by aqueous basic conditions and elevated temperatures. Electron-deficient boronic acids are particularly susceptible.
-
Mitigation Strategies:
-
Milder Base: Consider using a weaker base like KF or CsF.
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions with a base like K₃PO₄ can be effective.
-
Use of Boronic Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the Suzuki coupling of this compound?
A1: For a robust starting point with an aryl iodide, Pd(PPh₃)₄ is a classic choice. However, for higher reactivity and often milder conditions, consider using a pre-catalyst system with a bulky, electron-rich phosphine ligand, such as those developed by Buchwald (e.g., SPhos Pd G2, XPhos Pd G2).[2] These are particularly effective for couplings involving electron-rich aryl halides.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is highly empirical and substrate-dependent. A good starting point is an inorganic base like K₂CO₃ or K₃PO₄. K₃PO₄ is often a good choice for challenging couplings as it is a stronger base in organic solvents. Cs₂CO₃ is also highly effective but more expensive. It is often beneficial to perform a small-scale screen of different bases to identify the optimal one for your specific coupling partners.
Q3: What is the ideal solvent system?
A3: A biphasic solvent system is often employed in Suzuki reactions to dissolve both the organic substrates and the inorganic base. Common choices include:
-
Toluene/Water
-
1,4-Dioxane/Water
-
THF/Water The ratio of the organic solvent to water can be optimized, typically ranging from 4:1 to 10:1. For reactions sensitive to protodeboronation, anhydrous solvents like toluene or dioxane with a soluble base may be preferable.
Q4: My product is difficult to purify from the boronic acid homocoupling byproduct. What can I do?
A4: First, try to minimize the formation of the homocoupling product by rigorously excluding oxygen and optimizing the stoichiometry of your reagents. For purification, if the polarity of your desired product and the homocoupling byproduct are very similar, consider the following:
-
Acid-Base Extraction: If your boronic acid has a functional group that can be protonated or deprotonated, an acid-base wash during the workup can help remove unreacted boronic acid and its homocoupled product.
-
Recrystallization: If your product is a solid, recrystallization is often a very effective method for purification.
-
Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can sometimes improve separation.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the parameters outlined in the troubleshooting section may be necessary to achieve the best results.
Protocol 1: General Conditions with Pd(PPh₃)₄
-
Reagents:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 eq)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Add Pd(PPh₃)₄ under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Conditions with a Buchwald Pre-catalyst
-
Reagents:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
SPhos Pd G2 (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using K₃PO₄ as the base.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Add the SPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80-100 °C.
-
Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.
-
Data Presentation: Parameter Comparison
| Parameter | Condition A | Condition B | Condition C | Rationale for Selection |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | SPhos Pd G2 | Pre-catalysts like SPhos Pd G2 are often more active and stable. |
| Ligand | PPh₃ | SPhos | (Integrated) | Bulky, electron-rich ligands like SPhos enhance reactivity. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base can significantly impact yield; screening is recommended. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80-100 °C | 60-80 °C | Room Temp - 100 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
-
Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
- Chemsky. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- Jiang, Y., et al. (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners.
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. (n.d.). [Link]
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... (n.d.).
- Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2025).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid... (n.d.).
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- BenchChem. (2025).
- Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid... (n.d.).
- Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. (n.d.).
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017).
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). PubMed.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(7), 359–371.
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
Sources
Technical Support Center: Minimizing Homocoupling in 1-Iodo-4-phenoxybenzene Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating side reaction in cross-coupling catalysis: homocoupling, specifically concerning the substrate 1-iodo-4-phenoxybenzene. Our goal is to equip you with the knowledge to diagnose the root causes of unwanted dimer formation and implement effective solutions to maximize the yield of your desired cross-coupled product.
Introduction: The Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, these powerful transformations are not without their challenges. One of the most persistent issues is the formation of homocoupling byproducts, where two molecules of a single coupling partner react with each other.[2] In the context of reactions involving this compound, this typically results in the formation of 4,4'-diphenoxybiphenyl, a symmetric dimer that consumes your valuable starting material and complicates downstream purification.
Understanding and controlling the factors that lead to homocoupling is critical for the successful synthesis of complex molecules. This guide will delve into the mechanistic origins of this side reaction and provide practical, field-proven strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in my cross-coupling reaction?
A1: The most common culprits for homocoupling are the presence of oxygen and the use of a Palladium(II) precatalyst.[2][3] Oxygen can promote the oxidative dimerization of your organometallic coupling partner.[2][3][4] If you are using a Pd(II) source like Pd(OAc)₂, it can stoichiometrically couple your organometallic reagent as it is reduced to the catalytically active Pd(0) state.[3]
Q2: I'm observing significant formation of 4,4'-diphenoxybiphenyl. What's the first thing I should check?
A2: The first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.[2][4] This means thoroughly degassing your solvents and rigorously inerting your reaction vessel with a high-purity inert gas like argon or nitrogen.[2] Even trace amounts of oxygen can significantly promote homocoupling.[5]
Q3: Can my choice of palladium catalyst influence the amount of homocoupling?
A3: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often bypass the issues associated with the in-situ reduction of Pd(II) salts, which can be a major source of homocoupling.[6] If you are using a Pd(II) source, ensuring its complete and rapid reduction to Pd(0) is crucial.[7]
Q4: How do ligands affect the formation of homocoupling byproducts?
A4: Ligands play a pivotal role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step to form your product and sterically hinder the formation of intermediates that lead to homocoupling.[6][8][9]
Q5: Can the base I use contribute to homocoupling?
A5: Yes, the choice of base is critical. While a base is necessary for many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to facilitate transmetalation, an overly strong or reactive base can sometimes promote side reactions.[10] In some cases, switching to a weaker base, such as K₂CO₃ or K₃PO₄, can help minimize homocoupling.[11]
In-Depth Troubleshooting Guide
Problem: High Levels of 4,4'-diphenoxybiphenyl Homocoupling Product
When faced with significant formation of the homocoupled dimer of your coupling partner with this compound, a systematic approach to troubleshooting is essential. The following sections break down the potential causes and provide actionable solutions.
Causality: Oxygen is a notorious promoter of homocoupling.[2][3] It can reoxidize the active Pd(0) catalyst to Pd(II), which can then engage in a catalytic cycle that favors the dimerization of your organometallic partner (e.g., boronic acid in a Suzuki coupling).[8][12]
Solutions:
-
Rigorous Degassing: Employ robust degassing techniques for all solvents. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with argon or nitrogen for an extended period (at least 30 minutes) can be sufficient.
-
Inert Gas Manifold: Conduct your reaction under a positive pressure of a high-purity inert gas. Using a Schlenk line or a glovebox will provide the most reliable inert atmosphere.
-
Subsurface Sparge: Before adding the catalyst, a subsurface sparge of the reaction mixture with nitrogen can be an effective way to remove residual oxygen.[5]
Causality: The oxidation state and coordination environment of the palladium catalyst are critical. As mentioned, Pd(II) sources can lead to stoichiometric homocoupling during their reduction to Pd(0).[3] Furthermore, catalyst decomposition to palladium black can sometimes catalyze homocoupling.[2]
Solutions:
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source, consider switching to a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]
-
Utilize Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active monoligated Pd(0) species, which can minimize side reactions.[8][11]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[5]
Causality: The ligand dictates the steric and electronic properties of the palladium center, influencing the relative rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[13][14] An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway over the homocoupling pathway.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: For many cross-coupling reactions, bulky and electron-rich ligands are preferred as they promote the formation of low-coordinate Pd(0) species that readily undergo oxidative addition and facilitate the final reductive elimination step.[15] Consider screening ligands like SPhos, XPhos, or other biaryl phosphines.[16]
-
Optimize Palladium-to-Ligand Ratio: For many modern cross-coupling reactions, a 1:1 or 1:2 palladium-to-ligand ratio is optimal.[13] Excess ligand can sometimes be detrimental.
Causality: Reaction conditions such as temperature, concentration, and the choice of base and solvent can significantly impact the selectivity of the reaction.
Solutions:
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of homocoupling relative to the desired cross-coupling.[2]
-
Slow Addition of Reagents: In some instances, the slow addition of the coupling partner that is prone to homocoupling (e.g., the boronic acid in a Suzuki coupling) can keep its concentration low, thereby disfavoring dimerization.[2][4]
-
Base Selection: The choice of base can be critical. For Suzuki-Miyaura reactions, if strong bases like NaOtBu are leading to issues, consider screening weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[11][17]
-
Solvent System: The polarity of the solvent can affect catalyst stability and the solubility of reagents.[4][17] Aprotic solvents like dioxane, toluene, or THF are commonly used and often give good results.[4][11]
Experimental Protocols
This protocol provides a robust starting point and incorporates several of the troubleshooting strategies discussed above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting the Vessel: Seal the flask with a rubber septum and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Influence of Key Parameters on Homocoupling
The following table summarizes the expected impact of adjusting key reaction parameters on the formation of the homocoupling byproduct.
| Parameter | Adjustment | Expected Impact on Homocoupling | Rationale |
| Atmosphere | Rigorous inerting (Ar/N₂) | Decrease | Prevents oxygen-mediated oxidative dimerization.[2][3] |
| Palladium Source | Pd(0) precatalyst | Decrease | Avoids stoichiometric homocoupling during in-situ reduction of Pd(II).[6] |
| Ligand | Bulky, electron-rich | Decrease | Promotes reductive elimination and sterically hinders dimer formation.[6][8] |
| Base (Suzuki) | Weaker inorganic base | Decrease | Can reduce side reactions while still promoting transmetalation.[11] |
| Temperature | Lower | Decrease | May slow the rate of homocoupling relative to cross-coupling.[2] |
| Reagent Addition | Slow addition of partner | Decrease | Maintains a low concentration of the species prone to dimerization.[2][4] |
Visualizing the Catalytic Pathways
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the desired cross-coupling pathway versus the competing homocoupling pathway in a generic Suzuki-Miyaura reaction.
Caption: Catalytic cycles for cross-coupling vs. homocoupling.
Conclusion
Minimizing homocoupling in cross-coupling reactions of this compound is an achievable goal through a systematic and informed approach to reaction optimization. By paying careful attention to maintaining an inert atmosphere, selecting the appropriate catalyst system, and fine-tuning reaction parameters, researchers can significantly enhance the efficiency and selectivity of their synthetic endeavors. This guide serves as a comprehensive resource to diagnose and resolve common issues, ultimately leading to higher yields of the desired products and more robust synthetic methodologies.
References
- BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. BenchChem.
- Elias, W. C., Signori, A. M., Zaramello, L., Albuquerque, B. L., de Oliveira, D. C., & Domingos, J. B. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1462–1469.
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 691–701. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Diederich, F., & Stang, P. J. (Eds.). (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Modern Acetylene Chemistry. Retrieved from [Link]
-
Elias, W. C., Signori, A. M., Zaramello, L., Albuquerque, B. L., de Oliveira, D. C., & Domingos, J. B. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 40(33). Retrieved from [Link]
-
Lazzarotto, M., & Mazzarella, D. (2011). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 115(34), 9614–9623. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Ghaffari, M., & Sigman, M. S. (2015). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC. Retrieved from [Link]
-
Plenio, H., & Fleck, T. J. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). aryl iodide cross‐coupling. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. ResearchGate. Retrieved from [Link]
-
Le, D. N., & Johnson, J. B. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(17), 7549–7554. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]
-
PubMed. (2007). Palladium-catalyzed intramolecular coupling between aryl iodides and allyl moieties via thermal and microwave-assisted conditions. PubMed. Retrieved from [Link]
-
Kannan, P., & Venkataraman, D. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(15), 5409–5411. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Retrieved from [Link]
-
López-Sánchez, C., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2054–2063. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Vanyorek, L., et al. (2018). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 23(10), 2568. Retrieved from [Link]
-
MDPI. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Retrieved from [Link]
-
Chemical Science. (2020). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. Retrieved from [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1-Iodo-4-phenoxybenzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-iodo-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. Our approach is rooted in fundamental chromatographic principles and validated by field experience to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of crude this compound. The question-and-answer format is intended to help you quickly identify and resolve your issue.
Question: My primary challenge is poor separation between this compound and a closely-eluting impurity. How can I improve the resolution?
Answer:
Poor resolution is a common issue, often stemming from an unoptimized solvent system or improper column packing. Here is a systematic approach to improving separation:
-
Re-evaluate Your Solvent System: The polarity of your eluent is the most critical factor in achieving good separation on silica gel.[1][2]
-
Starting Point: For a relatively non-polar compound like this compound, a good starting eluent is a mixture of hexane and ethyl acetate. Based on similar compounds, a ratio of 95:5 to 90:10 (hexane:ethyl acetate) is a reasonable starting point.
-
Fine-Tuning: If your spots are too close on the TLC plate, decrease the polarity of the eluent (i.e., increase the proportion of hexane). This will increase the retention time of both compounds, but should also increase the separation between them. Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure it spends enough time on the stationary phase for effective separation.
-
Alternative Solvents: If a hexane/ethyl acetate system fails to provide adequate separation, consider replacing ethyl acetate with another polar solvent like dichloromethane or diethyl ether. Sometimes, changing the nature of the polar component can alter the selectivity of the separation.
-
-
Optimize Column Packing: A well-packed column is essential for sharp bands and good resolution.
-
Ensure your silica gel is packed uniformly, without any air bubbles or cracks. Both wet and dry packing methods can be effective if performed correctly.[3][4]
-
Use a column with a sufficient length-to-diameter ratio. A longer, narrower column generally provides better resolution than a short, wide one.
-
-
Consider Potential Impurities: Knowing the potential impurities can guide your purification strategy. If your this compound was synthesized via an Ullmann condensation, common impurities could include unreacted phenol, the aryl halide starting material, or biaryl coupling byproducts.[5][6] These impurities have different polarities and should be separable with the right solvent system.
Question: The this compound is streaking or tailing on the TLC plate and the column, leading to broad peaks and impure fractions. What causes this and how can I fix it?
Answer:
Streaking or tailing is often a sign of compound overloading, interactions with the stationary phase, or solubility issues.
-
Sample Overloading: This is the most common cause.
-
On TLC: Apply a more dilute spot to your TLC plate.
-
On the Column: Ensure you are not loading too much crude material onto your column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight for difficult separations.
-
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can sometimes interact with certain functional groups, causing tailing. While this compound is generally stable, if you suspect this is an issue, you can use deactivated silica gel. This can be prepared by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent.
-
Insolubility: If your compound is not fully soluble in the eluent as it moves down the column, it can cause tailing. Ensure your chosen solvent system is capable of dissolving your compound. If you loaded your sample dissolved in a stronger solvent than your eluent, this can also lead to band broadening. It is best to dissolve the sample in the eluent itself or a solvent of similar or lower polarity.[7]
Question: I can't see my compound on the TLC plate. How can I visualize this compound?
Answer:
This compound is a colorless compound, so visualization techniques are necessary.
-
UV Light (254 nm): As an aromatic compound, this compound should be UV-active. Most commercial TLC plates contain a fluorescent indicator that glows green under 254 nm UV light. UV-active compounds will quench this fluorescence and appear as dark spots.[8] This is a non-destructive method and should be your first choice.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is another common method. Iodine reversibly complexes with many organic compounds, staining them a brownish-yellow.[9] This method is semi-destructive as the spots will fade over time.
-
Potassium Permanganate (KMnO4) Stain: This is a destructive method, but it is a good general-purpose stain. It will react with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[9]
Question: My product seems to be decomposing on the column. Is this compound unstable on silica gel?
Answer:
While diaryl ethers are generally stable, iodinated aromatic compounds can sometimes be sensitive, particularly to light and acid.
-
Assess Stability: Before running a large-scale column, it's wise to check the stability of your compound on silica gel. Spot your purified compound on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.
-
Minimize Exposure to Light: Wrap your column in aluminum foil to protect it from light, which can sometimes promote the degradation of iodo-aromatics.
-
Use Deactivated Silica: As mentioned previously, the slight acidity of silica gel can sometimes catalyze decomposition. Using neutral alumina or deactivated silica gel can mitigate this.
-
Work Quickly: Do not let your compound sit on the column for an extended period. A faster flow rate (flash chromatography) is generally preferred over gravity chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard silica gel (60 Å, 230-400 mesh) is the most effective and economical choice for the purification of this compound. If you experience issues with compound decomposition, neutral alumina can be a suitable alternative.
Q2: How do I choose the right solvent system for my column?
The ideal solvent system is best determined by running preliminary TLC plates. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7] Adjust the ratio of these solvents to achieve an Rf value of 0.2-0.3 for this compound on your TLC plate. This generally provides the best separation on a column.
Q3: What is the difference between wet and dry loading, and which should I use?
-
Wet Loading: The sample is dissolved in a minimal amount of the eluent and then carefully added to the top of the column. This method is generally preferred as it can lead to better band sharpness.[10]
-
Dry Loading: The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then added to the top of the column. This method is useful if your sample is not very soluble in the eluent.[3]
For this compound, wet loading is typically sufficient.
Q4: How do I know which fractions contain my purified product?
Since this compound is colorless, you will need to analyze the collected fractions. The most common method is to spot each fraction (or every few fractions) on a TLC plate and run it against a spot of your crude starting material and a pure standard if available. Combine the fractions that show a single spot corresponding to your product.
Q5: My compound is eluting too quickly (high Rf) or not at all (low Rf). What should I do?
-
Eluting too quickly (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.
-
Not eluting (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent. Make small, incremental changes to your solvent system and re-check the Rf on a TLC plate before applying it to the column.
Section 3: Data and Protocols
Recommended Starting Solvent Systems
The following table provides recommended starting solvent systems for the purification of this compound based on the analysis of similar compounds. Optimization will likely be necessary based on the specific impurities in your crude mixture.
| Solvent System (v/v) | Expected Rf of this compound | Notes |
| 95:5 Hexane:Ethyl Acetate | ~0.4 - 0.5 | Good starting point for initial TLC analysis. |
| 90:10 Hexane:Ethyl Acetate | ~0.3 - 0.4 | Likely a good eluent for column chromatography. |
| 80:20 Hexane:Ethyl Acetate | ~0.2 - 0.3 | Use if the compound is eluting too slowly with less polar systems. |
Note: Rf values are approximate and can vary depending on the specific brand of TLC plates and silica gel, as well as ambient conditions.
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that gives your product an Rf of ~0.2-0.3.
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply pressure (flash chromatography) or allow the solvent to run through via gravity.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Section 4: Visualizations
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 7, 2026, from [Link]
-
Columbia University. (2007). Column chromatography. Retrieved January 7, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved January 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Amrita Vishwa Vidyapeetham. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 7, 2026, from [Link]
-
Jasperse, J. (n.d.). Column, Combiflash, and TLC. Chem 355, North Dakota State University. Retrieved January 7, 2026, from [Link]
-
Nichols, L. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved January 7, 2026, from [Link]
-
Clark, J. (2007). Column Chromatography. Chemguide. Retrieved January 7, 2026, from [Link]
-
LibreTexts Chemistry. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved January 7, 2026, from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved January 7, 2026, from [Link]
Sources
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. columbia.edu [columbia.edu]
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- 4. Virtual Labs [oc-amrt.vlabs.ac.in]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Iododiphenyl ether | C12H9IO | CID 520399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
troubleshooting low yield in the synthesis of 1-Iodo-4-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-Iodo-4-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
The primary and most established route to this compound is the Sandmeyer reaction, starting from 4-phenoxyaniline. This guide will focus on troubleshooting this specific pathway, as it is the most common source of difficulty for chemists.
Troubleshooting Guide: Diagnosing Low Yield
This section is structured to help you systematically identify the root cause of low yields in your synthesis. We will address issues from starting material quality through to final product purification.
Question 1: My overall yield of this compound is consistently low. Where should I begin my investigation?
Answer: A low overall yield is a systemic problem that requires a logical, stepwise diagnosis. Before optimizing the core Sandmeyer reaction, it is critical to validate the quality of your starting material and then scrutinize each phase of the reaction.
Here is a recommended workflow for troubleshooting:
Caption: A logical workflow for troubleshooting low yields.
Start with your starting material, 4-phenoxyaniline. Impurities in this precursor will invariably lead to side reactions and a difficult purification process, ultimately suppressing your yield.
Question 2: How critical is the purity of the 4-phenoxyaniline starting material, and how can I purify it?
Answer: The purity of 4-phenoxyaniline is absolutely critical. As an aromatic amine, it is susceptible to oxidation, often appearing as brown or even green-brown crystalline flakes rather than a clean white or pale-yellow solid.[1][2] Oxidized impurities or unreacted precursors from its own synthesis (e.g., phenol, 4-bromoaniline) can compete in the diazotization reaction, leading to a complex mixture of byproducts.
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Begin by testing solubility in various solvents. A common and effective method for purifying 4-phenoxyaniline is recrystallization from an aqueous solution or a mixed solvent system like ethanol/water.[2]
-
Procedure: a. Dissolve the crude 4-phenoxyaniline in a minimal amount of hot solvent (e.g., water or ethanol). b. If the solution is colored, you may add a small amount of activated charcoal to adsorb colored impurities and heat briefly. c. Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Purity Assessment: Assess the purity of the recrystallized material using HPLC, GC-MS, or by checking its melting point (literature value: 82-84 °C).[2]
Question 3: I suspect incomplete diazotization or decomposition of the diazonium salt. What are the common causes?
Answer: This is the most sensitive and crucial step of the entire synthesis. The benzenediazonium ion is not particularly stable, and its successful formation and use depend heavily on strict temperature control.[3][4]
Key Factors and Solutions:
-
Temperature Control (Critical): The diazotization must be carried out at low temperatures, typically between 0 and 5 °C.[5] If the temperature rises above 10 °C, the diazonium salt will rapidly decompose.[6][7] This decomposition generates a highly reactive aryl cation that will react with any available nucleophile, primarily water, to form 4-phenoxyphenol as a major byproduct.[6][7]
-
Solution: Use an ice-salt bath to maintain the temperature of your reaction vessel. Ensure that your sodium nitrite solution is also pre-chilled before addition and is added dropwise to prevent exothermic spikes.[6]
-
-
Acid Concentration: A strong mineral acid, like HCl or H₂SO₄, is required to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[8] Insufficient acid will lead to incomplete diazotization.
-
Solution: Use at least 3 equivalents of acid: one to protonate the aniline, one to react with NaNO₂, and one to maintain an acidic environment to prevent premature coupling reactions.
-
-
Rate of NaNO₂ Addition: Adding the sodium nitrite solution too quickly can cause localized heating and a buildup of nitrous acid, which can also decompose.
-
Solution: Add the pre-chilled NaNO₂ solution slowly and subsurface (if possible) with vigorous stirring to ensure rapid dispersion and maintain a constant low temperature.
-
Question 4: The reaction to form this compound from the diazonium salt seems inefficient. How can I improve this step?
Answer: Once you have a properly prepared solution of the diazonium salt, the substitution with iodide is generally efficient. However, low yields at this stage are often due to competing reactions or suboptimal conditions.
Key Factors and Solutions:
-
Choice of Iodide Reagent: Potassium iodide (KI) is the most common and effective source of iodide for this reaction. The iodide ion acts as a nucleophile to displace the N₂ group.
-
Mode of Addition: The order of addition is important. The cold diazonium salt solution should be added slowly to the KI solution, not the other way around.[9] This ensures that the iodide is always in excess, which favors the desired substitution over side reactions like azo coupling.
-
Decomposition Byproducts: If the diazonium salt solution has partially decomposed due to temperature fluctuations, you will inevitably form 4-phenoxyphenol, which will contaminate your final product and lower the yield.
-
Catalysis (Optional): While not always necessary for iodination (unlike chlorination or bromination), the addition of a catalytic amount of copper(I) iodide (CuI) can sometimes facilitate the reaction, particularly if yields are stubbornly low.[9][10] This moves it into the category of a true Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[10]
Below is a diagram illustrating the desired Sandmeyer pathway and the key competing side reaction.
Caption: Reaction scheme showing the desired pathway and a major side reaction.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude product? A: Besides unreacted starting material, the most common impurity is 4-phenoxyphenol, resulting from the reaction of the diazonium salt with water.[6][7] You may also see small amounts of azo-coupled products, which are often highly colored and can make the product appear as a dark oil or sludge.
Q: My final product is a dark, oily sludge instead of a solid. How do I purify it? A: A viscous or oily crude product is a strong indication of significant impurities.
-
Aqueous Wash: Begin by thoroughly washing the crude organic extract with a sodium bisulfite or sodium thiosulfate solution to remove any residual iodine.
-
Base Wash: Next, wash with a dilute sodium hydroxide solution to remove the acidic 4-phenoxyphenol byproduct.
-
Column Chromatography: If these washes are insufficient, column chromatography on silica gel is the most effective method for separating the non-polar desired product (this compound) from the more polar impurities.[11] A hexane/ethyl acetate gradient is a good starting point for elution.[11]
Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is an excellent technique. You can monitor the disappearance of the 4-phenoxyaniline spot. The diazonium salt is generally not stable enough to be monitored directly. Once the iodination is complete, you can monitor the formation of the product spot. The final purity should be confirmed by HPLC, GC-MS, and ¹H NMR.
Key Reaction Parameter Summary
The table below summarizes the critical parameters for the Sandmeyer synthesis of this compound and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0 - 5 °C | Most critical parameter. Higher temperatures cause rapid decomposition of the diazonium salt, leading to significant formation of 4-phenoxyphenol and drastically reduced yield.[3][6] |
| Acid Stoichiometry | >3 equivalents (vs. amine) | Ensures complete protonation of the amine and formation of nitrous acid, preventing incomplete reaction and unwanted side reactions. |
| NaNO₂ Addition | Slow, dropwise | Prevents localized overheating and decomposition of nitrous acid, ensuring controlled formation of the diazonium salt. |
| Order of Addition | Add diazonium solution to KI solution | Maintains an excess of iodide nucleophile, maximizing the rate of the desired substitution reaction over competing pathways.[9] |
| Atmosphere | Inert atmosphere (N₂ or Ar) not strictly required but good practice | While not as critical as in organometallic cross-coupling, an inert atmosphere can help prevent oxidative side reactions of the starting amine. |
Experimental Protocol: Sandmeyer Synthesis of this compound
Materials:
-
4-Phenoxyaniline (high purity), 10.0 g
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Diazotization: a. In a 500 mL flask, suspend 10.0 g of 4-phenoxyaniline in 100 mL of water. b. Cool the flask in an ice-salt bath to 0 °C with vigorous stirring. c. Slowly add 25 mL of concentrated HCl. Stir until a fine, uniform slurry of the hydrochloride salt is formed. Maintain the temperature between 0-5 °C. d. In a separate beaker, dissolve 4.1 g of sodium nitrite in 20 mL of water and chill the solution in an ice bath. e. Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry over 30 minutes. Use a dropping funnel and ensure the tip is below the surface of the liquid. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. f. After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
Iodination: a. In a separate 1 L beaker, dissolve 18.0 g of potassium iodide in 100 mL of water. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from step 1f to the stirred KI solution over 30-45 minutes. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm slowly to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 75 mL). b. Combine the organic extracts and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to remove excess iodine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. d. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to obtain this compound as a solid.
References
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
Reddit. In a Sandmeyer reaction, why is the benzenediazonium ion stable? : r/chemhelp. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
YouTube. Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available from: [Link]
-
BYJU'S. Ullmann Reaction. Available from: [Link]
-
Organic Syntheses. Iodosobenzene. Available from: [Link]
-
Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Royal Society of Chemistry. A general electrochemical strategy for the Sandmeyer reaction. Available from: [Link]
-
ACS Publications. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Available from: [Link]
-
Royal Society of Chemistry. Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls - Supporting Information. Available from: [Link]
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
ProQuest. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. Available from: [Link]
-
PrepChem.com. Preparation of 1-iodo-4-nitrobenzene. Available from: [Link]
-
PubChem. 4-Iododiphenyl ether | C12H9IO | CID 520399. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
effect of base and solvent on Heck reaction with 1-Iodo-4-phenoxybenzene
Technical Support Center: The Heck Reaction
Guide ID: HCK-TS-48B Topic: Optimizing the Heck Reaction: Effect of Base and Solvent on 1-Iodo-4-phenoxybenzene Couplings Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Mizoroki-Heck reaction, specifically with aryl iodide substrates like this compound. Here, we move beyond basic protocols to explore the nuanced, yet critical, roles that base and solvent selection play in achieving high yields, minimizing side products, and ensuring reaction reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the choice of base and solvent in the Heck reaction. Understanding the "why" behind these choices is the first step to effective troubleshooting.
Part 1: The Critical Role of the Base
Q1: What is the primary function of the base in the Heck reaction catalytic cycle?
A1: The base performs a crucial, non-negotiable step in the catalytic cycle: regenerating the active Pd(0) catalyst.[1][2] After the desired C-C bond is formed and the product alkene is released (via β-hydride elimination), the palladium exists as a hydridopalladium(II) complex, often written as [HPd(II)XL₂]. The base neutralizes the hydrogen halide (HI, in the case of this compound) that is formally eliminated, facilitating the reductive elimination that regenerates the Pd(0) species, allowing it to re-enter the catalytic cycle.[3] Without a base, the cycle would terminate, and the palladium would be consumed stoichiometrically.[4]
Q2: How do I choose between an organic amine base (like Triethylamine, Et₃N) and an inorganic base (like K₂CO₃ or NaOAc)?
A2: The choice depends on several factors, including solvent, reaction temperature, and substrate sensitivity.
-
Organic Amine Bases (e.g., Triethylamine, Diisopropylethylamine): These are often used in combination with polar aprotic solvents like DMF or acetonitrile. They are soluble in organic media and are effective at scavenging the generated acid. Hindered amines are sometimes preferred to minimize potential coordination to the palladium center, which can inhibit catalysis.[4][5]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄): These are typically solids and are common in polar aprotic solvents where they have sufficient (though sometimes limited) solubility.[3] They are thermally very stable, making them suitable for high-temperature reactions. Carbonates (K₂CO₃, Cs₂CO₃) are generally stronger bases than acetates (NaOAc). The choice can influence the reaction rate and sometimes selectivity. For instance, weaker bases like NaOAc can sometimes help mitigate side reactions.[6]
Q3: My reaction is stalling, and I suspect it's a base-related issue. What should I investigate?
A3: If your reaction stalls, consider the following base-related factors:
-
Base Strength: Is the base strong enough to facilitate the reductive elimination step efficiently? For aryl iodides, this is less commonly a problem than with less reactive aryl bromides or chlorides, but it's worth considering. A switch from NaOAc to a stronger base like K₂CO₃ or Et₃N could be beneficial.
-
Solubility: Is the base soluble enough in your chosen solvent to be effective? If using an inorganic base like K₂CO₃ in a less polar solvent like toluene, poor solubility can be a major issue.
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of base relative to the aryl iodide. An excess (typically 1.2 to 2.0 equivalents) is common practice to ensure the reaction goes to completion.
Part 2: The Influence of the Solvent
Q1: Why are polar aprotic solvents like DMF, DMAc, or NMP so common for the Heck reaction?
A1: Polar aprotic solvents are favored for several key reasons.[7] They effectively dissolve the organic substrates, the palladium catalyst precursors, and many of the common inorganic bases used.[3] Critically, their polarity helps to stabilize the charged intermediates in the catalytic cycle, particularly the cationic pathway that can be operative.[1] Furthermore, their high boiling points (DMF: 153°C, DMAc: 165°C, NMP: 202°C) allow for the elevated temperatures often required to drive the reaction, especially with less reactive coupling partners.[7]
Q2: Can I use "green" or alternative solvents for the Heck reaction of this compound?
A2: Yes, significant progress has been made in adapting the Heck reaction to more environmentally benign solvent systems.
-
Cyrene: This bio-based solvent has emerged as an excellent, biodegradable alternative to traditional dipolar aprotic solvents like DMF and NMP for Heck reactions involving aryl iodides.[8][9]
-
Poly(ethylene glycol) (PEG): PEG can serve as a reusable solvent medium for the Heck reaction, offering a greener alternative with potential for catalyst recycling.[10]
-
Ionic Liquids (ILs): ILs can act as both the solvent and a stabilizing matrix for the palladium catalyst, often allowing for phosphine-free conditions and excellent catalyst recyclability.[4][11]
-
Water: Under specific conditions, often with water-soluble ligands or phase-transfer catalysts, the Heck reaction can be performed in water, which is highly advantageous from an environmental and cost perspective.[5]
Q3: My reaction is giving me a mixture of regioisomers or showing signs of alkene isomerization. Could the solvent be the cause?
A3: Yes, the solvent can play a role. While the base is often the primary culprit in preventing isomerization, the solvent environment influences the lifetime and reactivity of the key [HPd(II)X] intermediate.[6] If this intermediate has a longer lifetime before being quenched by the base, it can re-add to the product alkene in a non-productive way, leading to isomerization.[12] A solvent that promotes rapid and efficient interaction between the base and the palladium complex can help suppress these side reactions. The choice of solvent is a significant parameter that can dramatically affect reaction outcomes.[6]
Troubleshooting Guide: this compound Heck Coupling
Use this guide to diagnose and resolve common issues encountered during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inefficient Catalyst Regeneration: The chosen base may be too weak or poorly soluble in the reaction solvent. 2. Catalyst Decomposition: Formation of palladium black indicates catalyst agglomeration and deactivation. 3. Low Reaction Temperature: Aryl iodides are reactive, but sufficient thermal energy is still required. | 1. Change the Base: Switch from a weak base (e.g., NaOAc) to a stronger one (e.g., K₂CO₃, Et₃N). If using an inorganic base, consider a more polar solvent (DMF, DMAc) to improve solubility.[2][4] 2. Use a Ligand: If not already using one, add a phosphine ligand (e.g., PPh₃) or an N-heterocyclic carbene (NHC) ligand to stabilize the Pd(0) species.[3] 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C). Ensure your solvent is stable at the chosen temperature. |
| Formation of Side Products (e.g., double bond isomerization, homocoupling) | 1. Slow Reductive Elimination: The [HPd(II)X] intermediate is not being quenched quickly enough by the base, allowing for re-addition to the alkene product.[6][12] 2. Oxygen Contamination: Traces of oxygen can lead to homocoupling of the aryl iodide. | 1. Increase Base Strength/Concentration: Use a stronger or more soluble base to accelerate the regeneration of Pd(0). Adding silver salts can also facilitate the final step and reduce isomerization.[1] 2. Improve Inert Atmosphere: Ensure the reaction is set up under a robust inert atmosphere (Argon or Nitrogen) and use properly degassed solvents. |
| Inconsistent Results | 1. Solvent Purity: Water or other impurities in the solvent can affect catalyst activity and reaction kinetics. 2. Base Quality: The base may be old, hydrated, or of poor quality. | 1. Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or distill/dry the solvent before use. 2. Use Fresh Base: Use a fresh bottle of base or, for inorganic bases, dry them in an oven before use. |
Visualizing the Process
Understanding the reaction mechanism and troubleshooting workflow is enhanced with clear diagrams.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Caption: A troubleshooting flowchart for the Heck reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate). Variations in base and solvent can be tested from this baseline.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (Optional, but recommended)
-
Base (e.g., K₂CO₃)
-
Anhydrous Solvent (e.g., DMF)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, Pd(OAc)₂ (e.g., 0.01 equiv), and ligand, PPh₃ (e.g., 0.02 equiv), if used.
-
Addition of Solids: Add the selected base (e.g., K₂CO₃, 2.0 equiv) and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Alkene Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, to make a ~0.2 M solution with respect to the aryl iodide) via syringe. Then, add the alkene (e.g., n-butyl acrylate, 1.2 equiv) via syringe.
-
Reaction: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
References
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Yi, C., Hua, R. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(21), 5109-5117. [Link]
-
Gkagkavouzis, K., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Chemistry Heck Reaction. (n.d.). sathee jee. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Troubleshooting a difficult Heck reaction. (2022). Reddit. [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2012). The University of Liverpool Repository. [Link]
-
a Solvent effect over the Heck cross-coupling reaction of iodobenzene... (n.d.). ResearchGate. [Link]
-
CHAPTER 11: Heck Reactions. (2022). The Royal Society of Chemistry. [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (2011). PMC - NIH. [Link]
-
The effect of solvent on the Heck reaction. (n.d.). ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. [Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (2000). ACS Publications. [Link]
-
Effect of base on the Mizoroki-Heck reaction of iodobenzene with... (n.d.). ResearchGate. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. [Link]
-
Heck reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). (2019). ResearchGate. [Link]
-
Heck Reaction: Mechanism, Applications, Limitations. (2024). Science Info. [Link]
-
TABLE 3 Optimization of reaction conditions for Mizoroki-heck reactions... (n.d.). ResearchGate. [Link]
-
Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (n.d.). RSC Publishing. [Link]
-
(PDF) Heck Reaction—State of the Art. (2014). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 9. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
preventing deiodination of 1-Iodo-4-phenoxybenzene during reactions
A Guide to Preventing Deiodination During Synthetic Transformations
Welcome to the technical support center for 1-Iodo-4-phenoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address the common and often frustrating issue of premature deiodination. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding phenoxybenzene as a byproduct. This is problematic because it consumes your starting material, lowers the yield of your desired product, and complicates purification. The Carbon-Iodine (C-I) bond is relatively weak and susceptible to cleavage under various conditions, including heat, light, and certain reagents used in common reactions like palladium-catalyzed cross-couplings.[1]
Q2: I'm seeing significant deiodination in my Suzuki-Miyaura coupling. What's the most likely cause?
A2: In Suzuki-Miyaura reactions, deiodination often stems from an imbalance in the rates of the catalytic cycle steps. If the desired transmetalation and reductive elimination steps are slow, the palladium complex can participate in side reactions that lead to deiodination.[2] Common culprits include:
-
Inappropriate Ligand Choice: The ligand may not sufficiently stabilize the palladium center or promote the desired reaction pathway.[2]
-
Base-Related Issues: The base might be too strong, not soluble enough, or act as a hydride source.
-
Solvent Effects: Protic solvents or impurities like water can serve as a proton source for the deiodination process.[2]
-
High Temperatures: Elevated temperatures can accelerate radical dissociation of the C-I bond.[1]
Q3: Can light exposure cause my this compound to decompose?
A3: Yes, aryl iodides, particularly electron-rich ones, can be light-sensitive.[1] Visible light can induce the formation of an electron donor-acceptor (EDA) complex or promote single-electron transfer (SET) processes, generating aryl radicals that can lead to deiodination.[3][4] It is best practice to store this compound in a dark place and to protect your reaction vessel from direct light, for example, by wrapping it in aluminum foil.
Q4: Is it better to use an aryl bromide or chloride instead of this compound to avoid this issue?
A4: While aryl iodides are highly reactive and often allow for milder reaction conditions, this high reactivity also makes them more prone to deiodination. Aryl bromides and chlorides have stronger carbon-halogen bonds and are generally more stable.[1] If deiodination is a persistent and unavoidable issue, switching to the corresponding 4-phenoxybromobenzene may be a viable strategy, though it might require more forcing conditions (e.g., stronger bases, higher temperatures, or more specialized catalyst systems) to achieve comparable reactivity.[1]
Troubleshooting Guide: Minimizing Deiodination in Cross-Coupling Reactions
Deiodination is a common challenge in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The general mechanism involves the formation of an Ar-Pd(II)-I species after oxidative addition. If subsequent steps are slow, this intermediate can undergo side reactions leading to the formation of phenoxybenzene.
Issue 1: High Levels of Deiodination in Suzuki-Miyaura Coupling
Probable Causes & Solutions:
-
Suboptimal Catalyst System: The balance between oxidative addition, transmetalation, and reductive elimination is key. A slow transmetalation or reductive elimination can allow time for deiodination pathways to dominate.
-
Solution 1: Ligand Screening. The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, outcompeting the deiodination pathway.[2][5] Consider screening a panel of ligands.
-
Solution 2: Precatalyst Selection. Using well-defined palladium precatalysts can ensure the rapid generation of the active Pd(0) species and improve reaction consistency.
-
-
Incorrect Base or Solvent: The base and solvent system can be a source of hydrides or protons that facilitate deiodination.
-
Solution 1: Base Selection. Switch to a non-nucleophilic, sterically hindered base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over alkoxides, which can sometimes act as hydride donors.[2]
-
Solution 2: Solvent Purity. Ensure solvents are anhydrous if the reaction is sensitive to water. While some Suzuki protocols require water, excessive amounts can be detrimental.[2] Rigorously drying reagents and solvents can be beneficial.
-
-
Iodide Inhibition: The iodide anion (I⁻) generated during the reaction can act as a bridging ligand, forming inactive palladium dimers and slowing down the catalytic cycle. This can be particularly problematic in C-N cross-coupling reactions.[6]
-
Solution: Choose a solvent system where the iodide salt byproduct is insoluble and precipitates out of the reaction mixture, thus preventing catalyst inhibition.[6]
-
Comparative Data: Ligand & Base Effects
| Ligand Type | Base | Typical Outcome for Aryl Iodides | Rationale |
| Simple Phosphines (e.g., PPh₃) | K₂CO₃ | Moderate to high deiodination | Can be slow to promote reductive elimination. |
| Buchwald Biarylphosphines (e.g., SPhos, XPhos) | K₃PO₄ | Low deiodination, high yield | Bulky, electron-rich ligands that accelerate reductive elimination.[2][7] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | K₃PO₄ | Low deiodination, high yield | Strong σ-donors that form stable Pd-complexes and promote efficient catalysis.[5] |
Issue 2: Deiodination During Reaction Setup or Under Thermal Stress
Probable Causes & Solutions:
-
Thermal Instability: The C-I bond in this compound can undergo homolytic cleavage at elevated temperatures, leading to radical-mediated deiodination.[1]
-
Solution 1: Lower Reaction Temperature. Screen for catalyst systems that are active at lower temperatures. Modern catalyst systems are often highly efficient at or near room temperature.
-
Solution 2: Degassing. Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2] This removes oxygen, which can participate in radical chain reactions.
-
-
Photochemical Decomposition: Exposure to ambient or UV light can promote deiodination.
-
Solution: Protect the reaction from light by wrapping the flask with aluminum foil. This is a simple but highly effective precaution.[1]
-
Experimental Protocol: A Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize deiodination by using a modern, efficient catalyst system.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v), degassed
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene to form the pre-catalyst.
-
Add the catalyst solution to the reaction flask, followed by the remaining degassed toluene and water.
-
Wrap the flask in aluminum foil to protect it from light.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[2]
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting deiodination issues.
Caption: Troubleshooting flowchart for deiodination.
References
-
Vantourout, J. C., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Shang, R., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. Retrieved from [Link]
-
Li, Z., et al. (2020). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Communications. Retrieved from [Link]
-
Biscoe, M. R., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]
-
Request PDF. (n.d.). Metal-catalysed Halogen Exchange Reactions of Aryl Halides. Retrieved from [Link]
-
Caron, A., et al. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society. Retrieved from [Link]
-
Kim, I. S., et al. (2016). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
MDPI. (2020). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Iminoiodinane. Retrieved from [Link]
-
MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Iodo-4-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing palladium-catalyzed cross-coupling reactions with 1-Iodo-4-phenoxybenzene.
General Troubleshooting and FAQs
This section addresses common issues that can arise during cross-coupling reactions involving this compound, irrespective of the specific coupling type.
Question: My reaction is sluggish or fails to go to completion. What are the primary factors to investigate?
Answer: A slow or stalled reaction with this compound, an electron-rich aryl iodide, can stem from several factors. The initial oxidative addition of the aryl iodide to the Pd(0) center is typically fast.[1] However, subsequent steps in the catalytic cycle or catalyst deactivation are common culprits.
Key areas to troubleshoot:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often necessary to facilitate the reaction.[2] Ligands play a crucial role in changing the reactivity of the metal catalyst and can influence the activation energy of key steps.[3]
-
Reaction Conditions (Base & Solvent): The solubility of the base in the chosen solvent is a frequently underestimated cause of low yields.[4][5] If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst can be inactivated by exposure to oxygen or by forming unreactive palladium black, especially at higher temperatures.[2][6] Additionally, the iodide anion generated during the reaction can sometimes form stable, unreactive palladium iodide complexes, inhibiting the catalyst.[2][7]
Question: My palladium catalyst turns black during the reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation.[2] This occurs when the Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive.
Causes and Solutions:
-
Oxygen Exposure: The active Pd(0) catalyst is sensitive to oxygen.
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition.
-
Solution: Optimize the reaction temperature. It should be high enough to drive the reaction but low enough to maintain catalyst stability.
-
-
Inadequate Ligand Stabilization: The ligand's job is to stabilize the palladium center.
-
Solution: Ensure you are using an appropriate ligand that can effectively stabilize the catalytic species throughout the cycle. Bulky, electron-rich ligands are often effective.[8]
-
Question: I am observing significant amounts of a de-iodinated side product (phenoxybenzene). What causes this?
Answer: The formation of phenoxybenzene is due to a side reaction called hydrodehalogenation (or protodeiodination), where the iodine atom is replaced by a hydrogen atom.[6]
Common Causes:
-
Source of Hydrogen: This can be trace water, alcohols used as solvents, or even certain amine bases.
-
Inefficient Catalysis: If the desired cross-coupling pathway is slow, the competing hydrodehalogenation pathway can become more prominent.
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Optimize the Base/Solvent System: Consider using a milder, non-protic base if possible.
-
Improve Catalyst Efficiency: Switch to a more active catalyst system (e.g., a different ligand) that favors the cross-coupling pathway.[6]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and an organoboron reagent.
Question: My Suzuki coupling with this compound and a boronic acid is giving a low yield. I'm using a standard Pd(PPh₃)₄ catalyst. What should I change?
Answer: While this compound is an "activated" aryl halide, its electron-rich nature can present challenges. Furthermore, studies have shown that Suzuki couplings of aryl iodides using traditional Pd/PPh₃ systems can be surprisingly inefficient at lower temperatures (e.g., ~50 °C).[9][10] This inefficiency is often linked to the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9]
Troubleshooting Steps:
-
Increase Temperature: The first and simplest variable to adjust is the reaction temperature. Often, increasing the temperature to 80-110 °C is sufficient to overcome the activation barrier.[2]
-
Change the Ligand: If higher temperatures are not effective or desired, switching from PPh₃ to a more specialized ligand is the next logical step. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination, increasing overall catalytic efficiency.[11]
-
Optimize the Base and Solvent: The choice of base is critical. A common issue is poor base solubility.[4]
Data Summary: Recommended Catalyst Systems for Suzuki Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90-110 | Readily available, cost-effective for simple substrates.[6] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | High activity for electron-rich and sterically hindered substrates.[11] |
| Pd₂(dba)₃ + XPhos | Cs₂CO₃ | Dioxane | 80-100 | Excellent for challenging couplings, often requiring lower catalyst loading. |
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and an amine.
Question: I am attempting to couple this compound with a primary amine using NaOtBu as the base, but I'm seeing starting material decomposition. What is happening?
Answer: While strong bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used in Buchwald-Hartwig aminations, they can cause the decomposition of substrates with sensitive functional groups.[4][5] The phenoxy group, while generally robust, can be susceptible under harsh basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting decomposition in Buchwald-Hartwig amination.
Recommended Solutions:
-
Switch to a Weaker Base: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[5] Their lower basicity minimizes side reactions.
-
Employ a More Active Ligand: Weaker bases often require more forcing conditions or a more active catalyst system to be effective.[5] The use of bulky phosphine ligands is often crucial to achieve high yields when using these milder bases.[5]
-
Solvent Choice: Toluene and dioxane are common and effective solvents.[4] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[4][5]
A Note on Aryl Iodide Reactivity in Buchwald-Hartwig Aminations
Contrary to the general reactivity trend in many cross-coupling reactions (Ar-I > Ar-Br > Ar-Cl), aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can have an inhibitory effect by forming off-cycle, inactive palladium complexes.[7] If you experience issues specifically with this compound that are not resolved by the steps above, consider screening different ligands or pre-catalysts designed to mitigate this inhibition.
Heck Coupling
The Heck reaction couples this compound with an alkene to form a substituted alkene.
Question: My Heck reaction with this compound and an acrylate is giving a mixture of E/Z isomers and low yield. How can I improve selectivity and conversion?
Answer: The Heck reaction's stereoselectivity and yield are highly dependent on the reaction conditions. The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of β-hydride to yield the E-isomer.[12] Poor selectivity can arise from base-induced isomerization of the product.[12]
Optimization Parameters:
-
Base Selection: The base is critical. Organic bases like triethylamine (Et₃N) are very common.[12] Inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are also frequently used.[12][13] The choice can affect both the reaction rate and the potential for product isomerization.
-
Ligand Choice: While some Heck reactions can be run "ligand-free" (often meaning the solvent or another species acts as a weak ligand), the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine is common.[12][14] Ligands help stabilize the catalyst and can improve yields.
-
Temperature: Heck reactions usually require elevated temperatures, typically >100 °C.[12]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.[12]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a robust method for coupling this compound with a primary or secondary amine using a milder base.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely ground (1.5 mmol, 1.5 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried vial with a stir bar.
-
Add this compound and the amine.
-
Add the anhydrous, degassed dioxane.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS or GC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Benchchem. (n.d.). optimizing base and solvent for Buchwald-Hartwig amination.
- Benchchem. (n.d.). optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Benchchem. (2025). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- University of Regensburg. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between... | Download Table.
- Wikipedia. (n.d.). Heck reaction.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
- University of Tasmania - Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of 1-Iodo-4-phenoxybenzene
Welcome to the technical support guide for 1-Iodo-4-phenoxybenzene. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile aryl iodide building block. Here, we provide in-depth, experience-driven troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure your experimental success.
Part 1: Foundational Knowledge - Understanding the Molecule
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility. Its structure, featuring a nonpolar diphenyl ether backbone and a large, polarizable iodine atom, dictates its behavior in various solvents.
FAQ: What are the key properties of this compound that influence its solubility?
This compound is a solid at room temperature with a relatively high melting point and a nonpolar character.[1] Its large, hydrophobic surface area, contributed by the two phenyl rings, is the primary reason for its poor solubility in polar solvents like water. The molecule's key properties are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₂H₉IO | [1] | Indicates a large, carbon-rich, hydrophobic structure. |
| Molecular Weight | 296.10 g/mol | [2] | Higher molecular weight often correlates with lower solubility. |
| Appearance | White to off-white solid | [1] | Strong crystal lattice energy must be overcome for dissolution. |
| Melting Point | 43-45 °C | [1] | The relatively high melting point suggests significant intermolecular forces in the solid state that need to be disrupted. |
| XLogP3 | 4.9 | [2] | This high value indicates strong lipophilicity (preference for nonpolar, lipid-like environments) and poor aqueous solubility. |
| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | [2] | Limited capacity for hydrogen bonding restricts its solubility in protic solvents like water or ethanol. |
Based on these properties, the general principle of "like dissolves like" predicts that this compound will be most soluble in nonpolar or moderately polar aprotic organic solvents that can engage in van der Waals and dipole-dipole interactions.
Part 2: Troubleshooting Common Solubility Issues
This section addresses the most common problems encountered in the lab in a direct question-and-answer format.
Q1: My this compound isn't dissolving at room temperature in my chosen solvent. What is the first thing I should do?
Answer: The first and simplest intervention is controlled heating. The energy supplied by heating helps to overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate the individual this compound molecules more effectively.
Troubleshooting Workflow: Initial Dissolution Failure
Caption: Initial troubleshooting workflow for dissolution failure.
Step-by-Step Protocol for Thermal Dissolution:
-
Setup: Place your flask containing the solid and solvent in a water or oil bath equipped with a magnetic stirrer and a thermometer. Do not heat directly on a hot plate to avoid localized overheating.
-
Heating: Gradually increase the temperature of the bath by 10 °C increments. Stir the mixture vigorously.
-
Observation: Monitor for dissolution. A good target temperature to start is ~10-20 °C below the solvent's boiling point, but often much lower temperatures (40-60 °C) are sufficient.
-
Validation: Once the solid is fully dissolved, you can attempt to cool the solution slowly to room temperature. If it remains in solution, you have successfully created a metastable supersaturated solution. If it precipitates, you will need to either maintain the elevated temperature for your reaction or consider a different solvent system.
Q2: Heating didn't work or is not an option for my reaction. Can I use a co-solvent?
Answer: Absolutely. Using a co-solvent is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[3][4] A small amount of a highly effective "solubilizing" solvent is added to the primary "bulk" solvent to increase its overall solvating power.
The mechanism involves the co-solvent disrupting the self-association of the primary solvent, creating a more favorable environment for the solute.[] For this compound, a good strategy is to pair a less effective bulk solvent (like toluene or heptane) with a small percentage of a more polar aprotic solvent.
Recommended Co-Solvent Systems
| Primary (Bulk) Solvent | Recommended Co-Solvent | Typical Volume % | Rationale & Use Case |
| Toluene | N,N-Dimethylformamide (DMF) | 5-10% | DMF is a highly polar aprotic solvent that can effectively solvate the aryl iodide. Ideal for cross-coupling reactions where toluene is a common bulk solvent. |
| Heptane / Hexanes | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 10-20% | Increases the polarity of the nonpolar alkane solvent system. Useful for chromatography or reactions requiring low-polarity environments. |
| Diethyl Ether | Tetrahydrofuran (THF) | 10-20% | THF is a stronger Lewis base and more polar than diethyl ether, improving solvation. Useful for Grignard reagent formation or other organometallic reactions.[6] |
| Acetonitrile | Dimethyl Sulfoxide (DMSO) | 2-5% | DMSO is an exceptionally strong solvent.[7] A very small amount can drastically increase solubility in acetonitrile, which is common in substitution reactions. |
Step-by-Step Protocol for Co-Solvent Screening:
-
Setup: In a small vial, add a known amount of this compound (e.g., 10 mg).
-
Primary Solvent: Add a measured volume of your primary solvent (e.g., 1 mL of Toluene). Stir for 5 minutes. Observe that it does not fully dissolve.
-
Co-Solvent Addition: Add the co-solvent (e.g., DMF) dropwise (e.g., 20 µL at a time) while stirring.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Record the total volume of co-solvent added.
-
Scaling: Use the determined ratio to prepare your bulk reaction mixture. For example, if 100 µL of DMF was needed for 1 mL of Toluene, that corresponds to a ~9% v/v co-solvent system.
Q3: Which solvents are generally best for dissolving this compound at room temperature?
Answer: Based on its lipophilic nature and lack of hydrogen-bonding donors, this compound dissolves best in polar aprotic solvents and some chlorinated solvents. It exhibits poor solubility in highly polar protic solvents and nonpolar aliphatic hydrocarbons.
Baseline Solubility Profile (Qualitative, at ~25 °C)
| Solvent Class | Solvent Example | Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF | High | These solvents have strong dipole moments and can effectively solvate the molecule without requiring hydrogen bonds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and dispersibility to interact with the aromatic rings. |
| Aromatic Hydrocarbon | Toluene, Benzene | Moderate | "Like dissolves like" principle applies due to π-π stacking interactions between the solvent and solute aromatic rings. |
| Ethers | Diethyl Ether | Sparingly Soluble | Less polar than THF, providing weaker solvation. |
| Polar Protic | Ethanol, Methanol | Poorly Soluble | The solvent's strong hydrogen-bonding network makes it energetically unfavorable to create a cavity for the nonpolar solute. |
| Nonpolar Aliphatic | Hexanes, Heptane | Poorly Soluble | While nonpolar, these solvents lack the ability to engage in the specific interactions (like π-stacking) that aromatic solvents can. |
| Aqueous | Water | Insoluble | The high polarity and strong hydrogen bonding of water completely exclude the large, nonpolar solute.[8] |
Logical Flow for Solvent Selection
Caption: Logic for selecting a solvent based on experimental context.
Part 3: Safety & Handling
Q4: Are there any specific safety precautions I should take when handling this compound and its solutions?
Answer: Yes. While not acutely toxic, proper laboratory hygiene and personal protective equipment (PPE) are mandatory.
-
Handling: this compound is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.[2] Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and dark place, as recommended for aryl iodides.[1]
-
Solvents: Always be aware of the specific hazards of the solvents you are using (e.g., flammability of ethers and hydrocarbons, toxicity of chlorinated solvents and DMF). Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Disposal: Dispose of chemical waste according to your institution's guidelines. Do not pour organic solvents or solutions down the drain.
References
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Co-solvency: Significance and symbolism. Wisdom Library. [Link]
-
1-iodo-4-methoxybenzene. Stenutz. [Link]
-
4-Iododiphenyl ether | C12H9IO | CID 520399. PubChem. [Link]
-
4-Nitroiodobenzene - Solubility of Things. Solubility of Things. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Synthesis and applications of 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides. Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
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- 2. 4-Iododiphenyl ether | C12H9IO | CID 520399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Synthesis and applications of 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Work-up Procedures for 1-Iodo-4-phenoxybenzene Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up and purification of reactions involving 1-iodo-4-phenoxybenzene. This key building block is frequently used in cross-coupling reactions to synthesize complex diaryl ethers and other valuable motifs. A robust work-up is critical for isolating the desired product in high purity and yield.
This resource is structured to provide rapid answers through our FAQ section and to offer detailed solutions for more complex challenges in the Troubleshooting Guide.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common queries encountered during the work-up of reactions utilizing this compound.
Q1: What are the most common reaction types where this compound is used, and how does that influence the work-up?
A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C(sp²)-I bond.[1][2][3] The specific reaction dictates the byproducts and, therefore, the work-up strategy.
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters. The work-up must remove boronic acid-derived impurities and inorganic base residues.[4][5][6]
-
Sonogashira Coupling: Reacts with terminal alkynes. The work-up often involves removing copper co-catalysts and amine bases.[7][8][9]
-
Heck Coupling: Reacts with alkenes. The work-up focuses on removing the amine base and palladium catalyst residues.[1][2][3][10]
-
Ullmann Condensation: Used in copper-catalyzed reactions to form diaryl ethers. The work-up must address the removal of copper salts.[11][12][13][14][15]
Q2: My aqueous layer has a purple or brown tint after quenching. What causes this and how do I fix it?
A2: This coloration is typically due to the presence of elemental iodine (I₂), which can form from unreacted this compound or side reactions. To resolve this, wash the organic layer with a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. It reduces iodine to colorless iodide ions (I⁻), which are readily extracted into the aqueous phase.
Q3: How do I effectively remove the palladium catalyst after the reaction?
A3: Palladium removal is a critical step. The choice of method depends on whether the palladium is homogeneous (dissolved) or heterogeneous (precipitated as "palladium black").
-
For Precipitated Palladium: A simple filtration through a pad of Celite® is highly effective.[1][10][16][17] Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.
-
For Soluble Palladium: If filtration is insufficient, more advanced techniques are needed. These include treatment with activated carbon, filtration through a short plug of silica gel, or using specialized metal scavengers (e.g., thiol-based resins).[16][18]
Q4: What is the purpose of a "brine wash" and when should I use it?
A4: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) serves two main purposes. First, it helps to remove the bulk of dissolved water from the organic phase before the final drying step (e.g., with MgSO₄ or Na₂SO₄). Second, it can help break up emulsions by increasing the ionic strength of the aqueous layer.[19][20]
Part 2: Troubleshooting Guide for Complex Issues
This section provides detailed, step-by-step solutions to more challenging problems encountered during the work-up procedure.
Issue 1: Persistent Emulsion Formation During Extraction
An emulsion is a stable mixture of organic and aqueous layers that fails to separate, often appearing as a hazy or cloudy interface.[19][21] This is a common issue, especially when using chlorinated solvents or in the presence of basic aqueous solutions.[20]
Causality: Emulsions are often stabilized by fine particulate matter (like palladium black) or surfactant-like byproducts at the phase interface.[19] Vigorous shaking of the separatory funnel exacerbates the problem.
Troubleshooting Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own.[20][22]
-
Increase Ionic Strength: Add a significant amount of solid NaCl (brine) to the funnel and swirl gently.[19][21][22] This increases the polarity of the aqueous phase, forcing separation.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation from the start.[19]
-
Filtration: Filter the entire mixture through a pad of Celite®. This can remove the particulate matter that is stabilizing the emulsion.[22]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.[19]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.[19]
Issue 2: Incomplete Removal of Metal Catalysts (Pd or Cu)
Residual metals are a major concern, particularly in pharmaceutical development, as they can interfere with subsequent steps and must be removed to meet regulatory standards.
Causality: The product, a diaryl ether, may have chelating properties that bind tightly to the metal catalyst, keeping it dissolved in the organic phase.[18]
Workflow for Catalyst Removal:
The following diagram illustrates a sequential approach to ensure complete catalyst removal.
Caption: A multi-step workflow for the systematic removal of metal catalysts.
Detailed Protocol for Scavenger Treatment:
-
Concentrate: After aqueous washes, concentrate the organic layer under reduced pressure.
-
Re-dissolve: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM or Toluene).
-
Add Scavenger: Add a specialized metal scavenger resin or activated carbon (typically 5-10% by weight relative to the crude product).[18]
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[18]
-
Filter: Filter the mixture through Celite® to remove the scavenger and the bound metal.
-
Analyze: Check the filtrate for residual metal content before proceeding to final purification.
Issue 3: Low Purity of Crude Product After Initial Work-up
Causality: Besides the desired product, several side-products can form, complicating purification. Common impurities include:
-
Homocoupled Products: From the starting materials coupling with themselves.
-
Unreacted Starting Materials: this compound or the coupling partner.
-
Ligand-Derived Impurities: From the phosphine ligands used in palladium catalysis.
Systematic Purification Strategy:
| Step | Method | Target Impurities | Rationale & Key Insights |
| 1. Aqueous Wash | Saturated NaHCO₃ or NH₄Cl | Acidic or basic byproducts, inorganic salts. | Choose the wash based on the pH stability of your product. NaHCO₃ removes acidic impurities, while NH₄Cl (a mild acid) removes basic impurities like excess amine base.[11] |
| 2. Selective Precipitation/Crystallization | Add an anti-solvent (e.g., hexanes to an ethyl acetate solution). | Often effective for separating the desired product from more soluble impurities. | This can be a powerful purification step before chromatography. Experiment with different solvent/anti-solvent systems. |
| 3. Column Chromatography | Silica Gel | Homocoupled products, unreacted starting materials, ligand byproducts. | Diaryl ether products are typically non-polar to moderately polar. A gradient elution from low polarity (e.g., hexanes) to higher polarity (e.g., ethyl acetate/hexanes) is usually effective. |
Part 3: Standard Experimental Protocol
This section provides a general, step-by-step methodology for the work-up of a generic palladium-catalyzed cross-coupling reaction using this compound.
Protocol: General Work-up for a Suzuki-Miyaura Reaction
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.
-
Filtration (Catalyst Removal): Dilute the mixture with an appropriate solvent (e.g., ethyl acetate or toluene). Filter the suspension through a pad of Celite® (approx. 1-2 cm thick) in a sintered glass funnel to remove the bulk of the palladium catalyst.[1][16] Wash the Celite® pad with additional solvent to ensure all product is collected.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for a 100 mL reaction volume) to remove acidic byproducts.
-
Wash with water (1 x 50 mL).
-
Wash with brine (1 x 50 mL) to remove residual water and aid separation.[19]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure diaryl ether product.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online] Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online] Available at: [Link]
-
K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. [Online] Available at: [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. [Online] Available at: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. [Online] Available at: [Link]
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [Online] Available at: [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Online] Available at: [Link]
- Google Patents. (2013). WO2013181238A1 - Catalytic dehydration of aryl alcohols to diaryl ethers.
-
Organic Synthesis. (n.d.). Heck Coupling. [Online] Available at: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Online] Available at: [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Online] Available at: [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Online] Available at: [Link]
-
YouTube. (2017). Purification and Drying: Diethyl Ether. [Online] Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Online] Available at: [Link]
-
ACS Publications. (2023). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Online] Available at: [Link]
-
ResearchGate. (2024). The Ullmann Ether Condensation. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. [Online] Available at: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Online] Available at: [Link]
-
ACS Publications. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Online] Available at: [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Online] Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online] Available at: [Link]
-
IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Online] Available at: [Link]
-
Flow Chemistry. (n.d.). Sonogashira Coupling. [Online] Available at: [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Online] Available at: [Link]
-
YouTube. (2020). Suzuki Coupling. [Online] Available at: [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Cross-Coupling Reactions Guide. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
Sources
- 1. Heck Coupling | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 21. azom.com [azom.com]
- 22. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions of 1-Iodo-4-phenoxybenzene in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 1-iodo-4-phenoxybenzene. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your experimental outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of phenol and phenoxybenzene in my reaction mixture. What is the likely cause?
A1: The presence of phenol and phenoxybenzene suggests that cleavage of the ether bond in your starting material or product is occurring. This is a known side reaction, particularly under harsh reaction conditions. Palladium catalysts, especially in the presence of strong bases and high temperatures, can facilitate the cleavage of aryl-oxygen bonds. A study on the palladium-catalyzed hydrolytic cleavage of aromatic C-O bonds suggests a pathway initiated by partial hydrogenation of the phenyl group, followed by water addition and elimination.[1][2][3][4]
Q2: My reaction is sluggish and I'm seeing a lot of starting material, but also a significant amount of biphenyl. What's happening?
A2: This points towards a competing homocoupling reaction of your organometallic reagent (e.g., a boronic acid in a Suzuki coupling). Homocoupling is often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[5] The formation of biphenyl from phenylboronic acid, for example, consumes your coupling partner and reduces the yield of the desired product.
Q3: I've isolated a significant byproduct that appears to be just phenoxybenzene, without the iodine. What is this and how can I prevent it?
A3: This byproduct is the result of hydrodehalogenation, a common side reaction where the aryl-iodine bond is cleaved and replaced by a hydrogen atom.[6][7][8][9] This can be caused by various factors, including the presence of a hydrogen source (e.g., solvent, amine, or water), the nature of the ligand, and the reaction temperature.
Troubleshooting Guides: Specific Side Reactions
Hydrodehalogenation: The Unwanted Reduction
Hydrodehalogenation is a pervasive side reaction that directly consumes your starting material, this compound, leading to the formation of phenoxybenzene and a reduction in the overall yield of your desired cross-coupled product.
Common Causes & Troubleshooting Steps
| Potential Cause | Explanation | Troubleshooting Protocol |
| Hydride Source | Solvents like alcohols (e.g., isopropanol), amines, or even trace water can act as hydride donors, leading to the reduction of the aryl-iodide bond.[6][7][8] | 1. Solvent Selection: Switch to anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure solvents are rigorously dried and degassed. 2. Base Choice: If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. |
| Ligand Choice | Electron-rich and sterically bulky phosphine ligands can sometimes promote β-hydride elimination from intermediates, which can contribute to hydrodehalogenation pathways.[10] | 1. Ligand Screening: Experiment with different classes of ligands. Less electron-rich or bidentate ligands might suppress this side reaction. 2. Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. An excess of ligand is not always beneficial. |
| Reaction Temperature | Higher temperatures can increase the rate of hydrodehalogenation.[11] | 1. Temperature Optimization: Attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly impact selectivity. Consider running a temperature screen from room temperature up to your initial reaction temperature. |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki Coupling
-
Reagent Preparation: Dry toluene over sodium/benzophenone still. Ensure this compound and the boronic acid are dried under vacuum. Use anhydrous K₃PO₄ as the base.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).
-
Degassing: Seal the flask and purge with argon for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the this compound, boronic acid, and K₃PO₄.
-
Solvent Addition: Add the degassed, anhydrous toluene via syringe.
-
Reaction Conditions: Stir the reaction mixture at a lower temperature (e.g., 80 °C) and monitor by TLC or GC-MS for product formation and the appearance of phenoxybenzene.
Homocoupling: Dimerization of the Coupling Partner
Homocoupling, particularly of organoboronic acids in Suzuki reactions, leads to the formation of undesired biaryl species. This depletes the nucleophilic partner and complicates purification.
Common Causes & Troubleshooting Steps
| Potential Cause | Explanation | Troubleshooting Protocol |
| Presence of Oxygen | Oxygen can act as an oxidant, promoting the homocoupling of boronic acids, often through a Pd(II)-mediated pathway.[5] | 1. Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles (for stable solvents) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Inefficient Pd(0) Formation | If using a Pd(II) precatalyst, its reduction to the catalytically active Pd(0) species might be slow or incomplete. This can lead to Pd(II)-catalyzed homocoupling.[5] | 1. Precatalyst Choice: Utilize a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst that readily forms the active species. 2. Additives: In some cases, the addition of a small amount of a reducing agent can aid in the initial formation of Pd(0). |
| Base Effect | The choice and strength of the base can influence the rate of transmetalation versus homocoupling.[12][13][14] | 1. Base Screening: Test a variety of bases. For instance, in a Suzuki coupling, switching from a strong base like NaOH to a milder one like K₂CO₃ or an organic base might be beneficial. |
Visualization of Competing Pathways
Caption: Competing pathways of desired cross-coupling and homocoupling.
Ether Cleavage: Breaking the C-O Bond
The phenoxy group in this compound can be susceptible to cleavage under certain palladium-catalyzed conditions, leading to the formation of undesired phenol byproducts.
Common Causes & Troubleshooting Steps
| Potential Cause | Explanation | Troubleshooting Protocol |
| High Temperature | Elevated temperatures can provide the activation energy required for C-O bond cleavage, a reaction that can be catalyzed by palladium.[1] | 1. Temperature Reduction: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely for the formation of phenol. |
| Strong Base | Strong bases, particularly in combination with high temperatures, can promote the cleavage of the ether linkage. | 1. Weaker Base: Substitute strong bases like NaOtBu or NaOH with milder alternatives such as K₂CO₃, Cs₂CO₃, or organic bases like Et₃N. |
| Presence of Water | As demonstrated in studies on hydrolytic cleavage, water can participate in the C-O bond scission mechanism.[1][2][3][4] | 1. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize the hydrolytic pathway. |
Logical Troubleshooting Workflow for Ether Cleavage
Caption: Troubleshooting workflow for ether cleavage side reactions.
References
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(29), 8708–8709.
- Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 11623–11625.
- Lercher, J. A., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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ResearchGate. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]
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PNNL. (2017). Palladium-catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1018.
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ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
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OSTI.GOV. (2017). Palladium-catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Retrieved from [Link]
- Willis, M. C., et al. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(22), 15475–15485.
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ResearchGate. (2004). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- Fu, G. C., et al. (2005). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 127(41), 14142–14143.
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ResearchGate. (2002). Room Temperature Dehalogenation of Chloroarenes by Polymethylhydrosiloxane (PMHS) under Palladium Catalysis. Retrieved from [Link]
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RSC Publishing. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]
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ResearchGate. (2011). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from [Link]
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ChemRxiv. (2021). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]
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Semantic Scholar. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Suzuki Coupling: 1-Iodo-4-phenoxybenzene vs. 1-Bromo-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The choice of the aryl halide coupling partner is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of two common substrates, 1-iodo-4-phenoxybenzene and 1-bromo-4-phenoxybenzene, grounded in mechanistic principles and supported by experimental insights.
At a Glance: Key Performance Differences
The fundamental difference in reactivity between this compound and 1-bromo-4-phenoxybenzene in Suzuki coupling is rooted in the disparity of their carbon-halogen bond strengths. This primary factor influences several practical aspects of the reaction, from catalyst turnover to potential side reactions.
| Feature | This compound | 1-Bromo-4-phenoxybenzene | Rationale |
| Relative Reactivity | Higher | Lower | The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, facilitating the rate-determining oxidative addition step.[3][4] |
| Reaction Temperature | Generally lower temperatures possible | Often requires higher temperatures | Due to the higher energy barrier for C-Br bond cleavage, more thermal energy is needed to drive the oxidative addition.[5] |
| Catalyst Loading | Potentially lower catalyst loading | May require higher catalyst loading | The faster oxidative addition can lead to more efficient catalyst turnover. |
| Catalyst System Choice | More versatile; compatible with less active catalysts | Often requires more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote oxidative addition.[6] | |
| Potential Issues | Catalyst inhibition/poisoning by iodide anion; potential for inactive dimer formation.[7][8] Unexpectedly poor reactivity at low temperatures with certain catalyst systems (e.g., Pd/PPh₃).[5] | Slower reaction rates; may require more forceful conditions leading to potential side reactions like dehalogenation.[7] |
The Decisive Step: Oxidative Addition
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The initial and often rate-limiting step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[10]
The reactivity order for this step is generally accepted as I > OTf > Br >> Cl.[9][10] This trend is directly correlated with the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-I bond is the weakest among the halogens, requiring less energy to cleave, which translates to a faster rate of oxidative addition.[3]
Caption: The Suzuki catalytic cycle with emphasis on the oxidative addition step.
Causality Behind Experimental Choices
The higher intrinsic reactivity of this compound offers greater flexibility in designing a synthetic route.
-
Milder Conditions: The ease of C-I bond cleavage allows for reactions to be conducted at lower temperatures, often even at room temperature with a sufficiently active catalyst.[11] This is particularly advantageous for substrates with thermally sensitive functional groups.
-
Catalyst Selection: While 1-bromo-4-phenoxybenzene often necessitates robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition, the iodo-analogue can be successfully coupled using "classical" and less expensive catalyst systems like those derived from Pd(PPh₃)₄.[2][5]
-
Chemoselectivity: In molecules containing both bromine and iodine substituents, the palladium catalyst will selectively react with the C-I bond, enabling sequential cross-coupling strategies.[3][12]
However, the choice is not always straightforward. Under certain conditions, particularly with triphenylphosphine (PPh₃) as a ligand at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[5] This has been attributed to the high stability of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, which becomes a "resting state" that turns over slowly.[5] Furthermore, the iodide anion generated during the reaction can sometimes act as a catalyst poison, potentially forming inactive palladium dimers.[7][8]
Comparative Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on their specific coupling partner and available equipment.
Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
This protocol leverages the higher reactivity of the aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Triphenylphosphine [PPh₃] (2-4 mol%) or SPhos (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 1-Bromo-4-phenoxybenzene (Standard Conditions)
This protocol uses a more robust catalyst system and higher temperature to accommodate the less reactive aryl bromide.[13][14]
Materials:
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%) or a pre-formed Buchwald G3 precatalyst (2-3 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Water (5:1 mixture) or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask or microwave vial, add 1-bromo-4-phenoxybenzene, the arylboronic acid, the base, and the palladium precatalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions may require 12-24 hours for completion.[14]
-
Follow workup and purification steps 8-10 from Protocol 1.
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// Define edges start -> add_reagents; add_reagents -> add_catalyst; add_catalyst -> add_solvent; add_solvent -> reaction; reaction -> workup; workup -> purify; purify -> end; }
Caption: General experimental workflow for Suzuki cross-coupling reactions.
Conclusion and Recommendation
For drug development and process chemistry where efficiency, mild conditions, and atom economy are paramount, This compound is generally the superior substrate for Suzuki cross-coupling reactions. Its high reactivity allows for lower reaction temperatures, potentially reduced catalyst loadings, and greater flexibility in catalyst choice. This can translate to lower costs, easier purification, and better compatibility with complex, functionalized molecules.
However, 1-bromo-4-phenoxybenzene remains a highly valuable and practical alternative . Its lower cost and greater stability can be advantageous for large-scale synthesis. With the advent of highly active palladium catalysts and precatalysts, high-yielding couplings of aryl bromides are routinely achievable, albeit under more forcing conditions than their iodo-counterparts.
The ultimate choice depends on the specific synthetic context, including the scale of the reaction, the thermal and chemical stability of the coupling partners, and economic considerations. For initial discovery and the synthesis of complex targets, the reactivity of the iodide is a distinct advantage. For process optimization and large-scale manufacturing, the cost-effectiveness of the bromide may warrant the development of a more robust reaction protocol.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
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ResearchGate. Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. [Link]
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Yasukawa, T., et al. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett. [Link]
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ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
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Organic Chemistry Portal. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Hartwig, J. F., & Vetticatt, M. J. (2015). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. [Link]
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ResearchGate. (2019). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. [Link]
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Vetticatt, M. J., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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D'Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. [Link]
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ResearchGate. (2018). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
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Reddit. (2025). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? [Link]
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ResearchGate. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... [Link]
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ResearchGate. (2022). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Cheméo. Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). [Link]
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A Comparative Guide to Palladium Catalysts for Reactions of 1-Iodo-4-phenoxybenzene
For researchers, scientists, and drug development professionals, the strategic functionalization of molecules like 1-iodo-4-phenoxybenzene is a critical step in the synthesis of complex organic structures, including pharmaceuticals, agrochemicals, and advanced materials. The phenoxybenzene motif is a key structural element in many biologically active compounds, and the carbon-iodine bond provides a highly reactive handle for palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount, as it directly governs reaction efficiency, yield, substrate scope, and overall process viability.
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the most common cross-coupling reactions involving this compound. By examining the interplay between palladium precursors, ligands, and reaction conditions, this document aims to equip you with the necessary insights to select and optimize the ideal catalytic system for your specific synthetic challenge.
The Central Role of the Ligand in Palladium Catalysis
The heart of a successful palladium-catalyzed cross-coupling reaction lies in the choice of ligand. The ligand's steric and electronic properties profoundly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For a substrate like this compound, the reactivity of the C(sp²)-I bond is high, making the oxidative addition step generally facile.[2] However, the efficiency of the subsequent steps and the overall stability and activity of the catalyst are highly ligand-dependent.
Two major classes of ligands dominate the landscape for these reactions: phosphine ligands and N-heterocyclic carbenes (NHCs) .
-
Phosphine Ligands: Particularly bulky, electron-rich biaryl phosphines (often called Buchwald-type ligands) are highly effective.[3] Their steric bulk promotes the formation of the active, monoligated Pd(0) species, which is crucial for initiating the catalytic cycle. Their electron-donating nature enhances the rate of oxidative addition and facilitates the final reductive elimination step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[4] This stability translates to highly robust catalysts that can operate at low loadings and high temperatures, often outperforming phosphine-based systems for challenging substrates.[5]
Below is a visual representation of a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Performance in Key Cross-Coupling Reactions
We will now compare the performance of different palladium catalyst systems in four major cross-coupling reactions using this compound as the electrophilic partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods.[6] For a reactive substrate like this compound, a variety of catalyst systems can be effective.
| Catalyst System (Precursor + Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >95 | [1] |
| Pd₂(dba)₃ + XPhos | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 80 | 98 | [7] |
| Pd(PPh₃)₄ (precatalyst) | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [2] |
| Pd-PEPPSI-IPr (NHC precatalyst) | 4-Tolylboronic acid | K₃PO₄ | THF | 60 | 97 | [4][5] |
Analysis and Insights:
-
Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands consistently deliver excellent yields for Suzuki couplings with aryl iodides.[8] They are particularly effective at promoting the reductive elimination step, leading to high turnover numbers.
-
Traditional Ligands (PPh₃): While Pd(PPh₃)₄ is a classic and often effective catalyst, it can sometimes require higher temperatures and catalyst loadings compared to more modern systems, especially for less reactive coupling partners.
-
NHC Ligands (IPr): Palladium-NHC complexes show exceptional activity, often at lower temperatures.[4] The strong Pd-C bond in these complexes leads to highly stable catalysts, making them ideal for large-scale synthesis where catalyst longevity is crucial.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of many pharmaceuticals.[9][10] The choice of ligand is critical and has evolved through several "generations" of catalyst systems.[9]
| Catalyst System (Precursor + Ligand) | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ + XPhos | Morpholine | KOt-Bu | Toluene | 100 | 96 | [11] |
| Pd₂(dba)₃ + BINAP | Aniline | NaOt-Bu | Toluene | 100 | 88 | [12] |
| Pd₂(dba)₃ + DavePhos | Benzophenone imine | Cs₂CO₃ | Toluene | 80 | 94 | [3] |
| Pd-G3-XPhos (palladacycle) | n-Butylamine | LiHMDS | Dioxane | RT | 99 | [10] |
Analysis and Insights:
-
Sterically Hindered Ligands (XPhos, DavePhos): These ligands are essential for efficient C-N bond formation. Their steric bulk facilitates the reductive elimination of the aryl amine product, which is often the rate-limiting step.[3]
-
Bidentate vs. Monodentate Ligands: While bidentate ligands like BINAP were used in early methodologies, monodentate Buchwald-type ligands have generally proven to be more versatile and active.[3]
-
Palladacycle Precatalysts: Third-generation (G3) palladacycle precatalysts are highly active and allow for reactions to be run at room temperature with very low catalyst loadings. They are particularly effective for coupling with primary amines.
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[13] However, copper-free versions are also common.[14]
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ + CuI | Phenylacetylene | Et₃N | THF | RT | 95 | [13] |
| Pd(OAc)₂ (ligand-free, copper-free) | Phenylacetylene | Dabco | DMF | 100 | 92 | [14] |
| Pd(OAc)₂ + PPh₃ + CuI | 1-Hexyne | i-Pr₂NEt | Acetonitrile | 60 | 90 | [15] |
| Pd/NHC complex + CuI | Trimethylsilylacetylene | Piperidine | Toluene | 50 | 98 | [16] |
Analysis and Insights:
-
Copper Co-catalysis: The traditional Sonogashira protocol relies on a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] This system is highly reliable for aryl iodides.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical synthesis have driven the development of copper-free protocols. These often require higher temperatures or more specialized ligands but offer a cleaner reaction profile.[14]
-
Ligand-Free Systems: For highly reactive substrates like this compound, it is sometimes possible to run the reaction "ligand-free" with just a palladium salt like Pd(OAc)₂.[14] In these cases, the solvent or amine base may act as a weak ligand.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17] The regioselectivity and stereoselectivity of the reaction are key considerations.
| Catalyst System (Precursor + Ligand) | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ + PPh₃ | n-Butyl acrylate | Et₃N | Acetonitrile | 80 | 93 | [18] |
| Pd(OAc)₂ (ligand-free) | Styrene | KOAc | DMF | 120 | 85 | [17] |
| Pd₂(dba)₃ + P(o-tol)₃ | Ethyl acrylate | NaHCO₃ | Toluene | 100 | 90 | [19] |
| Pd/NHC complex | Styrene | K₂CO₃ | Dioxane | 110 | 96 | [19] |
Analysis and Insights:
-
Phosphine Ligands: Triphenylphosphine and tri(o-tolyl)phosphine are common ligands for the Heck reaction. The choice can influence the regioselectivity of the alkene insertion.
-
Ligand-Free Conditions: The Heck reaction can often be performed without added phosphine ligands, particularly with reactive aryl iodides.[17] This simplifies the reaction setup and purification.
-
NHC Ligands: The high stability of Pd/NHC complexes makes them excellent catalysts for Heck reactions, often providing higher yields and preventing the formation of palladium black (inactive palladium).[19]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, utilizing a common and effective catalyst system.
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for the specified time (typically 2-12 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
Conclusion and Catalyst Selection Summary
The choice of a palladium catalyst system for reactions involving this compound is a multi-faceted decision that depends on the specific transformation, desired reaction conditions, and economic considerations.
-
For Suzuki-Miyaura and Buchwald-Hartwig aminations , bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) paired with precursors like Pd(OAc)₂ or Pd₂(dba)₃ offer a robust and high-yielding starting point. For ultimate activity and room-temperature reactions, advanced palladacycle precatalysts are the superior choice.
-
For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective and reliable. If copper must be avoided, ligand-free protocols with Pd(OAc)₂ at higher temperatures are a viable alternative.
-
For Heck reactions , simple systems like Pd(OAc)₂ with or without PPh₃ are often sufficient for this reactive aryl iodide.
-
In all cases, N-Heterocyclic Carbene (NHC) ligated palladium complexes represent a highly stable and active class of catalysts that can often outperform phosphine-based systems, particularly in terms of catalyst longevity and thermal stability.[4]
By understanding the principles outlined in this guide and leveraging the comparative data, researchers can confidently navigate the catalyst selection process, accelerating the development of efficient and scalable syntheses for novel chemical entities.
References
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Gale, E. et al. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC - NIH. Available from: [Link]
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Pérez, I., Sestelo, J. P., & Sarandeses, L. A. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal. Available from: [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available from: [Link]
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Wikipedia. Cross-coupling reaction. Available from: [Link]
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Pérez, I., Sestelo, J. P., & Sarandeses, L. A. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267-1269. (1999). Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Wikipedia. Heck reaction. Available from: [Link]
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Kantchev, E. A., O'Brien, C. J., & Organ, M. G. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. (2007). Available from: [Link]
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Semantic Scholar. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available from: [Link]
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ResearchGate. Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Available from: [Link]
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Al-Masoudi, N. A. et al. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of Advanced Research, 5(6), 21-27. (2017). Available from: [Link]
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The Doyle Group. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2022). Available from: [Link]
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ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Available from: [Link]
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Dalton Transactions. Synthesis and catalytic activity of palladium complexes bearing N-heterocyclic carbenes (NHCs) and 1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane (CAP) ligands. Available from: [Link]
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Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Available from: [Link]
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Li, J. H., Liang, Y., & Xie, Y. X. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393-4396. (2005). Available from: [Link]
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The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
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PubMed. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2019). Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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A Senior Application Scientist's Guide to NMR Characterization of 1-Iodo-4-phenoxybenzene Reaction Products
For the modern researcher in synthetic and medicinal chemistry, 1-iodo-4-phenoxybenzene is a cornerstone building block. Its diaryl ether scaffold is a privileged structure in numerous pharmaceuticals and advanced materials. The true synthetic power of this molecule, however, is unlocked through its participation in palladium-catalyzed cross-coupling reactions, which forge new carbon-carbon and carbon-nitrogen bonds with remarkable precision.
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its key transformation products from three of the most powerful reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. As scientists, we don't just seek reaction completion; we demand unambiguous structural confirmation. NMR spectroscopy is our most powerful ally in this pursuit, offering a detailed roadmap of the atomic connectivity within a molecule. This document is structured to not only present data but to explain the underlying principles, empowering you to interpret your own spectra with confidence.
Part 1: The Starting Point - NMR Fingerprint of this compound
Before we can characterize a product, we must intimately understand our starting material. The iodine atom on this compound exerts a significant influence on the electronic environment of its host aromatic ring. In ¹H NMR, this is primarily observed through the chemical shifts of the protons on the iodinated ring. The protons ortho to the iodine (H-2') are deshielded and appear further downfield compared to the protons meta to the iodine (H-3'), which are ortho to the phenoxy group. In ¹³C NMR, the most dramatic effect is the ipso-carbon (C-1') directly attached to the iodine, which exhibits a uniquely upfield chemical shift around 86 ppm due to the "heavy atom effect."
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2, H-6 | 6.95-7.05 (m) | 121.0 |
| H-3, H-5 | 7.29-7.41 (m) | 130.0 |
| H-4 | 7.13 (t, J = 7.4 Hz) | 123.9 |
| H-2', H-6' | 7.53-7.70 (m) | 138.8 |
| H-3', H-5' | 6.72-6.82 (m) | 119.3 |
| C-1 | - | 157.6 |
| C-1' | - | 86.0[1] |
| C-4' | - | 156.7 |
| Data recorded in CDCl₃ at 400 MHz for ¹H and 100.6 MHz for ¹³C.[1] |
Part 2: Comparative Analysis of Cross-Coupling Products
The true utility of NMR shines when comparing the spectra of starting material and product. The disappearance of the starting material's characteristic signals and the emergence of new, predictable resonances provide definitive proof of a successful transformation.
Suzuki-Miyaura Coupling: Forging a C-C Biaryl Linkage
The Suzuki-Miyaura reaction is a robust method for creating a new C-C bond, typically by coupling an aryl halide with an arylboronic acid. Reacting this compound with phenylboronic acid yields 4-phenoxybiphenyl.
Caption: Suzuki-Miyaura coupling of this compound.
NMR Spectral Transformation: The most significant changes in the NMR spectrum upon successful Suzuki coupling are:
-
¹³C NMR: The ipso-carbon signal at ~86.0 ppm (C-1') vanishes completely. In its place, a new quaternary carbon signal appears in the typical aromatic region (~130-145 ppm), representing the newly formed C-C bond linkage.
-
¹H NMR: The distinct multiplets for the iodinated ring protons (H-2', H-6' and H-3', H-5') are replaced. The symmetry of the molecule changes, and the protons on what was the iodinated ring will shift, typically upfield, now influenced by the new phenyl group instead of iodine. The spectrum will show additional signals corresponding to the protons of the newly introduced phenyl ring.
Table 2: NMR Comparison of this compound vs. Suzuki Product
| Compound | Key Diagnostic ¹H Shifts (δ, ppm) | Key Diagnostic ¹³C Shifts (δ, ppm) |
| Starting Material | Protons ortho to Iodine (H-2', H-6'): ~7.6 ppm | Carbon-Iodine (C-1'): ~86.0 ppm[1] |
| 4-Phenoxybiphenyl (Product) | Appearance of new phenyl signals (~7.3-7.6 ppm) | Disappearance of C-1' signal; New quaternary C signals appear in the 130-145 ppm range. |
| Chemical shifts for the product are predicted based on known substituent effects.[2][3] |
Heck Reaction: Forming a C-C Alkenyl Bond
The Heck reaction couples the aryl iodide with an alkene, such as styrene, to introduce a vinylene bridge, yielding (E)-1-phenoxy-4-styrylbenzene (4-phenoxystilbene).
Caption: Heck reaction of this compound with styrene.
NMR Spectral Transformation: The hallmark of a successful Heck reaction is the appearance of signals from the newly formed double bond.
-
¹H NMR: Two new doublets appear in the vinylic region of the spectrum, typically between 6.8 and 7.5 ppm. For the trans-isomer, which is the usual product, these protons will exhibit a large coupling constant (J ≈ 16 Hz), a definitive indicator of the trans geometry.
-
¹³C NMR: The C-I signal at ~86.0 ppm disappears. Two new signals for the sp² carbons of the vinyl group will appear in the range of 125-135 ppm.
Table 3: NMR Comparison of this compound vs. Heck Product
| Compound | Key Diagnostic ¹H Shifts (δ, ppm) | Key Diagnostic ¹³C Shifts (δ, ppm) |
| Starting Material | No signals in the vinylic region (6.5-7.5 ppm) | Carbon-Iodine (C-1'): ~86.0 ppm[1] |
| 4-Phenoxystilbene (Product) | Two doublets, J ≈ 16 Hz, ~7.0-7.2 ppm | Disappearance of C-1' signal; New sp² C signals ~125-135 ppm. |
| Chemical shifts for the product are predicted based on known data for stilbene derivatives.[4][5] |
Buchwald-Hartwig Amination: Creating a C-N Bond
This reaction is a powerful tool for forming arylamines. Coupling this compound with an amine like aniline results in the formation of N-(4-phenoxyphenyl)aniline.
Caption: Buchwald-Hartwig amination of this compound.
NMR Spectral Transformation: The introduction of a nitrogen atom causes significant and characteristic changes in the NMR spectra.
-
¹H NMR: A broad singlet corresponding to the N-H proton often appears, though its chemical shift can be variable and it may exchange with trace D₂O in the solvent. The aromatic protons on the ring where the C-N bond is formed will experience a notable upfield shift compared to the starting material, as the amino group is more electron-donating than iodine.
-
¹³C NMR: The C-I signal at ~86.0 ppm is replaced by a new C-N signal further downfield, typically in the 140-150 ppm range.
Table 4: NMR Comparison of this compound vs. Buchwald-Hartwig Product
| Compound | Key Diagnostic ¹H Shifts (δ, ppm) | Key Diagnostic ¹³C Shifts (δ, ppm) |
| Starting Material | Protons ortho to Iodine (H-2', H-6'): ~7.6 ppm | Carbon-Iodine (C-1'): ~86.0 ppm[1] |
| N-(4-phenoxyphenyl)aniline (Product) | Appearance of broad N-H singlet. Significant upfield shift of protons on the newly substituted ring. | Disappearance of C-1' signal; New C-N signal appears ~143 ppm. |
| Product data based on known spectra for diarylamines.[6] |
Part 3: Experimental Protocols for NMR Analysis
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for accuracy.
Sample Preparation Workflow
The causality behind this workflow is to ensure the removal of paramagnetic impurities (metal catalyst) and ferromagnetic particles that can severely broaden NMR signals, leading to loss of resolution and information.
Caption: A robust workflow for preparing NMR samples from cross-coupling reactions.
Standard NMR Acquisition Parameters (400 MHz Spectrometer)
-
¹H NMR Spectroscopy:
-
Solvent: CDCl₃ is a common choice for its versatility.
-
Pulse Program: A standard 30-degree pulse ('zg30') is sufficient for qualitative analysis.
-
Number of Scans (NS): 16 scans provide a good signal-to-noise ratio for a ~5 mg sample.
-
Relaxation Delay (D1): A delay of 1-2 seconds is adequate.
-
Data Processing: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse ('zgpg30') is used to obtain a spectrum with singlets for each unique carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, 1024 scans or more are typically required.
-
Relaxation Delay (D1): A 2-second delay is standard.
-
Data Processing: Process similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16 ppm.
-
For unambiguous assignments, especially with complex aromatic patterns, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.[7][8]
Conclusion
NMR spectroscopy provides an unparalleled level of structural detail, making it an indispensable tool for the organic chemist. By comparing the well-defined spectral fingerprint of this compound with its reaction products, we can unequivocally confirm the success of Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The key diagnostic markers—the disappearance of the upfield C-I signal in ¹³C NMR and the appearance of new signals corresponding to the introduced moiety (biaryl, vinyl, or amino groups) in both ¹H and ¹³C spectra—serve as definitive evidence of these powerful bond-forming transformations.
References
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Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]
-
Crystal Structures of Novel Phenyl Fulgides. (n.d.). MDPI. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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Copies of product 1H NMR and 13C NMR. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. (n.d.). ResearchGate. Retrieved from [Link]
-
Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. (n.d.). ResearchGate. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Retrieved from [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (n.d.). National Institutes of Health. Retrieved from [Link]
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Beyond the Iodide: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, lending unique structural and electronic properties to a vast array of functional molecules. For decades, the palladium-catalyzed cross-coupling of aryl iodides, such as 1-iodo-4-phenoxybenzene, has been a reliable and workhorse reaction for the synthesis of these vital structures. However, the pursuit of more cost-effective, sustainable, and versatile synthetic routes has spurred the development of a diverse toolkit of alternative reagents. This guide provides a comprehensive comparison of these alternatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific synthetic challenges.
The Shifting Landscape of Biaryl Synthesis: Moving Beyond Aryl Iodides
While aryl iodides offer high reactivity in classical cross-coupling reactions due to the relatively weak C-I bond, their higher cost and lower natural abundance compared to other halogens have driven the exploration of more economical alternatives. Furthermore, the development of highly active catalyst systems has expanded the scope of cross-coupling to include less reactive but more abundant aryl chlorides and triflates. This guide will explore these alternatives through the lens of established and emerging cross-coupling methodologies.
A Head-to-Head Comparison of Arylating Agents
The choice of arylating agent is intrinsically linked to the chosen cross-coupling methodology. Here, we compare the performance of various alternatives to this compound, focusing on key parameters such as reactivity, cost, functional group tolerance, and green chemistry considerations.
The Suzuki-Miyaura Coupling: A Battle of Electrophiles and Nucleophiles
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, celebrated for its mild reaction conditions and the low toxicity of its organoboron reagents.[1][2] Traditionally, the reactivity of the aryl halide partner follows the trend I > Br > OTf > Cl.[3] However, advancements in ligand design have enabled the efficient use of less reactive electrophiles.[4]
A key alternative to using this compound as the electrophile is to reverse the polarity of the synthons, employing 4-phenoxyphenylboronic acid as the nucleophilic partner with a more readily available aryl halide or triflate.[5]
Table 1: Comparative Performance of Aryl Electrophiles in Suzuki-Miyaura Coupling
| Aryl Electrophile Partner | Typical Catalyst System | Reaction Conditions | Yield (%) | Reference(s) |
| This compound | Pd(PPh₃)₄ / Base | Varies | High (often >90%) | [6][7] |
| 1-Bromo-4-phenoxybenzene | Pd(PPh₃)₄ / Base | Varies | Good to High (80-95%) | [8][9] |
| 1-Chloro-4-phenoxybenzene | Pd(OAc)₂ / Buchwald Ligand | Elevated Temp. | Good (70-90%) | [10][11] |
| 4-Phenoxyphenyl Triflate | Pd(OAc)₂ / PCy₃ | Room Temp. | High (>90%) | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Phenoxyphenylboronic Acid with an Aryl Bromide
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-phenoxyphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring to a temperature typically between 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expanding the Toolkit: Other Cross-Coupling Strategies
Beyond the Suzuki coupling, several other named reactions offer viable alternatives, each with its own set of advantages and disadvantages.
The Stille Coupling: Versatility at a Cost
The Stille coupling utilizes organotin reagents and is known for its excellent functional group tolerance and the stability of the organostannane coupling partners.[1][12][13] Aryl triflates and bromides are common electrophiles in this reaction.[1] However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds, which necessitates careful handling and purification to remove tin byproducts.[14][15][16][17][18]
Experimental Protocol: Stille Coupling of an Aryl Bromide with an Organostannane
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv.) and the organostannane (1.1 equiv.) in a degassed solvent such as toluene or DMF.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
The addition of a copper(I) salt co-catalyst can sometimes accelerate the reaction.
-
Heat the mixture, typically to 80-120 °C, and monitor by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and perform a standard aqueous workup and extraction.
-
Purify the product via column chromatography.
The Negishi and Kumada Couplings: Highly Reactive Nucleophiles
The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for lower reaction temperatures.[19][20] Similarly, the Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium halides).[21][22][23] The high reactivity of these organometallic reagents, however, comes with lower functional group tolerance, as they are sensitive to acidic protons and carbonyl groups.[1][19]
Table 2: Comparison of Alternative Cross-Coupling Reactions
| Coupling Reaction | Nucleophilic Reagent | Key Advantages | Key Disadvantages |
| Stille | Organostannane | Excellent functional group tolerance, stable reagents. | High toxicity of tin compounds, difficult purification. |
| Negishi | Organozinc | High reactivity, good for sterically hindered substrates. | Moisture sensitive, lower functional group tolerance. |
| Kumada | Grignard Reagent | Highly reactive, readily available reagents. | Very low functional group tolerance, moisture sensitive. |
| Hiyama | Organosilane | Low toxicity, stable reagents. | Often requires an activating agent (e.g., fluoride). |
The Forefront of Biaryl Synthesis: C-H Activation and Decarboxylative Coupling
More recent advances in catalysis have opened up new avenues for biaryl synthesis that bypass the need for pre-functionalized starting materials, offering more atom-economical and environmentally friendly approaches.
Direct C-H Arylation: A Paradigm Shift
Direct C-H arylation involves the coupling of an aryl halide with an unactivated C-H bond of another arene. This strategy avoids the preparation of organometallic reagents, significantly shortening synthetic sequences. While promising, challenges in controlling regioselectivity and functional group compatibility remain active areas of research.
Decarboxylative Cross-Coupling: Utilizing Carboxylic Acids
Decarboxylative coupling offers an attractive alternative by using readily available and stable carboxylic acids as the aryl source. The reaction proceeds with the extrusion of carbon dioxide, forming the desired C-C bond. This method is gaining traction as a greener alternative to traditional cross-coupling reactions.
Visualization of Catalytic Cycles
To better understand the mechanistic underpinnings of these diverse reactions, the following diagrams illustrate the generalized catalytic cycles for Suzuki, Stille, and C-H arylation couplings.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Stille coupling.
Caption: Simplified catalytic cycle for direct C-H arylation.
Making an Informed Decision: A Workflow for Reagent Selection
Choosing the right alternative to this compound requires a careful consideration of several factors. The following workflow can guide researchers in their decision-making process.
Caption: Decision workflow for selecting an arylating reagent for biaryl synthesis.
Conclusion: A Rich and Expanding Toolbox
The synthesis of biaryls has evolved significantly from its reliance on aryl iodides. The modern synthetic chemist now has a rich and expanding toolbox of alternative reagents and methodologies. Aryl bromides and chlorides, in conjunction with advanced catalyst systems, offer more cost-effective routes, while aryl triflates provide a highly reactive alternative. The use of organoboron, -tin, -zinc, and -magnesium reagents, each with its unique reactivity profile, provides further flexibility. Looking forward, the continued development of C-H activation and decarboxylative coupling methods promises to deliver even more sustainable and efficient strategies for the construction of these vital molecular scaffolds. By carefully considering the factors outlined in this guide, researchers can confidently navigate this diverse landscape and select the optimal path to their target biaryl compounds.
References
-
Pharmaffiliates. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]
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Freitag, M., et al. (2014). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
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May, J. (n.d.). Modern Transition Metal Catalyzed Cross Coupling Reaction. University of Missouri-St. Louis. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183. [Link]
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Stolle, A., et al. (2014). Suzuki coupling of iodobenzene and phenylboronic acid. ResearchGate. [Link]
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Plietker, B. (2011). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. ResearchGate. [Link]
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van der Boom, T., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Al-Masum, M., & Islam, M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
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Reddit. (2023). How toxic organotin compounds really are? r/Chempros. [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
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Patil, S. A., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 342. [Link]
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Dahadha, A. A. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
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Shafir, G., et al. (2016). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. ResearchGate. [Link]
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Wang, J.-X., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599-5602. [Link]
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Koyioni, M., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Berhault, A., et al. (2010). Stille cross-coupling reactions with phenyl stannane. ResearchGate. [Link]
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Li, Y., et al. (2013). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [Link]
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Corrias, F., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 27(19), 6296. [Link]
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Shibahara, F., et al. (2007). Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and phenylboronic acid using MS/Pd catalyst. ResearchGate. [Link]
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Kimbrough, R. D. (1974). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 8, 51-56. [Link]
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Kimbrough, R. D. (1974). Toxicity and health effects of selected organotin compounds: a review. PubMed. [Link]
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Kim, J., et al. (2017). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [Link]
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Chang, L. W. (1986). Toxicity and Health Effects of Selected Organotin Compounds: A Review. ResearchGate. [Link]
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Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 614-624. [Link]
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Dreher, S. D., et al. (2008). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
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Kimbrough, R. D. (1974). Toxicity and health effects of selected organotin compounds: a review. Semantic Scholar. [Link]
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El-Shishtawy, R. M., et al. (2021). Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Reddy, B. V. S., et al. (2015). Magnetically Recoverable Pd/Fe3O4-Catalyzed Stille Cross-Coupling Reaction of Organostannanes with Aryl Bromides. ResearchGate. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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Itoh, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters, 46(46), 8013-8017. [Link]
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Dehli, J. R., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 70. [Link]
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Littke, A. F., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(17), 5431-5434. [Link]
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Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5798-5801. [Link]
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A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Cost-Benefit Analysis of 1-Iodo-4-phenoxybenzene
For researchers and process chemists in drug development, the selection of starting materials is a critical decision point, balancing reactivity, cost, and scalability. This guide provides an in-depth cost-benefit analysis of using 1-Iodo-4-phenoxybenzene, a key building block for diaryl ether structures, comparing its performance against common halogenated alternatives.
The diaryl ether motif is a prevalent scaffold in numerous biologically active compounds and advanced materials. Its synthesis, often achieved through cross-coupling reactions, hinges on the reactivity of the chosen aryl halide. This analysis will delve into the practical implications of selecting the highly reactive, yet more costly, this compound.
The Reactivity Advantage of the Carbon-Iodine Bond
In the landscape of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—the reactivity of the aryl halide electrophile is paramount.[1] The established reactivity trend is I > Br > Cl >> F .[1][2] This hierarchy is dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond, being the weakest, is cleaved more readily during the rate-determining oxidative addition step of the catalytic cycle.[1]
This inherent reactivity translates to tangible experimental benefits:
-
Milder Reaction Conditions: The use of this compound often allows for lower reaction temperatures and the use of less activated catalysts. This is particularly crucial in late-stage synthesis on complex molecules with sensitive functional groups.
-
Higher Yields and Faster Reactions: The facile oxidative addition leads to faster conversion and frequently results in higher isolated yields compared to its bromo or chloro counterparts under identical conditions.
-
Broader Catalyst Scope: While aryl chlorides often necessitate highly specialized, bulky, and electron-rich phosphine ligands to achieve efficient coupling, aryl iodides can be effectively coupled using a wider range of conventional palladium catalysts, such as Pd(PPh₃)₄.[1][3][4]
Comparative Analysis: Iodo vs. Bromo and Chloro Analogs
While the reactivity of this compound is superior, a comprehensive analysis must weigh this against economic and practical factors. The primary alternatives are 1-Bromo-4-phenoxybenzene and 1-Chloro-4-phenoxybenzene.
| Feature | This compound | 1-Bromo-4-phenoxybenzene | 1-Chloro-4-phenoxybenzene |
| Relative Cost | Highest | Moderate | Lowest |
| Reactivity | Excellent | Good | Moderate to Low |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Standard or activated catalysts | Requires specialized, bulky ligands (e.g., SPhos, XPhos)[5] |
| Typical Conditions | Mild (often < 100°C) | Moderate to Forcing | Forcing (often > 100°C) |
| Atom Economy | Lowest (Iodine MW: 126.9) | Moderate (Bromine MW: 79.9) | Highest (Chlorine MW: 35.5) |
| Downstream Concerns | Potential for iodine-containing impurities | Fewer impurity concerns | Fewer impurity concerns |
Causality Behind the Choices:
-
When to Choose this compound: Its use is justified in scenarios where the value of the final product is high, the substrate is complex and sensitive to harsh conditions, or when rapid synthesis is a priority for generating initial biological data. It is the reagent of choice for proof-of-concept syntheses and route-scouting where ensuring reaction success is more critical than minimizing initial material cost.
-
When to Choose 1-Bromo-4-phenoxybenzene: This is often the workhorse for many projects. It offers a good balance between reactivity and cost. While it may require slightly more forcing conditions than the iodo-analog, it is generally reliable and represents a pragmatic compromise for laboratory-scale and early pilot-scale syntheses.
-
When to Choose 1-Chloro-4-phenoxybenzene: The chloro-analog is the most cost-effective option and is highly desirable for large-scale industrial production. However, this cost benefit is front-loaded. The development costs can be significantly higher due to the need for extensive optimization, specialized and often proprietary ligands, and higher energy input to drive the reaction.[6] The activation of the strong C-Cl bond remains a significant challenge in synthetic chemistry.[4]
Experimental Protocol: A Validating Suzuki-Miyaura Coupling
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The setup is designed to be self-validating; successful execution with standard reagents confirms the high reactivity of the substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 296 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 23 mg, 0.02 mmol).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 10 mL) via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[8]
Conclusion and Strategic Recommendations
The choice between this compound and its halogenated congeners is a strategic decision rooted in a project's specific goals.
-
For Discovery & Early Development: The high reactivity and reliability of This compound justify its higher cost. It accelerates timelines, ensures the successful synthesis of target molecules for initial screening, and provides a robust baseline for further process development.
-
For Scale-up & Process Chemistry: The economic advantage shifts towards 1-Bromo-4-phenoxybenzene and ultimately 1-Chloro-4-phenoxybenzene . While these require more significant investment in process optimization and potentially more expensive catalyst systems, the lower bulk material cost makes them the only viable options for large-scale manufacturing.
By understanding the fundamental principles of reactivity and balancing them against the practical constraints of cost and scale, researchers can make informed decisions, optimizing their synthetic strategy for either speed and reliability or cost-effectiveness and scalability.
References
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Lee, D., et al. (2004). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 126(37), 11744–11745. [Link]
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Gawali, S. L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5239-5277. [Link]
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Guild, C., & Lalevée, J. (2021). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 23(15), 5894–5898. [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
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Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis, 45(02), 183-184. [Link]
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Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]
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Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
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Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]
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R Discovery. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 16(4), 3233-3269. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Mohammed, A. T. A., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-18. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?[Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
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PubChem. (n.d.). 1-Bromo-4-iodobenzene. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 1-Iodo-phenoxybenzene Isomers
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. The positional isomers of 1-Iodo-phenoxybenzene—ortho (1-Iodo-2-phenoxybenzene), meta (1-Iodo-3-phenoxybenzene), and para (1-Iodo-4-phenoxybenzene)—serve as a pertinent example. While sharing the same molecular formula (C₁₂H₉IO) and mass, their distinct substitution patterns give rise to unique electronic and steric environments, profoundly influencing their chemical behavior and spectroscopic signatures.
This guide provides an in-depth comparison of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights for unambiguous isomer identification.
Structural Overview: The Basis of Spectroscopic Divergence
The fundamental difference between the ortho, meta, and para isomers lies in the relative positions of the iodo and phenoxy substituents on the benzene ring. This variation in symmetry and electronic influence is the primary driver of their distinct spectral characteristics.
A Comparative Guide to the Cross-Coupling Reactivity of 1-Iodo-4-phenoxybenzene
This guide provides an in-depth analysis of the reactivity of 1-iodo-4-phenoxybenzene with various classes of nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the mechanistic underpinnings and rationale behind experimental design, offering a comparative framework for this versatile building block in modern synthetic chemistry.
Introduction: The Utility of this compound in Synthesis
This compound is a valuable substrate in synthetic organic chemistry, particularly in the realm of cross-coupling reactions. Its structure features two key components: a diaryl ether moiety, which is a common motif in pharmaceuticals and materials science, and an iodo-substituent on one of the phenyl rings. The carbon-iodine bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl > C-F) in the crucial oxidative addition step of many catalytic cycles, making this compound an excellent electrophile for constructing complex molecular architectures under relatively mild conditions.[1][2] This guide will systematically assess its performance in forming carbon-nitrogen, carbon-carbon, carbon-oxygen, and carbon-sulfur bonds.
Core Mechanistic Principles: Palladium and Copper-Catalyzed Pathways
The majority of cross-coupling reactions involving aryl halides are facilitated by transition metal catalysts, primarily palladium and copper.[3][4] Understanding their fundamental catalytic cycles is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
A palladium(0) catalyst typically initiates the cycle via oxidative addition into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[5] This is followed by a step, often termed transmetalation (in reactions like Suzuki or Stille) or nucleophilic displacement of the halide, where the nucleophile is introduced to the palladium center. The final step is reductive elimination , which forms the desired C-Nu bond and regenerates the active Pd(0) catalyst.[6][7]
Copper-catalyzed reactions, such as the Ullmann condensation, often follow a different pathway. While the precise mechanism can be complex and debated, it generally involves the formation of a copper(I) species that coordinates with the nucleophile.[8] Oxidative addition of the aryl iodide to this complex, followed by reductive elimination, affords the coupled product.[9] These reactions traditionally required harsh conditions, but modern ligand development has enabled much milder protocols.[8]
Part A: C-N Bond Formation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing aryl-amine bonds.[10][11] Its development provided a powerful alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution, offering broader substrate scope and milder conditions.[12] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation.
The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands facilitate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.[13] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center.[11]
Comparative Performance with N-Nucleophiles
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 | [13] |
| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 | [10] |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 85 | [10] |
| Ammonia | Pd(OAc)₂ (2) | Josiphos (3) | NaOtBu (2.0) | t-BuOH | 110 | 20 | 75 | [13] |
Note: Data is representative for aryl iodides and illustrates typical conditions. Yields are for isolated products.
Protocol: Synthesis of N-(4-phenoxyphenyl)aniline
This protocol describes a typical Buchwald-Hartwig amination using aniline as the nucleophile.
Methodology:
-
To an oven-dried Schlenk flask is added palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).
-
The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.
-
This compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and carefully quenched with water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl amine.
Part B: C-C Bond Formation with Carbon Nucleophiles
The formation of carbon-carbon bonds is arguably the most significant transformation in organic synthesis. Several palladium-catalyzed reactions are available for this purpose, with the Suzuki, Sonogashira, and Heck reactions being the most prominent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[14] It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[15] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]
Sonogashira Coupling
The Sonogashira coupling specifically forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] The classic protocol uses a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst.[1] The copper salt reacts with the alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[1] Copper-free variants have also been developed.[16]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17] Unlike the Suzuki and Sonogashira couplings, it does not involve a transmetalation step. Instead, the alkene coordinates to the Ar-Pd(II)-I complex, followed by migratory insertion and subsequent β-hydride elimination to form the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[18][19]
Comparative Performance with C-Nucleophiles
| Reaction | Nucleophile | Catalyst (mol%) | Additive/Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2.0) | DMF/H₂O | 85 | 5 | 95 | [20] |
| Sonogashira | Phenylacetylene | Pd(OAc)₂ (1) / CuI (2) | Et₃N (3.0) | H₂O | 80 | 1 | 96 | [21] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (0.05) | K₂CO₃ (1.2) | DMF | 140 | 4 | 93 | [22] |
Note: Data is representative for aryl iodides and illustrates typical conditions. Yields are for isolated products.
Protocol: Suzuki-Miyaura Synthesis of 4-phenoxybiphenyl
This protocol details a reliable method for the Suzuki-Miyaura coupling.
Methodology:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add a 4:1 mixture of DMF and water (5 mL). Purge the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction to 85 °C and stir for 5-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude residue by flash chromatography to obtain the biaryl product.
Part C & D: Reactions with O- and S-Nucleophiles
While palladium catalysis can be used for C-O and C-S bond formation, the classic Ullmann condensation, which uses a copper catalyst, remains a highly relevant and powerful method, especially for C-O bond formation.[8][23] The reductive elimination of Ar-O or Ar-S from palladium(II) can be slow, often requiring specialized ligands, whereas copper-based systems can be very effective, albeit sometimes requiring higher temperatures.[12][24]
For C-S coupling, both copper and palladium systems are viable.[24] A key consideration with sulfur nucleophiles is their potential to poison palladium catalysts by strong coordination.[24] Ligand choice and reaction conditions must be carefully selected to mitigate this effect. Ligand-free copper iodide systems have been shown to be particularly effective for coupling thiols with aryl iodides.[24]
Comparative Performance with O- and S-Nucleophiles
| Nu-Type | Nucleophile | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| O-Nu | Phenol | CuI (10) | K₂CO₃ (2.0) | Pyridine | 120 | 24 | 85 | [8][23] |
| O-Nu | 4-Methoxyphenol | meso-Cu/MnOx | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 94 | [25] |
| S-Nu | Thiophenol | CuI (5) | K₂CO₃ (2.0) | DMF | 110 | 12 | 90 | [24] |
| S-Nu | Thiophenol | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 88 | [10] |
Note: Data is representative for aryl iodides under typical Ullmann or Buchwald-Hartwig conditions. Yields are for isolated products.
Protocol: Ullmann-type Synthesis of 1,4-bis(phenoxy)benzene
This protocol describes a copper-catalyzed C-O coupling reaction.
Methodology:
-
To a flask add copper(I) iodide (10 mol%), this compound (1.0 mmol), phenol (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous pyridine or DMF (5 mL) as the solvent.
-
Heat the mixture to 120-140 °C under an inert atmosphere for 24 hours.
-
Cool the reaction, dilute with toluene, and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the diaryl ether product.
Conclusion and Outlook
This compound demonstrates excellent reactivity as an electrophilic partner in a wide array of palladium and copper-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for efficient coupling with N-, C-, O-, and S-nucleophiles, often under milder conditions than the corresponding aryl bromides or chlorides.
-
For C-N bond formation , the Buchwald-Hartwig amination is the premier method, offering high yields with a variety of amine nucleophiles, provided the correct choice of sterically demanding phosphine ligand and strong base is made.
-
For C-C bond formation , the Suzuki, Sonogashira, and Heck reactions all provide highly effective and reliable pathways to biaryls, aryl-alkynes, and substituted alkenes, respectively. The Suzuki reaction, in particular, is notable for its operational simplicity and broad functional group tolerance.
-
For C-O and C-S bond formation , both modern palladium-catalyzed systems and traditional copper-catalyzed Ullmann-type reactions are viable. The Ullmann condensation remains a robust and often preferred method for diaryl ether synthesis.
The choice of methodology will ultimately depend on the specific nucleophile, functional group compatibility, and desired scale of the reaction. The experimental data and protocols provided herein serve as a validated starting point for researchers to harness the synthetic potential of this compound in the development of novel chemical entities.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
- Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
- Qiu, L., Liu, Y., Chen, H., Song, L., & Xie, W. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science.
- Kwong, F. Y., & Buchwald, S. L. (2002).
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central.
- Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry (RSC Publishing).
- A mechanistic investigation of the photoinduced, copper-mediated cross-coupling of an aryl thiol with an aryl halide. PubMed Central (NIH).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Buchwald–Hartwig amin
- Ullmann condens
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Heck reaction. Wikipedia.
- Heck reaction. YouTube.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.
- Ullmann Reaction. Organic Chemistry Portal.
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- 15. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
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A Comparative Guide to Phosphine Ligands for Suzuki-Miyaura Couplings of 1-Iodo-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that form the backbone of numerous pharmaceuticals and advanced materials.[1][2] The success of this palladium-catalyzed reaction is profoundly dependent on the choice of phosphine ligand, a component that dictates the catalyst's activity, stability, and scope.[1] This guide offers a detailed comparison of phosphine ligand performance specifically for the coupling of 1-iodo-4-phenoxybenzene, a substrate relevant to various areas of chemical synthesis. By synthesizing experimental data and mechanistic insights, this document serves as a practical resource for optimizing this critical transformation.
The Decisive Role of the Phosphine Ligand in the Catalytic Cycle
The efficacy of a phosphine ligand is rooted in its steric and electronic properties, which directly influence the three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The ligand's structure modulates the reactivity of the palladium center, ensuring an efficient turnover and high product yield.
A combination of bulkiness and electron-donating ability in a phosphine ligand is often desirable.[1][3] These features promote the formation of highly reactive, monoligated L1Pd(0) species, which are crucial for initiating the catalytic cycle.[3]
-
Oxidative Addition: This is often the rate-limiting step. Electron-rich phosphines enhance the electron density on the palladium center, facilitating its insertion into the aryl-iodine bond of this compound.[3][4]
-
Transmetalation: Following oxidative addition, the organoboron species transfers its organic group to the palladium complex. The ligand's properties can influence the rate of this exchange.[4][5]
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can accelerate this process, preventing side reactions and catalyst decomposition.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance of Phosphine Ligands
The selection of an optimal phosphine ligand is highly dependent on the specific substrates and desired reaction conditions. While data for the exact coupling of this compound is not always explicitly available, the performance trends observed with structurally similar aryl iodides and halides provide a strong predictive foundation.
| Ligand Class | Specific Ligand | Aryl Halide Example | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Triarylphosphines | PPh₃ | p-Tolyl-I | 0.5 (Pd) | K₂CO₃ | Toluene | 100 | 12 | Moderate to high, but can be inefficient at lower temperatures[5] |
| Dialkylbiaryl Phosphines | SPhos | 2-Chlorotoluene | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| Dialkylbiaryl Phosphines | XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 0.5 | 99[6] |
| Ferrocenyl Phosphines | dppf | Aryl Bromide | 1-2 (Pd) | K₂CO₃ | Toluene/H₂O | 80 | 12 | Generally high yields for a range of substrates |
| Dialkylphosphines | PCy₃ | 3-Chlorobenzotriazine 1-oxide | 5 (Pd) | K₃PO₄ | Toluene | 110 | 24 | Up to 72% for challenging substrates[7] |
Key Insights from the Data:
-
Triarylphosphines (e.g., PPh₃): While historically significant, PPh₃ can lead to inefficient couplings with aryl iodides at lower temperatures due to the poor turnover of key intermediates.[5]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos and XPhos have become the gold standard for a wide array of Suzuki-Miyaura couplings.[6][8] Their bulky and electron-rich nature allows for high catalytic activity, enabling reactions at room temperature and with low catalyst loadings, even for more challenging substrates like aryl chlorides.[1][3] SPhos, in particular, has demonstrated exceptional performance in the coupling of heteroaryl systems.[3][7]
-
Dialkylphosphines (e.g., PCy₃): These ligands are effective for certain challenging substrates due to their high electron-donating ability and steric bulk.[7]
Ligand Selection Workflow
For the coupling of this compound, an aryl iodide, the primary considerations are achieving high yield under mild conditions. The following workflow provides a systematic approach to ligand selection.
Caption: Decision workflow for phosphine ligand selection.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using SPhos
This protocol is a representative procedure and may require optimization for specific boronic acid partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
This compound
-
Phenylboronic acid
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with inert gas three times. Under a positive pressure of inert gas, add the catalyst mixture to the flask, followed by anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The strategic selection of a phosphine ligand is paramount for the successful Suzuki-Miyaura coupling of this compound. While traditional ligands like PPh₃ can be effective, modern dialkylbiaryl phosphines, particularly SPhos and XPhos from the Buchwald group, offer superior performance, enabling high yields under mild conditions and with broad substrate scope.[1][2] For challenging couplings involving sterically demanding partners, these advanced ligands are often essential. A systematic screening of ligands, guided by the principles of their steric and electronic effects, remains the most effective strategy for identifying the optimal conditions for any specific transformation.[1]
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodo-4-phenoxybenzene
As professionals dedicated to scientific advancement, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. The proper disposal of reagents like 1-Iodo-4-phenoxybenzene is not merely a regulatory hurdle; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, experience-driven framework for managing and disposing of this halogenated aromatic compound, moving beyond simple checklists to explain the critical reasoning behind each step.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound (CAS 2974-94-9) is an aromatic ether and a halogenated organic compound.[1][2] Its structure informs its reactivity, hazards, and the necessary disposal protocols. Before handling this compound, a thorough understanding of its properties is essential.
| Property | Value | Source |
| CAS Number | 2974-94-9 | [1][2] |
| Molecular Formula | C₁₂H₉IO | [1][2] |
| Molecular Weight | 296.11 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [1] |
The primary risks associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These are not suggestions but warnings that dictate our handling and disposal strategy.
| GHS Classification | Hazard Statement | Precautionary Statement (Examples) | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | [1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. | [1][2] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust. | [1][2] |
The core directive for disposal is driven by the compound's classification as a halogenated organic compound . The carbon-iodine bond makes it subject to specific environmental regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which restricts the land disposal of such wastes.[4][5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure the following controls are in place. This is a non-negotiable baseline for safe laboratory practice.
-
Engineering Controls : Always handle the solid compound and its solutions inside a certified chemical fume hood to mitigate inhalation risks.[6]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection : Wear a standard laboratory coat. Ensure it is laundered separately from personal clothing.[8]
-
Waste Segregation and Containment: The Foundational Step
The most common and costly disposal errors occur at the point of collection. Improper segregation can render entire containers of waste untreatable or significantly increase disposal costs. As a halogenated compound, this compound waste must not be mixed with non-halogenated organic waste.
Protocol for Waste Container Setup:
-
Select the Correct Container : Obtain a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible.[9] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Label Immediately : Before adding any waste, affix a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components of the waste stream.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Keep Closed : The container must be kept tightly sealed at all times, except when actively adding waste.[10] A funnel left in the opening is not considered a closed container.
-
Do Not Mix : This container is for halogenated organic waste only . Do not add:
-
Non-halogenated solvents (e.g., acetone, hexanes, methanol).
-
Strong oxidizing agents or bases.[11]
-
Aqueous waste.
-
Metals.
-
Disposal Workflow for this compound Waste
The physical form of the waste dictates the specific handling procedure. The following workflow diagram and protocols provide clear, step-by-step instructions for managing different waste streams containing this compound.
Caption: Decision workflow for segregating this compound waste.
Protocol 4.1: Disposal of Solid this compound
This applies to unused reagent, residual solids from a reaction, or solid material from a spill cleanup.
-
Work in Fume Hood : Ensure all transfers are performed within a chemical fume hood.
-
Transfer Solid : Using a dedicated spatula, carefully transfer the solid waste into the designated "SOLID HALOGENATED ORGANIC WASTE" container. Avoid creating dust.
-
Seal and Store : Tightly close the waste container. Wipe down the exterior of the container with a damp cloth to remove any residual particles, and store it in your laboratory's designated Satellite Accumulation Area.
-
Request Pickup : Once the container is full or has been in use for the maximum time allowed by your institution, request a pickup from your Environmental Health and Safety (EHS) department.[9]
Protocol 4.2: Disposal of Solutions Containing this compound
This applies to solutions where the compound is dissolved in a halogenated or non-halogenated organic solvent.
-
Confirm Solvent Type : If the solvent is also halogenated (e.g., dichloromethane), the entire solution belongs in the "LIQUID HALOGENATED ORGANIC WASTE" stream.
-
Transfer Liquid : Carefully pour the liquid waste into the designated "LIQUID HALOGENATED ORGANIC WASTE" container using a funnel.
-
Rinse Source Container : Rinse the original container with a small amount of a suitable solvent (e.g., the solvent used in the solution) and add this rinsate to the hazardous waste container. This ensures all hazardous material is captured.
-
Seal and Store : Securely cap the waste container and place it in secondary containment within the Satellite Accumulation Area.
Protocol 4.3: Disposal of Contaminated Labware and Materials
This applies to items with trace or residual contamination, such as gloves, weighing paper, pipette tips, and silica gel from chromatography.
-
Segregate Sharps : Any contaminated needles or blades must be placed in a dedicated, puncture-proof sharps container labeled for chemically contaminated sharps.[6]
-
Collect Non-Sharp Debris : Place items like contaminated gloves, bench paper, and plasticware into a durable plastic bag lining a solid-walled container (like a cardboard box).
-
Seal and Label : Once the bag is full, seal it securely. Label the outer container as "CONTAMINATED SOLID WASTE" and list "this compound" as the contaminant.
-
Store for Pickup : Place the sealed container in the Satellite Accumulation Area for disposal.
Emergency Procedures
Accidents can happen. A prepared response is key to mitigating harm.
-
Spill Cleanup :
-
Small Spill : For a small amount of solid, use absorbent pads or a spill kit designed for solid chemical cleanup. Wear your full PPE. Sweep the material into a dustpan and place it in the "SOLID HALOGENATED ORGANIC WASTE" container.
-
Large Spill : Evacuate the immediate area. Alert your colleagues and contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Conclusion
The responsible management of this compound waste is a direct reflection of our commitment to a culture of safety. By understanding the chemical's hazards, meticulously segregating waste streams, and adhering to established protocols, we protect ourselves, our colleagues, and the environment. This diligence ensures that our pursuit of scientific discovery does not come at an undue cost to safety and compliance.
References
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- Sigma-Aldrich. This compound.
- PubChem. (2025). 4-Iododiphenyl ether.
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- Electronic Code of Federal Regulations.
- Santa Cruz Biotechnology.
- Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes.
- Collect and Recycle. Iodine Disposal For Businesses.
- Sigma-Aldrich. This compound.
- Angene Chemical. (2024).
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
- U.S. Environmental Protection Agency. (1987).
- Dartmouth College. Hazardous Waste Disposal Guide.
- Northwestern University. Hazardous Waste Disposal Guide.
- ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Navigating the Safe Handling of 1-Iodo-4-phenoxybenzene: A Guide for Laboratory Professionals
In the landscape of drug discovery and development, the meticulous handling of specialized chemical reagents is paramount. 1-Iodo-4-phenoxybenzene, a key building block in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in scientific principles and field-proven best practices.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with several GHS hazard statements, indicating it can cause skin irritation (H315), serious eye irritation (H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335)[1]. These classifications necessitate a stringent approach to exposure minimization. The presence of an iodine atom on the aromatic ring also places it in the category of halogenated aromatic compounds, which require special consideration for disposal[2].
The causality behind these hazards lies in the molecule's reactivity. The phenoxy group and the iodo-substituent on the benzene ring can interact with biological macromolecules, leading to irritation and sensitization. Inhalation of airborne particles can irritate the respiratory tract, while direct contact with skin or eyes can result in localized irritation or allergic reactions. Therefore, our primary safety objective is to establish effective barriers to prevent any direct contact or inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the experimental work. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Full-length lab coat | Work in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Nitrile or neoprene gloves with appropriate breakthrough time for solvents used | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Nitrile or neoprene gloves with appropriate breakthrough time for solvents used | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridges |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against accidental splashes. A face shield should be worn over the goggles during operations with a higher risk of splashing, such as when transferring solutions or during reaction work-ups[3].
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with the solid compound and its solutions[2]. It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used to ensure an adequate breakthrough time.
-
Body Protection: A standard full-length lab coat is sufficient for handling small quantities. For larger scale operations or when there is a significant risk of splashes, a chemical-resistant apron provides an additional layer of protection[3][4].
-
Respiratory Protection: Due to the potential for respiratory irritation, all handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles[4][5].
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized protocols is the cornerstone of laboratory safety. The following procedures provide a self-validating system for the safe handling of this compound.
Weighing and Aliquoting the Solid Compound:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a weighing paper or boat, spatula, and a pre-labeled container for the weighed material.
-
Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Perform all weighing operations within the fume hood. Keep the sash at the lowest practical height.
-
Cleanup: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the weighing paper and any contaminated materials in the designated halogenated waste container.
Preparing a Solution of this compound:
-
Preparation: Work within a chemical fume hood. Have the appropriate solvent, a pre-labeled flask, and a magnetic stir bar ready.
-
Donning PPE: Wear a lab coat, a chemical-resistant apron, chemical safety goggles, a face shield, and nitrile gloves.
-
Procedure: Slowly add the weighed this compound to the solvent in the flask. Use a funnel to prevent spills. Gently stir the mixture until the solid is fully dissolved.
-
Cleanup: Rinse any contaminated glassware with a small amount of the solvent and collect the rinsate as halogenated waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams[2].
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, sealed container for "Halogenated Organic Liquid Waste."
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and approximate concentration.
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous waste. Never pour halogenated organic waste down the drain[2].
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Iodoanisole.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
PubChem. (n.d.). 4-Iododiphenyl ether. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 1-Iodo-4-nitrobenzene Safety Data Sheet.
- Fisher Scientific. (2011). Safety Data Sheet for 1-Iodo-4-nitrobenzene.
Sources
- 1. 4-Iododiphenyl ether | C12H9IO | CID 520399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
